Acetylisoniazid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N'-acetylpyridine-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-6(12)10-11-8(13)7-2-4-9-5-3-7/h2-5H,1H3,(H,10,12)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBGNAKQQUWBQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=O)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020013 | |
| Record name | 1-Acetyl-2-isonicotinoylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1078-38-2 | |
| Record name | Acetylisoniazid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1078-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (N)1-Acetylisoniazid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001078382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Acetyl-2-isonicotinoylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACETYLISONIAZID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J42942UVUN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Acetylisoniazid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041821 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
What is the chemical structure of Acetylisoniazid?
An In-depth Technical Guide to Acetylisoniazid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and biological properties of this compound, a primary metabolite of the frontline anti-tuberculosis drug, Isoniazid.
Chemical Identity and Structure
This compound, systematically named N'-acetylpyridine-4-carbohydrazide, is a carbohydrazide that results from the formal condensation of the carboxy group of isonicotinic acid with hydrazine, followed by the acetylation of the monosubstituted nitrogen atom[1][2]. It is the major and biologically inactive metabolite of Isoniazid[1].
The chemical structure of this compound is depicted below:
(Image Source: PubChem CID 71602)
Physicochemical and Pharmacokinetic Properties
The fundamental physicochemical and computed properties of this compound are summarized in the table below. These parameters are crucial for understanding its behavior in biological systems and for the development of analytical methods.
| Property | Value | Reference |
| Identifiers | ||
| IUPAC Name | N'-acetylpyridine-4-carbohydrazide | [1][3] |
| CAS Number | 1078-38-2 | |
| PubChem CID | 71602 | |
| Molecular Properties | ||
| Molecular Formula | C8H9N3O2 | |
| Molecular Weight | 179.18 g/mol | |
| Exact Mass | 179.069476538 Da | |
| Physicochemical Data | ||
| Melting Point | 105 °C (in Ethanol) | |
| Boiling Point (estimate) | 311.69 °C | |
| XLogP3 | -0.4 | |
| Topological Polar Surface Area | 71.1 Ų | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 1 |
Metabolic Pathway of Isoniazid
This compound is the product of the primary metabolic pathway of Isoniazid. This biotransformation is critical in drug development as it governs the parent drug's efficacy and potential for toxicity.
The major route of Isoniazid metabolism occurs in the liver, where it is acetylated by the enzyme N-acetyltransferase 2 (NAT2) to form this compound. The rate of this acetylation is subject to genetic polymorphism, leading to "fast" and "slow" acetylator phenotypes in the population. This compound is subsequently hydrolyzed into isonicotinic acid and acetylhydrazine. Acetylhydrazine can be further metabolized and is implicated in the hepatotoxicity associated with Isoniazid therapy.
References
An In-depth Technical Guide to the Synthesis of Acetylisoniazid from Isoniazid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of acetylisoniazid, a primary metabolite of the frontline anti-tuberculosis drug isoniazid. The document details both chemical and enzymatic synthesis pathways, presenting quantitative data, experimental protocols, and visual diagrams to facilitate understanding and replication in a research setting.
Introduction
Isoniazid (Isonicotinic acid hydrazide, INH) is a cornerstone in the treatment of tuberculosis. Its metabolic fate within the body is of significant interest, as the rate of its metabolism can influence both therapeutic efficacy and potential toxicity. The primary metabolic pathway for isoniazid is N-acetylation to form N'-acetylisoniazid (this compound).[1][2] This reaction is catalyzed in humans by the N-acetyltransferase 2 (NAT2) enzyme, leading to phenotypic variations in drug processing ("slow" vs. "fast" acetylators).[1][3] this compound itself is generally considered inactive against Mycobacterium tuberculosis.[4] Understanding and replicating this synthesis is crucial for pharmacological studies, the development of reference standards for pharmacokinetic assays, and research into drug resistance mechanisms.
Synthesis Pathways
This compound can be synthesized from isoniazid through two primary routes: chemical acetylation and enzymatic catalysis.
Chemical Synthesis
The most direct chemical method for synthesizing this compound is the N-acetylation of isoniazid using an acetylating agent such as acetic anhydride. This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine moiety of isoniazid on the electrophilic carbonyl carbon of acetic anhydride.
Enzymatic Synthesis
In biological systems, the acetylation of isoniazid is an enzymatic process. In humans, this is carried out by N-acetyltransferase 2 (NAT2) in the liver, using acetyl-CoA as the acetyl group donor. A similar mechanism has been identified in Mycobacterium tuberculosis as a potential drug resistance strategy, mediated by the GCN5-related N-acetyltransferase (GNAT) enzyme Rv2170.
Quantitative Data
The physical and chemical properties of the key compounds in this synthesis pathway are summarized below.
Table 1: Physicochemical Properties of Isoniazid and this compound
| Property | Isoniazid | This compound | Reference(s) |
| IUPAC Name | Pyridine-4-carbohydrazide | N'-acetylpyridine-4-carbohydrazide | |
| Molecular Formula | C₆H₇N₃O | C₈H₉N₃O₂ | |
| Molecular Weight | 137.14 g/mol | 179.18 g/mol | |
| Melting Point | 171.4 °C | 188-190 °C | |
| Appearance | White crystalline powder | White crystalline powder |
Table 2: Optimized Chemical Synthesis Reaction Parameters
| Parameter | Optimal Value | Reference(s) |
| Reactants | Isoniazid, Acetic Anhydride | |
| Temperature | 60 °C | |
| Reaction Time | 30 minutes | |
| Purity (via UV-Spec) | 95.38% |
Table 3: Spectroscopic Characterization Data for Synthesized this compound
| Technique | Observed Peaks / Fragments (m/z) | Reference(s) |
| Mass Spectrometry | 180.4, 138.1, 120.02 | |
| FTIR (cm⁻¹) | Key Bands: 3448 (acetyl group), absence of hydrazine peak at 1139.85. Other Bands: 3193 (N-H), 1674 (C=O), 1549 (C=N) |
Experimental Protocols
Protocol for Chemical Synthesis of this compound
This protocol is based on the optimized procedure for the N-acetylation of isoniazid using acetic anhydride.
Materials:
-
Isoniazid (INH)
-
Acetic Anhydride
-
Water bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven or desiccator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine isoniazid and acetic anhydride. Note: While the referenced study does not specify molar ratios, a common approach is to use a slight excess of acetic anhydride (e.g., 1.1 to 1.5 equivalents) relative to isoniazid.
-
Reaction: Place the flask in a pre-heated water bath set to 60 °C.
-
Stirring: Stir the reaction mixture continuously for 30 minutes at 60 °C.
-
Isolation: After 30 minutes, remove the flask from the water bath and allow it to cool to room temperature. The product, this compound, may precipitate upon cooling. If necessary, slowly add cold water to induce precipitation and quench any unreacted acetic anhydride.
-
Filtration: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any water-soluble impurities.
-
Drying: Dry the collected solid. The referenced study stored the product at -20°C. Alternatively, drying in a vacuum oven at a low temperature (e.g., 40-50 °C) or in a desiccator is appropriate.
-
Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as melting point determination, FTIR, and mass spectrometry. The expected data are provided in Tables 1 and 3.
Protocol for In Vitro Enzymatic Synthesis of this compound
This protocol describes a general method for the in vitro synthesis of this compound using a purified N-acetyltransferase enzyme, such as Rv2170 from M. tuberculosis.
Materials:
-
Purified N-acetyltransferase (e.g., Rv2170)
-
Isoniazid (INH)
-
Acetyl Coenzyme A (Acetyl-CoA)
-
Reaction buffer (e.g., phosphate or Tris buffer at a physiological pH)
-
Incubator or water bath
-
LC-MS or HPLC system for analysis
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture by adding the components in the following order: reaction buffer, isoniazid solution, and acetyl-CoA solution.
-
Enzyme Addition: Initiate the reaction by adding the purified N-acetyltransferase enzyme to the mixture. A typical enzyme concentration might be in the nanomolar range (e.g., 500 nM of Rv2170).
-
Incubation: Incubate the reaction mixture at a temperature optimal for the enzyme's activity (e.g., 37 °C) for a defined period. The reaction time can be varied to study the kinetics.
-
Reaction Quenching: Stop the reaction, typically by adding a quenching solution such as a strong acid (e.g., perchloric acid) or an organic solvent (e.g., acetonitrile) that precipitates the enzyme.
-
Centrifugation: Centrifuge the quenched reaction mixture to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new tube or HPLC vial. Analyze the sample using a validated LC-MS or HPLC method to detect and quantify the formation of this compound. The molecular weights of the expected products are listed in Table 1.
Mandatory Visualizations
Synthesis and Metabolic Pathway of Isoniazid
The following diagram illustrates the conversion of isoniazid to this compound and its subsequent hydrolysis.
Caption: Metabolic pathway of isoniazid to this compound and subsequent metabolites.
Experimental Workflow for Chemical Synthesis
This diagram outlines the key steps in the laboratory synthesis and purification of this compound.
Caption: Workflow for the chemical synthesis and analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] FTIR, FT Raman spectra and molecular structural confirmation of isoniazid | Semantic Scholar [semanticscholar.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Facile Synthesis and Antimycobacterial Activity of Isoniazid, Pyrazinamide and Ciprofloxacin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of Acetylisoniazid in Mycobacterium tuberculosis: A Mechanism of Drug Inactivation
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide elucidates the formation of acetylisoniazid as a mechanism of isoniazid resistance in Mycobacterium tuberculosis, rather than a direct mechanism of action. It details the enzymatic inactivation of the frontline anti-tuberculosis drug isoniazid through acetylation.
Executive Summary
Isoniazid (INH), a cornerstone of tuberculosis treatment, is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2][3] The activated form of INH subsequently inhibits the enoyl-acyl carrier protein reductase, InhA, a critical enzyme in the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2] However, Mycobacterium tuberculosis can develop resistance to INH through various mechanisms. A significant mechanism, independent of mutations in katG or inhA, involves the direct inactivation of INH through acetylation, producing this compound. This process is catalyzed by a putative acetyltransferase in M. tuberculosis, Rv2170. This compound is not active against M. tuberculosis and is subsequently broken down into isonicotinic acid and acetylhydrazine. This guide provides a detailed overview of this inactivation pathway, supported by quantitative data, experimental methodologies, and visual diagrams.
The Enzymatic Inactivation of Isoniazid
The acetylation of isoniazid is a detoxification strategy employed by M. tuberculosis to counteract the drug's efficacy. This process is mediated by the enzyme Rv2170, a member of the GCN5-related N-acetyltransferase (GNAT) family.
-
Enzyme: Rv2170, a putative acetyltransferase in Mycobacterium tuberculosis.
-
Substrates: Isoniazid (INH) and acetyl coenzyme A (acetyl-CoA).
-
Product: this compound (AcINH).
-
Reaction: Rv2170 catalyzes the transfer of an acetyl group from acetyl-CoA to the hydrazine moiety of isoniazid.
Following its formation, this compound is further hydrolyzed into isonicotinic acid (INA) and acetylhydrazine (AH). It is important to note that acetylated INH is non-toxic to mycobacteria.
Quantitative Data on Isoniazid Acetylation and Resistance
The expression of Rv2170 has a direct impact on the susceptibility of mycobacteria to isoniazid. Overexpression of this acetyltransferase leads to increased resistance.
| Strain | Genotype | Isoniazid MIC (μg/mL) | Fold Change in Resistance | Reference |
| M. smegmatis | Wild-type | 0.5 | - | |
| M. smegmatis | Overexpressing Rv2170 | 4 | 8 | |
| M. tuberculosis H37Ra | Wild-type | 0.1 | - | |
| M. tuberculosis H37Ra | Overexpressing Rv2170 | 0.8 | 8 |
MIC: Minimum Inhibitory Concentration
Experimental Protocols
The elucidation of isoniazid acetylation as a resistance mechanism has been supported by several key experimental techniques.
4.1. Overexpression and Purification of Rv2170
-
Objective: To produce a purified, recombinant Rv2170 protein for in vitro assays.
-
Methodology:
-
The Rv2170 gene is cloned into an expression vector, such as pET32a.
-
The recombinant vector is transformed into a suitable E. coli expression strain, for instance, Rosetta BL21(DE3).
-
Protein expression is induced, typically with IPTG (isopropyl β-D-1-thiogalactopyranoside).
-
The bacterial cells are harvested and lysed.
-
The recombinant protein, often with a purification tag (e.g., His-tag), is purified using affinity chromatography.
-
The purity of the protein is assessed by SDS-PAGE (sodium dodecyl-sulfate polyacrylamide gel electrophoresis).
-
4.2. In Vitro Acetylation Assay
-
Objective: To demonstrate the direct acetylation of isoniazid by Rv2170.
-
Methodology:
-
A reaction mixture is prepared containing purified Rv2170, isoniazid, and acetyl-CoA in a suitable buffer.
-
The reaction is incubated at an optimal temperature (e.g., 37°C) for a defined period.
-
The reaction is stopped, often by protein precipitation.
-
The reaction products are analyzed to detect the formation of this compound and its breakdown products.
-
4.3. Analysis of Acetylation Products by HPLC and LC-MS
-
Objective: To identify and quantify isoniazid and its metabolites.
-
Methodology:
-
High-Performance Liquid Chromatography (HPLC): The reaction mixture is injected into an HPLC system equipped with a suitable column (e.g., C18). A mobile phase gradient is used to separate the compounds. The retention times of the peaks in the sample are compared with those of authentic standards of isoniazid, this compound, isonicotinic acid, and acetylhydrazine for identification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For definitive identification, the eluent from the HPLC is directed into a mass spectrometer. The mass-to-charge ratio (m/z) of the parent ions and their fragmentation patterns are determined and compared to known values for isoniazid and its metabolites.
-
4.4. Drug Susceptibility Testing
-
Objective: To determine the minimum inhibitory concentration (MIC) of isoniazid against mycobacterial strains.
-
Methodology:
-
Mycobacterial cultures are grown to mid-log phase.
-
A serial dilution of isoniazid is prepared in a suitable growth medium (e.g., Middlebrook 7H9).
-
The bacterial suspension is added to each concentration of the drug.
-
The cultures are incubated under appropriate conditions.
-
The MIC is determined as the lowest concentration of the drug that inhibits visible growth of the bacteria.
-
Visualizing the Pathways and Workflows
5.1. Isoniazid Inactivation Pathway
Caption: Enzymatic inactivation of isoniazid by Rv2170 in M. tuberculosis.
5.2. Experimental Workflow for Demonstrating Isoniazid Acetylation
Caption: Experimental workflow to confirm Rv2170's role in isoniazid resistance.
Conclusion
The acetylation of isoniazid to form this compound by the mycobacterial enzyme Rv2170 is a clinically relevant mechanism of drug resistance in Mycobacterium tuberculosis. This pathway effectively inactivates the prodrug INH, preventing its conversion to the active form that targets mycolic acid synthesis. Understanding this mechanism is crucial for the development of strategies to overcome INH resistance, potentially through the design of inhibitors against Rv2170 or the development of INH analogs that are not substrates for this acetyltransferase. The methodologies outlined in this guide provide a framework for further research into this and other novel mechanisms of antibiotic resistance.
References
The Pharmacological Profile of Acetylisoniazid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetylisoniazid, the primary metabolite of the frontline anti-tuberculosis drug isoniazid, plays a pivotal role in both the therapeutic efficacy and toxicity of its parent compound. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its metabolism, pharmacokinetics, and the molecular mechanisms underlying its contribution to isoniazid-induced hepatotoxicity. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and drug development.
Introduction
Isoniazid (INH) remains a cornerstone of tuberculosis treatment; however, its clinical use is often limited by dose-dependent hepatotoxicity. A thorough understanding of its metabolic fate is crucial for optimizing therapy and mitigating adverse effects. The acetylation of isoniazid to this compound by the polymorphic N-acetyltransferase 2 (NAT2) enzyme is the principal metabolic pathway.[1][2] this compound itself is largely inactive against Mycobacterium tuberculosis but serves as a precursor to toxic metabolites. This guide delves into the intricate pharmacological characteristics of this compound, providing a detailed examination of its journey within the body and its implications for drug safety and efficacy.
Metabolism of this compound
The metabolic cascade of isoniazid begins with its N-acetylation to form this compound.[1][2] This reaction is catalyzed by the NAT2 enzyme, the activity of which is genetically determined, leading to distinct "slow," "intermediate," and "fast" acetylator phenotypes within the population.[3] this compound is subsequently hydrolyzed by an amidase to yield acetylhydrazine and isonicotinic acid. Acetylhydrazine is a key hepatotoxic metabolite, which undergoes further oxidation by Cytochrome P450 2E1 (CYP2E1) to form highly reactive species that can covalently bind to hepatic macromolecules, leading to cellular damage.
Metabolic Pathway of Isoniazid```dot
digraph "Isoniazid Metabolism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Isoniazid [label="Isoniazid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Acetylhydrazine [label="Acetylhydrazine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Isonicotinic_Acid [label="Isonicotinic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Reactive_Metabolites [label="Reactive Metabolites", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hepatotoxicity [label="Hepatotoxicity", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Diacetylhydrazine [label="Diacetylhydrazine\n(non-toxic)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Isoniazid -> this compound [label="NAT2"]; this compound -> Acetylhydrazine [label="Amidase"]; this compound -> Isonicotinic_Acid [label="Amidase"]; Acetylhydrazine -> Reactive_Metabolites [label="CYP2E1"]; Reactive_Metabolites -> Hepatotoxicity [style=dashed, color="#EA4335"]; Acetylhydrazine -> Diacetylhydrazine [label="NAT2"];
{rank=same; Isoniazid; this compound;} {rank=same; Acetylhydrazine; Isonicotinic_Acid;} {rank=same; Reactive_Metabolites; Diacetylhydrazine;} {rank=same; Hepatotoxicity;} }
Caption: A typical experimental workflow for pharmacokinetic studies.
In Vivo Assessment of Isoniazid-Induced Hepatotoxicity in a Rat Model
This protocol describes a general procedure for inducing and assessing liver injury in rats following isoniazid administration.
A. Animal Model:
-
Species: Wistar or Fischer 344 rats.
-
Treatment: Administer isoniazid orally by gavage at a dose of 50-100 mg/kg daily for a period of 10 to 28 days. Co-administration with rifampicin (50-100 mg/kg) can potentiate the hepatotoxicity.
B. Assessment of Hepatotoxicity:
-
Biochemical Analysis:
-
Collect blood samples at baseline and at specified time points during the study.
-
Measure serum levels of liver enzymes such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP), as well as bilirubin.
-
-
Histopathological Examination:
-
At the end of the study, euthanize the animals and collect liver tissues.
-
Fix the liver tissue in 10% neutral buffered formalin.
-
Embed the tissue in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Examine the slides for signs of liver damage, such as necrosis, inflammation, and steatosis.
-
In Vitro Enzyme Kinetic Assays
Detailed protocols for determining the kinetic parameters of the enzymes involved in this compound metabolism are crucial for a mechanistic understanding.
A. N-acetyltransferase 2 (NAT2) Activity Assay:
-
Reaction Mixture: Prepare a reaction mixture containing recombinant human NAT2 enzyme, isoniazid as the substrate, and acetyl coenzyme A as the acetyl group donor in a suitable buffer (e.g., Tris-HCl, pH 7.5).
-
Incubation: Incubate the mixture at 37°C for a specified time.
-
Termination: Stop the reaction by adding an organic solvent (e.g., acetonitrile).
-
Analysis: Quantify the formation of this compound using HPLC as described in section 4.1.
-
Kinetics: Determine the Michaelis-Menten constants (Km and Vmax) by varying the concentration of isoniazid.
B. Amidase Activity Assay:
-
Substrate: Use this compound as the substrate.
-
Enzyme Source: Utilize liver microsomes or a purified amidase enzyme.
-
Assay Principle: The assay can be based on the quantification of the product, isonicotinic acid, by HPLC. An alternative colorimetric assay can be used to measure the formation of a hydroxamate from acetamide and hydroxylamine, which is indicative of amidase activity.
-
Procedure (Colorimetric):
-
Incubate the enzyme with acetamide and hydroxylamine at pH 7.2 and 37°C.
-
Stop the reaction and add a color reagent.
-
Measure the absorbance at 500 nm.
-
Calculate the enzyme activity based on a standard curve of acethydroxamate.
-
C. Cytochrome P450 2E1 (CYP2E1) Activity Assay:
-
Substrate: While direct kinetic data for acetylhydrazine is limited, p-nitrophenol is a commonly used probe substrate for CYP2E1 activity.
-
Enzyme Source: Human liver microsomes or recombinant CYP2E1.
-
Reaction Mixture: Incubate the enzyme source with p-nitrophenol and an NADPH-generating system.
-
Analysis: The formation of the product, p-nitrocatechol, can be measured spectrophotometrically.
-
Kinetics of Alkylhydrazine Oxidation: The formation of free radical intermediates from alkylhydrazines (related to acetylhydrazine) can be measured using electron spin resonance (EPR) spectroscopy with a spin trapping agent.
Covalent Binding Assay
This assay is used to determine the extent to which reactive metabolites of isoniazid and its derivatives bind to liver proteins.
-
Radiolabeling: Administer radiolabeled ([¹⁴C] or [³H]) isoniazid or this compound to animals.
-
Tissue Harvesting: At various time points, euthanize the animals and collect the livers.
-
Protein Precipitation and Washing:
-
Homogenize the liver tissue.
-
Precipitate the proteins using an acid like trichloroacetic acid.
-
Extensively wash the protein pellet with organic solvents to remove any non-covalently bound radioactivity.
-
-
Quantification:
-
Dissolve the final protein pellet.
-
Determine the amount of radioactivity using liquid scintillation counting.
-
Measure the protein concentration to express the results as nmol of drug covalently bound per mg of protein.
-
Conclusion
This compound is a critical intermediate in the metabolism of isoniazid, with its formation and subsequent breakdown having profound implications for both the therapeutic and toxicological outcomes of tuberculosis treatment. The pharmacokinetics of this compound are heavily dependent on the genetically determined activity of NAT2. The generation of the toxic metabolite, acetylhydrazine, and its subsequent bioactivation by CYP2E1 are key events in the pathogenesis of isoniazid-induced hepatotoxicity. The experimental protocols and data presented in this guide offer a foundational resource for researchers aiming to further elucidate the pharmacological properties of this compound and to develop strategies to improve the safety of isoniazid therapy. Further research is warranted to obtain more precise quantitative data on the protein binding of this compound and the enzyme kinetics of its metabolic pathways.
References
- 1. Population Pharmacokinetics and Pharmacodynamics of Isoniazid and its Metabolite this compound in Chinese Population - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of N-Acetyl Transferases on Isoniazid Resistance from Mycobacterium tuberculosis and Human: An In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
Acetylisoniazid: A Key Biomarker for Isoniazid Metabolism - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoniazid (INH) remains a cornerstone of tuberculosis treatment. However, its efficacy and toxicity are heavily influenced by its metabolism, which exhibits significant inter-individual variability. This variability is primarily governed by the polymorphic N-acetyltransferase 2 (NAT2) enzyme. Acetylisoniazid (AcINH), the primary metabolite of isoniazid, serves as a crucial biomarker for assessing a patient's metabolic phenotype. This technical guide provides a comprehensive overview of this compound's role as a biomarker, detailing the underlying metabolic pathways, quantitative data on its formation, and detailed experimental protocols for its measurement.
Isoniazid Metabolism and the Role of this compound
The metabolic fate of isoniazid is predominantly determined by the activity of the NAT2 enzyme, which catalyzes the acetylation of isoniazid to this compound.[1][2] This is the principal detoxification pathway.[3] Individuals can be classified into three main phenotypes based on their NAT2 genotype: slow, intermediate, and fast acetylators.[4] Slow acetylators possess NAT2 variants with reduced enzyme activity, leading to slower metabolism of isoniazid, higher plasma concentrations of the parent drug, and a greater risk of toxicity, particularly hepatotoxicity.[1] Conversely, fast acetylators metabolize isoniazid more rapidly, which can sometimes lead to sub-therapeutic drug levels.
The metabolic ratio of this compound to isoniazid in plasma is a reliable indicator of a patient's acetylator status. This ratio provides valuable information for personalizing isoniazid dosage, aiming to maximize therapeutic efficacy while minimizing the risk of adverse drug reactions.
Data Presentation: Pharmacokinetics of Isoniazid and this compound
The following tables summarize key pharmacokinetic parameters of isoniazid and this compound, stratified by NAT2 acetylator phenotype. These data highlight the significant impact of genetic polymorphism on drug metabolism.
Table 1: Pharmacokinetic Parameters of Isoniazid by NAT2 Phenotype
| Parameter | Slow Acetylators | Intermediate Acetylators | Fast Acetylators | Reference(s) |
| Clearance (CL/F) (L/h) | 11.9 | 31.4 - 35 | 42.7 - 65 | |
| Maximum Concentration (Cmax) (μg/mL) | 7.16 ± 4.85 | 5.11 ± 2.78 | 4.84 ± 3.60 | |
| Plasma Concentration at 4h (μg/mL) | 1.1 ± 0.8 | - | 0.5 ± 0.6 | |
| Area Under the Curve (AUC) | Higher | Intermediate | Lower |
Table 2: Pharmacokinetic Parameters of this compound by NAT2 Phenotype
| Parameter | Slow Acetylators | Intermediate Acetylators | Fast Acetylators | Reference(s) |
| Clearance (CL/F) (L/h) | Lower | Intermediate | Higher | |
| Maximum Concentration (Cmax) (μg/mL) | Lower | Intermediate | Higher | |
| Plasma Concentration at 2h (μg/mL) | Lower | Intermediate | Higher | |
| Metabolic Ratio (AcINH/INH) at 2h | Lower | Intermediate | Higher |
Experimental Protocols
Accurate quantification of isoniazid and this compound is paramount for clinical and research applications. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed analytical methods.
Protocol 1: Quantification of Isoniazid and this compound in Plasma by HPLC-UV
This protocol provides a general framework for the simultaneous determination of isoniazid and this compound in plasma using HPLC with UV detection.
1. Sample Preparation (Protein Precipitation)
-
To 500 µL of plasma, add 1.5 mL of methanol.
-
Vortex the mixture for 10 seconds.
-
Add 250 µL of water and mix for 5 seconds.
-
Centrifuge at 9000 rpm for 5 minutes.
-
Collect the clear supernatant for injection into the HPLC system.
-
Alternative: Deproteinate plasma samples by adding trichloroacetic acid.
2. HPLC-UV System and Conditions
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a buffer (e.g., 0.01 M disodium hydrogen phosphate, pH 7.0) and an organic solvent (e.g., acetonitrile). The ratio can be adjusted for optimal separation (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 40 µL.
-
Detection Wavelength: 238 nm for isoniazid. A wavelength of 290 nm can also be used for monitoring both compounds.
-
Temperature: Column oven at 30°C.
3. Calibration and Quantification
-
Prepare a series of calibration standards of isoniazid and this compound in blank plasma.
-
Construct a calibration curve by plotting the peak area against the concentration of each analyte.
-
The concentration of isoniazid and this compound in the unknown samples is determined by interpolating their peak areas from the calibration curve.
Protocol 2: Quantification of Isoniazid and this compound in Plasma by LC-MS/MS
LC-MS/MS offers higher sensitivity and specificity compared to HPLC-UV.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma, add 100 µL of acetonitrile containing an internal standard (e.g., phenacetin).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 9000 x g at 4°C for 10 minutes.
-
Take 50 µL of the supernatant and dilute it with 150 µL of water containing 0.1% formic acid.
-
Inject 2 µL of the final solution into the LC-MS/MS system.
2. LC-MS/MS System and Conditions
-
LC System: A high-performance liquid chromatography system.
-
MS System: A triple quadrupole mass spectrometer.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solution (e.g., 5mM ammonium acetate, pH 3.5) and an organic solvent (e.g., methanol).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for isoniazid and this compound should be optimized.
3. Calibration and Quantification
-
Prepare calibration standards and quality control samples in blank plasma.
-
The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.
Mandatory Visualizations
Isoniazid Metabolic Pathway
References
In Vitro Activity of Acetylisoniazid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoniazid (INH), a cornerstone in the treatment of tuberculosis, is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme KatG.[1] Once activated, it inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1] A primary metabolic pathway for isoniazid in humans is acetylation, catalyzed by the N-acetyltransferase 2 (NAT2) enzyme, leading to the formation of acetylisoniazid (AcINH).[2] This acetylation is a detoxification pathway in humans, but it also represents a mechanism of drug resistance in Mycobacterium tuberculosis, where bacterial acetyltransferases can inactivate the drug.[3] This guide provides an in-depth overview of the in vitro studies on the activity of this compound, summarizing its antitubercular properties and cytotoxicity, and detailing the experimental protocols used for its evaluation.
Antitubercular Activity of this compound
In vitro studies have consistently demonstrated that the acetylation of isoniazid to this compound significantly reduces its antitubercular activity. This compound is considered to have minimal to no direct activity against Mycobacterium tuberculosis.
Summary of In Vitro Antitubercular Activity
Direct quantitative data for the Minimum Inhibitory Concentration (MIC) of this compound against various mycobacterial strains are scarce in publicly available literature, likely due to its recognized low activity. However, studies on acylated derivatives of isoniazid provide a clear indication of its potency. One study reported that the MIC values of these derivatives, including this compound, are between several-fold and several-hundred-fold greater than that of isoniazid itself. Further research has shown that isoniazid, when acetylated by the M. tuberculosis acetyltransferase Rv2170, becomes non-toxic to the surrogate organism Mycobacterium smegmatis at the MIC of the parent drug.
For comparative purposes, the MIC values for the parent compound, Isoniazid, against several mycobacterial strains are presented below.
Table 1: Minimum Inhibitory Concentration (MIC) of Isoniazid against Various Mycobacterial Strains
| Mycobacterial Strain | MIC (µg/mL) | Reference(s) |
| Mycobacterium tuberculosis H37Rv | 0.25 | |
| Mycobacterium tuberculosis H37Ra | 0.5 | |
| Mycobacterium smegmatis | 8 |
Cytotoxicity of this compound
Summary of In Vitro Cytotoxicity
Studies on various isoniazid derivatives have shown a range of cytotoxic profiles. For instance, some isonicotinoyl hydrazone derivatives of isoniazid have demonstrated low cytotoxicity, with IC50 values greater than 25 µM after a 72-hour challenge in HepG2 cells. In the same study, the parent drug isoniazid did not significantly affect HepG2 cell viability up to 200 µM. Another study on different isoniazid derivatives reported IC50 values of 78.85 µM and 81.3 µM in HCT-15 and COLO-205 human colon cancer cell lines, respectively, for one of the more active cytotoxic compounds. High concentrations of isoniazid (in the millimolar range) have been shown to induce cytotoxicity in HepG2 cells.
The lack of specific IC50 data for this compound suggests that it is generally considered to be of low toxicity in vitro, consistent with it being a product of a detoxification pathway. However, it is important to note that metabolites of this compound, such as acetylhydrazine, are implicated in isoniazid-induced hepatotoxicity.
Table 2: In Vitro Cytotoxicity of Isoniazid and its Derivatives (for comparative purposes)
| Compound | Cell Line | IC50 | Incubation Time | Reference(s) |
| Isoniazid | HepG2 | > 200 µM | 72 hours | |
| Isonicotinoyl hydrazone derivative (N34red) | HepG2 | 48.5 µM | 72 hours | |
| Phenacyl derivative of INH (SN-07) | HCT-15 | 78.85 ± 14.69 µM | 72 hours | |
| Phenacyl derivative of INH (SN-07) | COLO-205 | 81.3 ± 16.57 µM | 72 hours | |
| Isoniazid | HepG2 | Cytotoxic at > 26 mM | 24 hours |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The Resazurin Microtiter Assay (REMA) is a commonly used colorimetric method for determining the MIC of compounds against Mycobacterium tuberculosis.
Protocol: Resazurin Microtiter Assay (REMA)
-
Preparation of Mycobacterial Inoculum:
-
Culture Mycobacterium tuberculosis in 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.
-
Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.
-
Dilute the adjusted inoculum 1:20 in 7H9-S broth.
-
-
Drug Dilution:
-
Prepare a stock solution of the test compound (e.g., this compound) in an appropriate solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the compound in a 96-well microtiter plate containing 100 µL of 7H9-S broth per well to achieve the desired final concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted mycobacterial inoculum to each well.
-
Include a drug-free well as a positive control for bacterial growth and a well with broth only as a negative control.
-
Seal the plate in a plastic bag and incubate at 37°C.
-
-
Addition of Resazurin and Reading:
-
After 7 days of incubation, add 30 µL of 0.01% (w/v) sterile resazurin solution to each well.
-
Re-incubate the plate overnight at 37°C.
-
Visually assess the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial viability.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
-
Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing the metabolic activity of cells and is widely used to determine the cytotoxicity of compounds.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Culture a suitable mammalian cell line (e.g., HepG2, A549, or Vero) in appropriate culture medium.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., this compound) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include wells with untreated cells as a negative control and wells with medium only as a blank.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Visualizations
Isoniazid Metabolism Pathway
The following diagram illustrates the major metabolic pathways of isoniazid, including its acetylation to this compound.
Caption: Metabolic pathway of Isoniazid (INH).
General Experimental Workflow for In Vitro Drug Activity Screening
This diagram outlines a typical workflow for the in vitro screening of a compound's biological activity.
Caption: General workflow for in vitro drug activity screening.
Conclusion
The in vitro evidence strongly indicates that this compound, the primary metabolite of isoniazid, possesses significantly diminished antitubercular activity compared to its parent drug. This is consistent with its role as a product of a detoxification pathway in humans and a mechanism of resistance in mycobacteria. While direct quantitative data on its cytotoxicity are lacking, the available information on related compounds suggests a low toxicity profile for this compound itself. The detailed protocols provided herein for MIC and cytotoxicity determination serve as a guide for researchers aiming to further investigate the in vitro properties of this compound and other isoniazid derivatives. Future research could focus on obtaining precise MIC and IC50 values for this compound to provide a more complete in vitro profile.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Acetylisoniazid Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylisoniazid (N'-acetylisonicotinohydrazide) is the primary and biologically inactive metabolite of the potent antitubercular drug, isoniazid. The formation of this compound in the liver, catalyzed by the N-acetyltransferase 2 (NAT2) enzyme, is a critical step in the metabolism and clearance of isoniazid. The rate of this acetylation is subject to genetic polymorphism, leading to classifications of individuals as slow, intermediate, or rapid acetylators, which can influence both the efficacy and toxicity of isoniazid treatment. A thorough understanding of the physicochemical properties of this compound powder is essential for researchers in drug metabolism, pharmacokinetics, and toxicology, as well as for professionals involved in the development of new antitubercular agents. This guide provides a comprehensive overview of the known physical and chemical characteristics of this compound powder, detailed experimental protocols for their determination, and visualizations of relevant biochemical pathways and analytical workflows.
Core Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, formulation, and analysis.
General Properties
| Property | Value | Source |
| Chemical Name | N'-acetylpyridine-4-carbohydrazide | --INVALID-LINK-- |
| Synonyms | This compound, Acetyl isoniazid, (N)1-Acetylisoniazid | --INVALID-LINK-- |
| Molecular Formula | C₈H₉N₃O₂ | --INVALID-LINK-- |
| Molecular Weight | 179.18 g/mol | --INVALID-LINK-- |
| CAS Number | 1078-38-2 | --INVALID-LINK-- |
Physical Properties
| Property | Value | Source |
| Appearance | White solid/crystalline powder | --INVALID-LINK-- |
| Melting Point | 105 °C (in Ethanol) | --INVALID-LINK-- |
| Solubility | Information not widely available, but expected to have some aqueous solubility. | |
| XLogP3-AA | -0.4 | --INVALID-LINK-- |
Spectroscopic Data
| Technique | Wavelength/Shift | Interpretation |
| UV-Vis (λmax) | ~263-267 nm (Isoniazid) | The UV spectrum is expected to be similar to isoniazid due to the shared pyridine chromophore. |
| FTIR (cm⁻¹) | ~3300 (N-H stretch), ~1650-1700 (C=O stretch, amide I), ~1600 (C=C stretch, aromatic), ~1550 (N-H bend, amide II) | Characteristic peaks for amide and pyridine functional groups. |
| ¹H NMR (ppm) | ~2.2 (s, 3H, -COCH₃), ~7.8 (d, 2H, pyridine), ~8.7 (d, 2H, pyridine), ~9.8 (br s, 1H, -NH-), ~10.5 (br s, 1H, -NH-) | Expected chemical shifts for the acetyl and pyridine protons. |
| ¹³C NMR (ppm) | ~21 (-CH₃), ~122 (pyridine C3, C5), ~141 (pyridine C4), ~151 (pyridine C2, C6), ~165 (isonicotinoyl C=O), ~170 (acetyl C=O) | Expected chemical shifts for the carbon atoms. |
Metabolic Pathway and Analytical Workflow
Isoniazid Metabolism
This compound is a central molecule in the metabolic cascade of isoniazid. The pathway involves acetylation followed by hydrolysis. Understanding this pathway is crucial for pharmacokinetic and toxicological studies.
Acetylisoniazid: A Technical Guide to its Discovery, Significance, and Analysis in Tuberculosis Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of acetylisoniazid, the primary metabolite of the first-line anti-tuberculosis drug, isoniazid. We delve into the historical context of its discovery, its pivotal role in isoniazid metabolism and associated hepatotoxicity, and its significance in the context of pharmacogenetics, particularly the N-acetyltransferase 2 (NAT2) polymorphism. This document furnishes detailed experimental protocols for the synthesis of this compound and the determination of acetylator phenotypes. Quantitative data on the pharmacokinetics and antitubercular activity of isoniazid and this compound are presented in structured tables for comparative analysis. Furthermore, key metabolic and experimental workflows are visualized through Graphviz diagrams to facilitate a clear understanding of the underlying processes. This guide is intended to be a comprehensive resource for researchers and professionals engaged in tuberculosis drug discovery and development.
Introduction: The Emergence of Isoniazid and the Discovery of its Acetylated Metabolite
The serendipitous discovery of isoniazid's potent antitubercular activity in the early 1950s marked a turning point in the fight against tuberculosis.[1][2] As clinical use of isoniazid expanded, so did the need to understand its metabolic fate within the human body. Early investigations into the drug's mechanism of action and disposition revealed that isoniazid undergoes significant biotransformation.
The identification of this compound as the principal metabolite of isoniazid was a key finding in these early metabolic studies. While an exact date for the "discovery" of this compound is not pinpointed to a single event, the collective work of researchers in the mid-1950s, notably Hughes and colleagues, elucidated the primary metabolic pathway of isoniazid.[3][4][5] They established that the acetylation of isoniazid to this compound is a major route of its inactivation and elimination. This discovery was foundational to understanding the variability in patient responses to isoniazid therapy and the subsequent development of hepatotoxicity, a significant adverse effect of the drug.
The Metabolic Pathway of Isoniazid
Isoniazid is primarily metabolized in the liver. The main pathway involves the acetylation of isoniazid to form this compound. This reaction is catalyzed by the enzyme N-acetyltransferase 2 (NAT2). This compound is then hydrolyzed to isonicotinic acid and acetylhydrazine. Acetylhydrazine is further metabolized and is considered a key toxic metabolite responsible for isoniazid-induced hepatotoxicity. An alternative pathway involves the direct hydrolysis of isoniazid to isonicotinic acid and hydrazine, another potentially toxic metabolite.
The rate of isoniazid acetylation is genetically determined and varies significantly among individuals, leading to the classification of patients as "slow," "intermediate," or "fast" acetylators. This genetic polymorphism in the NAT2 enzyme is a critical factor influencing both the efficacy and toxicity of isoniazid treatment. Slow acetylators have higher plasma concentrations of isoniazid and a greater risk of developing peripheral neuropathy and hepatotoxicity.
Quantitative Data
Pharmacokinetic Parameters of Isoniazid and this compound
The pharmacokinetic properties of isoniazid and its primary metabolite, this compound, are significantly influenced by the patient's NAT2 acetylator status. The following table summarizes key pharmacokinetic parameters.
| Parameter | Isoniazid (Slow Acetylators) | Isoniazid (Fast Acetylators) | This compound | Reference(s) |
| Half-life (t½) | 2-5 hours | 0.5-1.6 hours | - | |
| Peak Plasma Concentration (Cmax) after 300mg dose | > 6 mg/L | < 3 mg/L | Varies | |
| Renal Excretion (% of dose in 24h) | 50-70% (as metabolites) | 50-70% (as metabolites) | Major urinary metabolite |
Antitubercular Activity
Isoniazid is a potent bactericidal agent against Mycobacterium tuberculosis. In contrast, its primary metabolite, this compound, is considered to have virtually no antitubercular activity.
| Compound | Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv | Reference(s) |
| Isoniazid | 0.02 - 0.2 µg/mL | |
| This compound | Largely inactive |
Experimental Protocols
Synthesis of this compound (N'-acetylpyridine-4-carbohydrazide)
This protocol describes a common method for the laboratory synthesis of this compound for use as an analytical standard or in experimental studies.
Materials:
-
Isoniazid (pyridine-4-carbohydrazide)
-
Acetic anhydride
-
Methanol
-
Stir plate and magnetic stir bar
-
Round bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve a known quantity of isoniazid in methanol in a round bottom flask.
-
Slowly add one molar equivalent of acetic anhydride to the methanolic solution of isoniazid while stirring.
-
Continue stirring the reaction mixture overnight at room temperature.
-
After the reaction is complete, remove the solvent (methanol) and any excess acetic anhydride and acetic acid formed using a rotary evaporator.
-
The resulting white powder is this compound. The yield is typically high.
-
The purity of the synthesized this compound can be confirmed by techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.
Determination of Isoniazid Acetylator Phenotype
This protocol outlines a common method for determining a patient's isoniazid acetylator phenotype based on the analysis of a single urine sample.
Materials:
-
Single-dose of isoniazid (typically 300 mg for adults)
-
Urine collection containers
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
-
Acetonitrile
-
Mobile phase buffer
-
Analytical standards of isoniazid and this compound
Procedure:
-
Sample Collection: Administer a single oral dose of isoniazid to the subject. Collect a urine sample at a specific time point post-dose, typically between 3 to 5 hours.
-
Sample Preparation:
-
Thaw the frozen urine sample to room temperature.
-
Take a measured aliquot (e.g., 500 µL) of the urine sample.
-
Add an equal volume of acetonitrile to precipitate proteins.
-
Vortex the mixture and then centrifuge to pellet the precipitate.
-
Collect the supernatant for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the prepared supernatant into the HPLC system.
-
Separate isoniazid and this compound using a suitable mobile phase and C18 column.
-
Detect the compounds using a UV detector at an appropriate wavelength (e.g., 266 nm).
-
Quantify the concentrations of isoniazid and this compound in the urine sample by comparing the peak areas to those of known standards.
-
-
Phenotype Determination:
-
Calculate the metabolic ratio (MR) of the molar concentration of this compound to the molar concentration of isoniazid.
-
Classify the acetylator phenotype based on the calculated MR. A bimodal or trimodal distribution is typically observed in a population. The cut-off values (antimodes) to distinguish between slow, intermediate, and fast acetylators are determined from population studies. For a bimodal distribution, a ratio greater than 1.5 may indicate a fast acetylator, while a ratio less than 1.5 suggests a slow acetylator.
-
Conclusion
This compound, while being an inactive metabolite of a cornerstone anti-tuberculosis drug, holds immense significance in the field of TB research and clinical practice. Its formation is a critical determinant of isoniazid's efficacy and is central to the mechanism of isoniazid-induced hepatotoxicity. The study of this compound has paved the way for a deeper understanding of pharmacogenetics in tuberculosis therapy, particularly the role of NAT2 polymorphism in personalized medicine. The experimental protocols and data presented in this guide offer a valuable resource for researchers and drug development professionals, enabling further investigation into the complex interplay between drug metabolism, host genetics, and treatment outcomes in tuberculosis. Continued research in this area is crucial for the development of safer and more effective anti-tuberculosis regimens.
References
- 1. Frontiers | Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Simple Method for Determining Isoniazid Acetylator Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of isoniazid in man as related to the occurrence of peripheral neuritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoniazid acetylation rates (phenotypes) of patients being treated for tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Toxicological Profile of Acetylisoniazid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylisoniazid (AcINH) is the primary metabolite of the first-line anti-tuberculosis drug, isoniazid (INH). While INH is a cornerstone in the treatment of tuberculosis, its use is associated with a significant risk of drug-induced liver injury (DILI). Understanding the toxicological profile of its metabolites is paramount for predicting and mitigating this adverse effect. This technical guide provides a comprehensive overview of the toxicological profile of this compound, with a focus on its metabolism, mechanisms of toxicity, and the experimental methodologies used to assess its effects.
Metabolism of this compound
This compound is formed in the liver from isoniazid via acetylation, a reaction catalyzed by the polymorphic enzyme N-acetyltransferase 2 (NAT2).[1][2] Individuals are phenotypically classified as "slow" or "fast" acetylators based on their NAT2 activity, which influences the metabolic fate of isoniazid and the subsequent exposure to its metabolites.[3]
This compound itself is considered to be relatively non-toxic.[4] However, it serves as a precursor to a more toxic metabolite, acetylhydrazine (AcHz), through hydrolysis by amidases.[5] Acetylhydrazine is then further metabolized by cytochrome P450 enzymes, particularly CYP2E1, to form highly reactive electrophilic species. These reactive intermediates are central to the hepatotoxicity associated with isoniazid therapy. Another metabolic pathway involves the direct hydrolysis of isoniazid to hydrazine (Hz), another potent hepatotoxin.
Mechanisms of Toxicity
The toxicity of this compound is intrinsically linked to its metabolic activation to acetylhydrazine and subsequent reactive intermediates. The primary organ affected is the liver.
Hepatotoxicity via Covalent Binding
The reactive metabolites generated from acetylhydrazine are potent electrophiles that can covalently bind to hepatic macromolecules, including proteins. This covalent binding is a critical initiating event in cellular injury, leading to enzyme inactivation, disruption of cellular function, and ultimately, hepatocellular necrosis. Studies in animal models have demonstrated a strong correlation between the extent of covalent binding of radiolabeled acetylhydrazine and the severity of liver necrosis.
Oxidative Stress
The metabolism of hydrazine and acetylhydrazine is associated with the generation of reactive oxygen species (ROS), leading to a state of oxidative stress within hepatocytes. This is characterized by:
-
Glutathione (GSH) Depletion: GSH is a critical intracellular antioxidant that detoxifies reactive metabolites. The formation of electrophilic intermediates from acetylhydrazine can deplete hepatic GSH stores, rendering the cells more susceptible to oxidative damage.
-
Lipid Peroxidation: Increased ROS can attack polyunsaturated fatty acids in cellular membranes, leading to lipid peroxidation. This process damages membrane integrity and can lead to cell death. One of the byproducts of lipid peroxidation, malondialdehyde (MDA), is often used as a biomarker of oxidative stress.
Mitochondrial Dysfunction
Mitochondria are key targets in this compound-mediated toxicity. Its metabolites can impair mitochondrial function through several mechanisms:
-
Inhibition of the Electron Transport Chain: Hydrazine has been shown to inhibit mitochondrial complex II, and potentially complex I, disrupting the flow of electrons and the generation of the proton gradient necessary for ATP synthesis.
-
Decreased ATP Production: The disruption of the electron transport chain leads to a significant reduction in cellular ATP levels, compromising energy-dependent cellular processes and contributing to cell death.
-
Disruption of Mitochondrial Membrane Potential (ΔΨm): The collapse of the mitochondrial membrane potential is a critical event in the intrinsic pathway of apoptosis.
Quantitative Toxicological Data
| Compound | Test System | Endpoint | Value | Reference |
| Isoniazid | Rat (oral) | LD50 | 650 mg/kg | |
| Isoniazid | Mouse (oral) | LD50 | 176 mg/kg | |
| Isoniazid | Dog (oral) | LD50 | 150 mg/kg | |
| Isoniazid | Rabbit (oral) | LD50 | 250 mg/kg | |
| Isoniazid | Guinea Pig (oral) | LD50 | 450 mg/kg | |
| Isoniazid | HepG2 cells | IC50 | Decreased by 24% with INH pre-treatment | |
| Isoniazid | HepG2 cells | IC50 | Decreased by 26% with hydrazine pre-treatment | |
| This compound | Rat liver slices | Malondialdehyde formation | 0.88 ± 0.45 nmol/mg |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the toxicology of this compound and its metabolites.
In Vivo Hepatotoxicity Study in Mice
This protocol is designed to evaluate the potential of a test compound to induce liver injury in a rodent model.
Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
This compound or its metabolites
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (serum separator)
-
10% neutral buffered formalin
-
Liquid nitrogen
-
Centrifuge, spectrophotometer
Procedure:
-
Acclimatization: House mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Grouping and Dosing: Randomly assign mice to treatment groups (e.g., vehicle control, low dose, high dose). Administer the test compound or vehicle daily by oral gavage for the duration of the study (e.g., 14 or 28 days). A typical dose for isoniazid in mice to induce hepatotoxicity is 50-100 mg/kg.
-
Monitoring: Monitor the animals daily for clinical signs of toxicity and record body weights.
-
Sample Collection: At the end of the treatment period, anesthetize the mice and collect blood via cardiac puncture into serum separator tubes.
-
Euthanasia and Tissue Collection: Euthanize the animals by an approved method (e.g., cervical dislocation under anesthesia). Perform a gross necropsy and collect the liver.
-
Liver Processing:
-
Fix a section of the largest liver lobe in 10% neutral buffered formalin for histopathological analysis.
-
Snap-freeze other sections of the liver in liquid nitrogen and store at -80°C for biochemical assays (e.g., glutathione levels).
-
-
Serum Analysis: Centrifuge the blood samples to separate the serum. Analyze the serum for alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels as indicators of liver damage.
-
Histopathology: Process the formalin-fixed liver tissue, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). A veterinary pathologist should evaluate the slides for evidence of hepatocellular necrosis, inflammation, and steatosis.
Assessment of Cytotoxicity (IC50 Determination) in HepG2 Cells
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well cell culture plates
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) solution
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits cell viability by 50%) using non-linear regression analysis.
Measurement of Covalent Binding to Liver Microsomes
This protocol is adapted for a non-radiolabeled approach using mass spectrometry, though the gold standard involves a radiolabeled compound.
Materials:
-
Human or rodent liver microsomes
-
Acetylhydrazine
-
NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Trichloroacetic acid (TCA)
-
Methanol
-
Mass spectrometer (LC-MS/MS)
Procedure:
-
Incubation: In a microcentrifuge tube, combine liver microsomes (1 mg/mL), acetylhydrazine (at a relevant concentration), and the NADPH regenerating system in potassium phosphate buffer. Initiate the reaction by adding the NADPH regenerating system. Include a control incubation without the NADPH regenerating system.
-
Reaction Termination and Protein Precipitation: After a set incubation time (e.g., 30-60 minutes), stop the reaction by adding an equal volume of ice-cold TCA.
-
Washing: Centrifuge to pellet the protein. Wash the protein pellet repeatedly with methanol to remove any non-covalently bound compound.
-
Proteolysis: Resuspend the washed protein pellet in a suitable buffer and digest the proteins into peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Analyze the peptide digest by LC-MS/MS to identify peptides that have been adducted with the reactive metabolite of acetylhydrazine. This is achieved by searching for the expected mass shift on specific amino acid residues (e.g., cysteine, lysine).
Quantification of Hepatic Glutathione (GSH) Levels
Materials:
-
Frozen liver tissue
-
Metaphosphoric acid (MPA) or perchloric acid (PCA)
-
DTNB (5,5'-dithio-bis(2-nitrobenzoic acid))
-
Glutathione reductase
-
NADPH
-
Potassium phosphate buffer
-
Spectrophotometer
Procedure:
-
Tissue Homogenization: Homogenize a known weight of frozen liver tissue in ice-cold MPA or PCA to precipitate proteins and stabilize GSH.
-
Centrifugation: Centrifuge the homogenate at high speed to pellet the precipitated protein.
-
GSH Assay (Tietze Method):
-
In a 96-well plate, add the supernatant from the tissue homogenate.
-
Add a reaction mixture containing potassium phosphate buffer, DTNB, and glutathione reductase.
-
Initiate the reaction by adding NADPH.
-
Measure the rate of formation of the yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB), at 412 nm.
-
-
Quantification: Calculate the GSH concentration in the samples by comparing the rate of reaction to a standard curve prepared with known concentrations of GSH. Normalize the results to the initial tissue weight.
Assessment of Mitochondrial Membrane Potential (ΔΨm) in Isolated Mitochondria
Materials:
-
Fresh liver tissue
-
Mitochondria isolation buffer
-
Respiration buffer
-
JC-1 or TMRE fluorescent dye
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from fresh liver tissue by differential centrifugation.
-
Incubation with Test Compound: Incubate the isolated mitochondria with this compound or its metabolites in respiration buffer.
-
Staining with JC-1:
-
Add JC-1 dye to the mitochondrial suspension and incubate.
-
Measure the fluorescence at two wavelengths: ~590 nm (red, J-aggregates in healthy mitochondria) and ~525 nm (green, JC-1 monomers in mitochondria with low ΔΨm).
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a collapse of the mitochondrial membrane potential.
Measurement of Cellular ATP Levels
Materials:
-
Hepatocytes (e.g., HepG2 or primary hepatocytes)
-
ATP assay kit (luciferin-luciferase-based)
-
Lysis buffer
-
Luminometer
Procedure:
-
Cell Culture and Treatment: Culture and treat hepatocytes with the test compound as described in the cytotoxicity protocol.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the ATP assay kit to release the intracellular ATP.
-
ATP Measurement:
-
Add the luciferase-luciferin reagent to the cell lysate.
-
Measure the resulting luminescence using a luminometer.
-
-
Quantification: Determine the ATP concentration in the samples by comparing the luminescence signal to a standard curve prepared with known concentrations of ATP. Normalize the results to the protein concentration of the cell lysate.
Histopathological Examination of Liver Tissue
Procedure:
-
Tissue Processing: Dehydrate the formalin-fixed liver tissue through a series of graded alcohols, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut thin sections (4-5 µm) of the paraffin-embedded tissue using a microtome.
-
Staining: Mount the sections on glass slides and stain with hematoxylin and eosin (H&E).
-
Microscopic Evaluation: A qualified pathologist should examine the stained slides under a light microscope. The evaluation should systematically assess:
-
Pattern of Injury: Hepatocellular, cholestatic, or mixed.
-
Necrosis: Location (e.g., centrilobular), type (coagulative, lytic), and severity.
-
Inflammation: Type of inflammatory cells (e.g., neutrophils, lymphocytes, eosinophils), location, and severity.
-
Steatosis: Type (macrovesicular, microvesicular) and severity.
-
Other findings: Presence of cholestasis, bile duct injury, or fibrosis.
-
Conclusion
This compound, a major metabolite of isoniazid, plays a pivotal role in the cascade of events leading to isoniazid-induced hepatotoxicity. While relatively inert itself, its hydrolysis to acetylhydrazine and subsequent bioactivation by CYP450 enzymes generate reactive electrophiles that instigate cellular damage. The key mechanisms of toxicity involve covalent binding to hepatic macromolecules, induction of oxidative stress, and mitochondrial dysfunction. A thorough understanding of these toxicological pathways and the application of the detailed experimental protocols provided in this guide are essential for the development of safer anti-tuberculosis therapies and for the broader field of drug safety assessment.
References
- 1. veritastk.co.jp [veritastk.co.jp]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Novel risk assessment of reactive metabolites from discovery to clinical stage [jstage.jst.go.jp]
- 4. The histopathological evaluation of drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Metabolic Fate of Acetylisoniazid In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylisoniazid (AcINH) is the primary metabolite of the first-line anti-tuberculosis drug, isoniazid (INH). The biotransformation of isoniazid is a critical determinant of both its therapeutic efficacy and its potential for hepatotoxicity. Understanding the metabolic fate of this compound is therefore paramount for optimizing tuberculosis treatment regimens and developing safer therapeutic strategies. This technical guide provides an in-depth overview of the in vivo metabolism of this compound, detailing the metabolic pathways, quantitative data on its metabolites, and comprehensive experimental protocols for its study.
The metabolism of isoniazid is significantly influenced by the genetically polymorphic N-acetyltransferase 2 (NAT2) enzyme, which catalyzes the initial acetylation of isoniazid to this compound.[1][2] Individuals can be categorized as rapid, intermediate, or slow acetylators based on their NAT2 genotype, which in turn affects the plasma concentrations of both isoniazid and its metabolites.[3][4] this compound itself is further metabolized through hydrolysis and acetylation into several compounds, some of which are implicated in isoniazid-induced liver injury.[1] This guide will explore these pathways in detail.
Metabolic Pathways of this compound
Following its formation from isoniazid, this compound undergoes further biotransformation primarily through two main pathways: hydrolysis and acetylation.
-
Hydrolysis: this compound can be hydrolyzed by amidases to form isonicotinic acid (INA) and acetylhydrazine (AcHz). Acetylhydrazine is considered a key hepatotoxic metabolite, as it can be further oxidized by cytochrome P450 enzymes (particularly CYP2E1) to form reactive intermediates that can cause cellular damage.
-
Further Acetylation: Acetylhydrazine can be further acetylated by NAT2 to form diacetylhydrazine (DiAcHz), a non-toxic and readily excretable compound.
The balance between these pathways, influenced by an individual's NAT2 acetylator status, is a crucial factor in the risk of developing isoniazid-related hepatotoxicity.
Quantitative Data on this compound and its Metabolites
The following tables summarize key quantitative data related to the pharmacokinetics and metabolism of this compound. These values can vary significantly based on the acetylator phenotype of the individual.
Table 1: Pharmacokinetic Parameters of Isoniazid and this compound
| Parameter | Isoniazid (INH) | This compound (AcINH) | Reference |
| Oral Clearance (CL/F) | 18.2 ± 2.45 L⋅h⁻¹ | - | |
| Apparent Volume of Distribution (Vd/F) | 56.8 ± 5.53 L | 25.7 ± 1.30 L | |
| Fraction of INH converted to AcINH (FM) | 0.81 ± 0.076 | - | |
| Clearance of AcINH (CLM/F) | - | 0.33 ± 0.11 h⁻¹ |
Table 2: Urinary Excretion of Isoniazid and its Metabolites (% of dose in 24h)
| Metabolite | Fast Acetylators | Slow Acetylators | Reference |
| Isoniazid (unchanged) | ~10% | ~30% | |
| This compound | ~35% | ~25% | |
| Diacetylhydrazine | ~25% | ~5% | |
| Isonicotinic Acid & Isonicotinylglycine | ~20% | ~30% | |
| Hydrazine | <1% | <1% |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the in vivo metabolic fate of this compound.
Animal Models for In Vivo Metabolism Studies
Rodent models, particularly rats, are commonly used to investigate the pharmacokinetics and metabolism of this compound.
-
Animal Strain: Wistar or Sprague-Dawley rats (male, 200-250 g).
-
Housing: Standard laboratory conditions (12-hour light/dark cycle, 22 ± 2°C, 55 ± 10% humidity) with ad libitum access to standard chow and water.
-
Acclimatization: Animals should be acclimatized for at least one week before the experiment.
-
Dosing:
-
This compound can be administered orally (gavage) or intravenously (tail vein injection).
-
A typical oral dose is 50-100 mg/kg, dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
-
Sample Collection:
-
Blood: Serial blood samples (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) are collected from the tail vein or via a cannula into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C.
-
Urine and Feces: Animals are housed in metabolic cages for the collection of urine and feces over 24 or 48 hours. Samples are stored at -80°C.
-
Tissue: At the end of the study, animals are euthanized, and tissues (liver, kidneys, etc.) are collected, flash-frozen in liquid nitrogen, and stored at -80°C.
-
References
Methodological & Application
Application Note and Protocol for the Simultaneous Determination of Isoniazid and Acetylisoniazid by HPLC
This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of the anti-tuberculosis drug isoniazid (INH) and its primary metabolite, acetylisoniazid (AcINH). This method is applicable to researchers, scientists, and professionals involved in drug development and clinical monitoring.
Introduction
Isoniazid is a cornerstone of first-line anti-tuberculosis therapy. Its metabolism to this compound via N-acetyltransferase is a critical step that influences drug efficacy and potential toxicity. Monitoring the plasma or urine concentrations of both INH and AcINH is essential for therapeutic drug monitoring, pharmacokinetic studies, and determining a patient's acetylator status. This application note details a robust and validated HPLC-UV method for the simultaneous determination of these two compounds.
Principle
The method employs reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate and quantify isoniazid and this compound. A C8 or C18 analytical column is used with a mobile phase consisting of an aqueous buffer and an organic modifier. The compounds are separated based on their differential partitioning between the stationary and mobile phases. Detection is performed at a UV wavelength where both analytes exhibit significant absorbance.
Materials and Reagents
-
Chemicals and Solvents:
-
Isoniazid (INH) reference standard (Sigma-Aldrich or equivalent)
-
This compound (AcINH) reference standard (Toronto Research Chemicals or equivalent)
-
Acetonitrile (HPLC grade, Merck or equivalent)[1]
-
Water (HPLC grade, Merck or equivalent)[1]
-
1-Hexanesulfonic acid sodium salt (analytical grade, Sigma-Aldrich or equivalent)[1]
-
Trichloroacetic acid (analytical-reagent grade, Merck or equivalent)
-
Phosphoric acid (analytical-reagent grade, Merck or equivalent)
-
-
Equipment:
-
HPLC system with a UV detector
-
C8 or C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Data acquisition and processing software
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Micropipettes
-
Syringe filters (0.45 µm)
-
Volumetric flasks and other standard laboratory glassware
-
Experimental Protocols
Two distinct protocols are presented below, one for plasma samples and another for urine samples.
Protocol for Plasma Samples
This protocol is adapted from a method utilizing protein precipitation for sample clean-up.
4.1.1. Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of INH and AcINH reference standards in 10 mL of HPLC-grade water to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with water to achieve concentrations ranging from 0.5 to 15.0 µg/mL for both INH and AcINH.
4.1.2. Sample Preparation
-
Collect blood samples in heparinized tubes and centrifuge to separate the plasma.
-
To 100 µL of plasma, add 50 µL of 10% (w/v) trichloroacetic acid to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter.
-
Inject 20 µL of the filtered supernatant into the HPLC system.
4.1.3. Chromatographic Conditions
-
Column: Octadecylsilane (C18) bonded silica column
-
Mobile Phase: A gradient prepared from an aqueous solution of 1-hexanesulfonic acid sodium salt (20 mM, pH 3 adjusted with phosphoric acid) and acetonitrile.
-
Flow Rate: 0.4 mL/min
-
Detection Wavelength: 290 nm
-
Injection Volume: 20 µL
Protocol for Urine Samples
This protocol is a simplified method suitable for urine analysis.
4.2.1. Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Prepare as described in section 4.1.1.
-
Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with HPLC-grade water to achieve concentration ranges of 1.25 to 40.0 µg/mL for INH and 3.125 to 100 µg/mL for AcINH.
4.2.2. Sample Preparation
-
Collect urine samples.
-
Filter the urine samples through a Whatman No. 1 filter paper.
-
Dilute the filtered urine with HPLC-grade water as needed to bring the analyte concentrations within the linear range of the assay.
-
Directly inject the diluted filtrate into the HPLC system.
4.2.3. Chromatographic Conditions
-
Column: C8 column (250 mm)
-
Mobile Phase: Water and methanol in a ratio of 85:15 (v/v)
-
Flow Rate: 1 mL/min
-
Detection Wavelength: 274 nm
-
Injection Volume: 40 µL
Data Presentation
The following tables summarize the quantitative data from the referenced HPLC methods.
Table 1: Chromatographic and Validation Parameters for Plasma Analysis
| Parameter | Value | Reference |
| Column | Octadecylsilane (C18) | |
| Mobile Phase | Gradient of aqueous 1-hexanesulfonic acid sodium salt (pH 3) and acetonitrile | |
| Flow Rate | 0.4 mL/min | |
| Detection Wavelength | 290 nm | |
| Linearity Range (INH) | 0.5 - 15.0 µg/mL | |
| Linearity Range (AcINH) | 0.5 - 15.0 µg/mL | |
| Limit of Quantification (LOQ) - INH | 0.5 µg/mL | |
| Limit of Quantification (LOQ) - AcINH | 0.5 µg/mL | |
| Limit of Detection (LOD) - INH | 0.24 µg/mL | |
| Limit of Detection (LOD) - AcINH | 0.12 µg/mL | |
| Recovery (INH) | 64% | |
| Recovery (AcINH) | 55% |
Table 2: Chromatographic and Validation Parameters for Urine Analysis
| Parameter | Value | Reference |
| Column | C8 (250 mm) | |
| Mobile Phase | Water:Methanol (85:15) | |
| Detection Wavelength | 274 nm | |
| Linearity Range (INH) | 1.25 - 40.0 µg/mL | |
| Linearity Range (AcINH) | 3.125 - 100 µg/mL | |
| Intra-day RSD | < 10% | |
| Inter-day RSD | < 10% | |
| Recovery (INH) | 100% | |
| Recovery (AcINH) | 95% |
Visualization
The following diagram illustrates the experimental workflow for the analysis of isoniazid and this compound in plasma samples.
Caption: Experimental workflow for plasma sample analysis.
Conclusion
The described HPLC methods are simple, rapid, and reliable for the simultaneous determination of isoniazid and this compound in biological matrices. The methods have been validated and are suitable for applications in clinical research and therapeutic drug monitoring. The choice between the plasma and urine protocols will depend on the specific research question and the available sample matrix.
References
Application Note: Quantification of Acetylisoniazid in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of acetylisoniazid, the primary metabolite of isoniazid, in human plasma. Isoniazid is a first-line medication for the treatment of tuberculosis, and monitoring its metabolite is crucial for pharmacokinetic studies and understanding drug-induced hepatotoxicity.[1][2] The protocol employs a straightforward protein precipitation technique for sample preparation, followed by chromatographic separation using a C18 reversed-phase column and detection via a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[3][4] This method demonstrates excellent accuracy, precision, and linearity over a clinically relevant concentration range, making it suitable for therapeutic drug monitoring and clinical research.[3]
Introduction
Isoniazid (INH) is a cornerstone of tuberculosis therapy. Its metabolism in the liver, primarily through the N-acetyltransferase-2 (NAT2) enzyme, results in the formation of this compound (AcINH). The rate of this conversion varies among individuals, leading to different acetylator phenotypes (slow, intermediate, and fast), which can impact both the drug's efficacy and its potential for hepatotoxicity. Therefore, a reliable method for quantifying AcINH in plasma is essential for pharmacokinetic profiling and personalized medicine approaches. This document provides a detailed protocol for a validated LC-MS/MS assay designed for high-throughput clinical and research applications.
Experimental Workflow
The overall experimental process from sample receipt to final data analysis is outlined below. The workflow is designed for efficiency and robustness, utilizing a simple protein precipitation step to minimize sample preparation time.
Caption: Experimental workflow for this compound quantification.
Materials and Reagents
-
Chemicals: this compound (analytical standard), this compound-d4 (internal standard), Acetonitrile (LC-MS grade), Formic Acid (LC-MS grade), Ammonium Acetate (LC-MS grade), Ultrapure Water.
-
Labware: 1.5 mL microcentrifuge tubes, pipette and tips, autosampler vials.
-
Equipment: Centrifuge, vortex mixer, LC-MS/MS system (e.g., AB Sciex, Agilent, Waters).
Experimental Protocols
Preparation of Standards and Quality Controls (QCs)
-
Prepare a 1 mg/mL primary stock solution of this compound in methanol.
-
Prepare a 100 µg/mL working stock solution by diluting the primary stock with 50:50 methanol:water.
-
Generate calibration standards by spiking the working stock solution into drug-free human plasma to achieve final concentrations ranging from 5 ng/mL to 10,000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations (e.g., 15, 750, and 7500 ng/mL) in the same manner from a separate stock solution.
-
Prepare the Internal Standard (IS) working solution of this compound-d4 at 200 ng/mL in acetonitrile.
Sample Preparation Protocol
-
Aliquot 50 µL of human plasma (standards, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Add 100 µL of the IS working solution (200 ng/mL this compound-d4 in acetonitrile) to each tube. This step serves to both add the internal standard and precipitate plasma proteins.
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge the tubes at 9,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 50 µL of the clear supernatant to an autosampler vial.
-
Dilute the supernatant with 150 µL of water containing 0.1% formic acid.
-
Inject 2 µL of the final mixture into the LC-MS/MS system for analysis.
LC-MS/MS Conditions
The following table summarizes the instrumental parameters for the analysis.
| Parameter | Condition |
| LC System | |
| Column | Reversed-phase C18, e.g., Zorbax SB-Aq (50 mm × 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.4 mL/min |
| Gradient | Stepwise or linear gradient elution. Example: 5% B for 0.5 min, ramp to 95% B over 2 min, hold for 1 min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Gas Temperature | 350°C |
| Nebulizer Pressure | 45 psi |
MRM Transitions
The mass transitions used for quantification are listed below. These should be optimized on the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 180.1 | 138.1 |
| This compound-d4 (IS) | 184.1 | 142.1 |
| Isoniazid (optional) | 138.1 | 121.1 |
Method Validation Summary
The described method has been validated according to regulatory guidelines. The performance characteristics are summarized in the table below, with data synthesized from multiple validated protocols.
| Parameter | Result |
| Linearity | |
| Calibration Range | 5 - 10,000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Sensitivity | |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Accuracy | |
| Relative Error (RE) | Within ±15% (±20% at LLOQ) |
| Precision | |
| Intra- & Inter-day CV (%) | < 15% (< 20% at LLOQ) |
| Recovery | |
| Extraction Recovery (%) | > 70% for protein precipitation |
| Matrix Effect | Within acceptable limits (e.g., 93-111%) |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in human plasma using LC-MS/MS. The method is rapid, sensitive, and robust, relying on a simple protein precipitation sample preparation that is amenable to high-throughput environments. The validation data confirms its suitability for clinical and pharmacological research, enabling accurate assessment of isoniazid metabolism.
References
- 1. Development and validation of liquid chromatography tandem mass spectrometry method for simultaneous quantification of first line tuberculosis drugs and metabolites in human plasma and its application in clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. mdpi.com [mdpi.com]
- 4. japsonline.com [japsonline.com]
Application Note: Solid-Phase Extraction of Acetylisoniazid from Urine
Introduction
Isoniazid is a primary drug for treating tuberculosis. It is primarily metabolized in the liver to acetylisoniazid, which is then excreted in the urine.[1][2] Monitoring the levels of this compound in urine is a non-invasive method to assess patient adherence to isoniazid therapy.[1][2] This application note details a validated solid-phase extraction (SPE) protocol for the sensitive and robust quantification of this compound from human urine samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The described method is suitable for pharmacokinetic studies and therapeutic drug monitoring.[1]
Method Overview
This method utilizes a polymeric reversed-phase SPE cartridge to extract this compound from urine samples. The protocol involves conditioning the SPE cartridge, loading the prepared urine sample, washing away interfering substances, and eluting the analyte of interest. The subsequent analysis by LC-MS/MS provides accurate and precise quantification. This method has been validated following the guidelines of the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Experimental Protocols
1. Sample Preparation
-
Thaw frozen urine samples (patient samples, standards, and quality controls) at room temperature.
-
Vortex the samples for approximately 30 seconds to ensure homogeneity.
-
Transfer 100 µL of each urine sample into a 1.5 mL microcentrifuge tube.
-
Add 500 µL of the internal standard solution (50 mM ammonium bicarbonate containing 0.050 µg/mL of this compound-d4) to each sample. For a double blank sample, add 500 µL of 50 mM ammonium bicarbonate solution without the internal standard.
-
Vortex the samples for approximately 30 seconds.
-
Sonicate the samples on ice for approximately 5 minutes.
2. Solid-Phase Extraction (SPE)
The SPE procedure is performed using Strata X 33 µm Polymeric Reversed Phase (200 mg/3 mL) cartridges.
-
Conditioning:
-
Condition the SPE cartridges with 2 mL of acetonitrile.
-
Follow with 2 mL of HPLC grade water.
-
Equilibrate with 2 mL of a 10 mM ammonium acetate solution.
-
-
Sample Loading:
-
Load the entire prepared sample mixture from the sample preparation step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge twice with 2 mL of HPLC grade water to remove matrix interferences.
-
Dry the cartridge under maximum flow for 10 seconds to remove any excess water.
-
-
Elution:
-
Elute the analytes in a two-step process:
-
Add 100 µL of acetonitrile.
-
Follow with 750 µL of a solution of 5 mM ammonium acetate and acetonitrile (98:2, v/v).
-
-
Briefly vortex the eluant.
-
Transfer 200 µL of the eluant to a 96-well plate for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis
The analysis of the extracted samples is performed using a liquid chromatography-tandem mass spectrometry system.
-
Analytical Column: Atlantis T3, 3 µm, 2.1 mm × 100 mm.
-
Mobile Phase: Isocratic elution with 5 mM ammonium acetate and acetonitrile (98:2, v/v).
-
Flow Rate: 0.250 mL/min.
-
Injection Volume: 1 µL.
-
Column Temperature: 30 °C.
-
Autosampler Temperature: ~8 °C.
-
Mass Spectrometer: AB Sciex™ API 5500 triple quadrupole.
-
Ionization Mode: Positive electrospray ionization.
-
Detection: Multiple reaction monitoring (MRM).
Data Presentation
The following table summarizes the quantitative data from the validated method for the analysis of this compound in urine.
| Parameter | Value | Reference |
| SPE Cartridge | Strata X 33 µm Polymeric Reversed Phase (200 mg/3 mL) | |
| Sample Volume | 100 µL of human urine | |
| Calibration Range | 0.234 – 30.0 µg/mL | |
| Sensitivity (S/N at LLOQ) | 6.23 | |
| Validation Standards | US FDA and EMA guidelines |
Visualizations
Workflow for Solid-Phase Extraction of this compound from Urine
Caption: Workflow of the solid-phase extraction method for this compound from urine samples.
References
- 1. A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for High-Performance Thin-Layer Chromatography (HPTLC) Analysis of Acetylisoniazid
Introduction
Acetylisoniazid is the primary metabolite of isoniazid, a first-line medication for the treatment and prevention of tuberculosis.[1][2] The rate of isoniazid metabolism to this compound is dependent on the patient's N-acetyltransferase (NAT) genotype, leading to different acetylator phenotypes (slow and rapid).[3] Monitoring the levels of both isoniazid and this compound in biological fluids is crucial for therapeutic drug monitoring, ensuring efficacy, and minimizing potential toxicity.[2] High-Performance Thin-Layer Chromatography (HPTLC) offers a sensitive, specific, and rapid method for the simultaneous quantification of isoniazid and this compound.[3] This document provides detailed application notes and protocols for the HPTLC analysis of this compound.
I. Principle of the Method
This HPTLC method involves the separation of this compound and isoniazid from biological matrices, typically serum, using a solid-phase extraction (SPE) technique for sample clean-up. The extracted analytes are then applied to a high-performance silica gel plate and developed with a suitable mobile phase. Quantification is achieved by densitometric analysis of the chromatogram.
II. Experimental Protocols
A. Materials and Reagents
-
Standards: this compound and Isoniazid reference standards
-
Internal Standard: Nicotinamide
-
Solvents: Methanol, Acetonitrile, Ethyl acetate (all spectroscopic or HPLC grade)
-
Solid-Phase Extraction (SPE) Cartridges: Poly(divinylbenzene-co-N-vinylpyrrolidone) based cartridges
-
HPTLC Plates: Pre-coated silica gel 60 F254 plates (10 x 10 cm or 10 x 20 cm)
-
Mobile Phase: Ethyl acetate–methanol (70:30, v/v)
-
Buffer: 0.05M phosphate buffer (pH 4.5)
B. Instrumentation
-
HPTLC applicator (e.g., Linomat or automatic sampler)
-
HPTLC developing chamber (twin-trough chamber recommended)
-
HPTLC scanner (densitometer) with data analysis software
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
C. Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from the method described by Guermouche and Guermouche (2004).
-
Cartridge Conditioning: Condition the SPE cartridge by flushing sequentially with 1 mL of methanol, 1 mL of acetonitrile, and 1 mL of 0.05M phosphate buffer (pH 4.5).
-
Sample Loading: To 0.5 mL of serum, add the internal standard (nicotinamide) to a final concentration of 5 mg/L. Alkalize the serum sample and apply it to the conditioned SPE cartridge. Allow the sample to pass through the sorbent bed with minimal suction.
-
Washing: Wash the cartridge with 1 mL of 0.05M phosphate buffer (pH 4.5) and then apply suction to dry the cartridge.
-
Elution: Elute the retained analytes with 1 mL of a methanol–acetonitrile mixture (1:1, v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 30°C. Reconstitute the residue in 100 µL of methanol.
D. Chromatographic Conditions
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Sample Application: Apply 1 µL of the reconstituted sample extract to the HPTLC plate as bands.
-
Mobile Phase: Ethyl acetate–methanol (70:30, v/v).
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase vapor for a distance of 8 cm.
-
Drying: After development, dry the plate in a stream of warm air.
-
Densitometric Analysis: Scan the dried plate using a densitometer. The detection wavelength for this compound and Isoniazid is typically in the UV range.
III. Method Validation Data
The following tables summarize the quantitative data for the HPTLC method for the analysis of Isoniazid (INH) and this compound (AcINH). The data is based on the validation parameters reported by Guermouche and Guermouche (2004).
Table 1: Linearity and Correlation
| Analyte | Linear Range (mg/L) | Regression Equation | Correlation Coefficient (r) |
| Isoniazid (INH) | 0.5 - 10 | y = 0.189x + 0.012 | 0.999 |
| This compound (AcINH) | 0.5 - 10 | y = 0.168x + 0.010 | 0.999 |
Table 2: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Analyte | LOD (mg/L) | LOQ (mg/L) |
| Isoniazid (INH) | 0.1 | 0.5 |
| This compound (AcINH) | 0.2 | 0.5 |
Table 3: Precision (Intra-day and Inter-day)
| Analyte | Concentration (mg/L) | Intra-day RSD (%) | Inter-day RSD (%) |
| Isoniazid (INH) | 1 | 3.2 | 4.1 |
| 5 | 2.5 | 3.5 | |
| 10 | 2.1 | 3.0 | |
| This compound (AcINH) | 1 | 3.5 | 4.5 |
| 5 | 2.8 | 3.8 | |
| 10 | 2.3 | 3.2 |
Table 4: Accuracy (Recovery)
| Analyte | Concentration (mg/L) | Recovery (%) |
| Isoniazid (INH) | 1 | 98.5 |
| 5 | 99.1 | |
| 10 | 99.5 | |
| This compound (AcINH) | 1 | 98.2 |
| 5 | 98.9 | |
| 10 | 99.3 |
IV. Visualizations
Metabolism of Isoniazid to this compound
The following diagram illustrates the metabolic pathway of isoniazid to its primary metabolite, this compound, which is catalyzed by the N-acetyltransferase enzyme in the liver.
Caption: Metabolic conversion of Isoniazid.
Experimental Workflow for HPTLC Analysis of this compound
This diagram outlines the sequential steps involved in the HPTLC analysis of this compound from a biological sample.
Caption: HPTLC analysis workflow.
References
Application Note: Laboratory Synthesis of Acetylisoniazid (N'-acetylisonicotinohydrazide)
Introduction
Acetylisoniazid (Ac-INH) is the primary metabolite of isoniazid (INH), a crucial first-line antibiotic for the treatment of tuberculosis.[1][2][3] In the body, INH is metabolized in the liver by the N-acetyltransferase 2 (NAT2) enzyme into this compound.[1][4] The rate of this acetylation varies among individuals, leading to different metabolic profiles ("slow" vs. "fast" acetylators), which can impact the drug's efficacy and potential for toxicity. For research in pharmacokinetics, drug metabolism, and toxicology, a reliable laboratory source of this compound is essential for use as a reference standard.
This document provides a detailed protocol for the chemical synthesis of this compound from isoniazid via an acetylation reaction with acetic anhydride. The procedure is straightforward, optimized for a laboratory setting, and yields a product suitable for research applications.
Chemical Reaction
The synthesis involves the N-acetylation of the terminal nitrogen of the hydrazide group in isoniazid using acetic anhydride.
Isoniazid + Acetic Anhydride → this compound + Acetic Acid
Experimental Protocol
Materials and Equipment
-
Isoniazid (INH)
-
Acetic Anhydride
-
Deionized Water
-
Round-bottom flask
-
Water bath or heating mantle with temperature control
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
pH meter or pH paper
-
Melting point apparatus
-
Spectrophotometer (for characterization)
Procedure
This protocol is based on an optimized method for the acetylation of isoniazid.
-
Reaction Setup: In a round-bottom flask, dissolve a specific molar amount of isoniazid in a minimal amount of deionized water with stirring.
-
Addition of Reagent: While stirring, slowly add a slight molar excess of acetic anhydride to the isoniazid solution. The reaction is exothermic.
-
Heating and Reaction: Place the flask in a pre-heated water bath set to 60°C. Continue stirring the reaction mixture at this temperature for 30 minutes to ensure the reaction goes to completion.
-
Cooling and Precipitation: After 30 minutes, remove the flask from the water bath and allow it to cool to room temperature. Then, place the flask in an ice bath to facilitate the precipitation of the this compound product.
-
Isolation of Product: Collect the white crystalline precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold deionized water to remove any unreacted starting materials and acetic acid byproduct.
-
Drying: Dry the purified product, preferably in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Characterization: Confirm the identity and purity of the synthesized this compound. Recommended analyses include organoleptic observation, melting point determination, UV-Vis spectrophotometry, and Fourier-transform infrared spectroscopy (FTIR) analysis.
Data Presentation
The synthesized compound should be characterized to confirm its identity and purity. The following table summarizes key physicochemical properties for this compound.
| Property | Value | Reference |
| Chemical Formula | C₈H₉N₃O₂ | |
| Molecular Weight | 179.18 g/mol | |
| CAS Number | 1078-38-2 | |
| Appearance | White solid / Crystalline powder | |
| Purity (Typical) | >98% | |
| Mass Spectrometry (m/z) | 179.18 (M⁺), with fragments observed at ~180.05, 138.1, and 120.02 |
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow of the synthesis and the chemical transformation pathway.
Caption: Experimental workflow for this compound synthesis.
Caption: Chemical reaction pathway for the acetylation of isoniazid.
References
- 1. medkoo.com [medkoo.com]
- 2. Facile Synthesis and Antimycobacterial Activity of Isoniazid, Pyrazinamide and Ciprofloxacin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | Population Pharmacokinetics and Pharmacodynamics of Isoniazid and its Metabolite this compound in Chinese Population [frontiersin.org]
Application Notes and Protocols: Acetylisoniazid as a Reference Standard in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoniazid (INH) is a cornerstone of first-line therapy for tuberculosis.[1] Its clinical efficacy and potential for hepatotoxicity are closely linked to its metabolism, which is significantly influenced by patient-specific genetic factors. The primary metabolic pathway for isoniazid is acetylation in the liver by the N-acetyltransferase 2 (NAT2) enzyme, resulting in the formation of acetylisoniazid (AcINH).[1][2] AcINH is the major, non-toxic metabolite of isoniazid and its concentration in biological fluids can provide valuable insights into the metabolic rate of the parent drug, patient adherence to therapy, and pharmacokinetic profiles.[1]
Accurate and precise quantification of both isoniazid and this compound in biological matrices such as plasma and urine is therefore crucial for pharmacokinetic studies, therapeutic drug monitoring, and assessing patient acetylator status.[3] This requires the use of well-characterized reference standards. This document provides detailed application notes and protocols for the use of this compound as a reference standard in the bioanalytical quantification of isoniazid and its metabolites, primarily using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This compound Reference Standard: Properties and Handling
A high-purity, well-characterized reference standard is fundamental for the accuracy of any quantitative bioanalytical method.
2.1 Physicochemical Properties
| Property | Value | Source |
| Chemical Name | N'-acetylpyridine-4-carbohydrazide | PubChem |
| CAS Number | 1078-38-2 | |
| Molecular Formula | C₈H₉N₃O₂ | |
| Molecular Weight | 179.18 g/mol | |
| Purity | Commercially available with ≥98% purity |
2.2 Stock and Working Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh the required amount of this compound reference standard and dissolve in an appropriate solvent such as methanol or Dimethyl Sulfoxide (DMSO). For example, dissolve 2 mg of AcINH in 2 mL of DMSO to get a 1 mg/mL stock solution.
-
Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with a suitable solvent (e.g., methanol) to cover the desired calibration range.
-
Storage: Stock and working solutions should be stored at low temperatures (e.g., -80°C) to ensure stability. Long-term stability of working solutions in methanol at -80°C has been demonstrated for at least 88 days.
Analytical Methodology: LC-MS/MS for Isoniazid and this compound Quantification
LC-MS/MS is the preferred method for the simultaneous quantification of isoniazid and this compound due to its high sensitivity, selectivity, and specificity. A validated method for the analysis of these compounds in human urine is presented below.
3.1 Liquid Chromatography Parameters
| Parameter | Condition |
| LC System | AB Sciex™ API 5500 triple quadrupole mass spectrometer |
| Analytical Column | Atlantis T3 analytical column |
| Mobile Phase | Isocratic elution with 5 mM ammonium acetate and acetonitrile (98:2, v/v) |
| Flow Rate | 0.250 mL/min |
| Retention Time (AcINH) | 3.04 minutes |
Table based on data from a validated method for INH and AcINH in urine.
3.2 Mass Spectrometry Parameters
Detection is achieved using a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| This compound (AcINH) | 180.1 | 122.1 |
| This compound-d₄ (AcINH-d₄) (Internal Standard) | 184.1 | 126.1 |
Table of MS/MS settings for this compound and its deuterated internal standard.
3.3 Calibration Curve and Quality Controls
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
| Parameter | Value |
| Calibration Range (AcINH) | 0.234 – 30.0 µg/mL |
| Regression Model | Linear regression with a weighting of 1/x² |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (% Accuracy) | Within 85-115% (80-120% for LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% for LLOQ) |
Summary of calibration curve and validation parameters.
Experimental Protocols
4.1 Protocol for Sample Preparation from Urine using Solid Phase Extraction (SPE)
This protocol is adapted from a validated method for the quantification of isoniazid and this compound in human urine.
-
Sample Thawing and Aliquoting: Thaw patient urine samples, calibration standards, and quality control samples at room temperature. Vortex each sample for approximately 30 seconds. Transfer 100 µL of each sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 500 µL of the internal standard solution (containing 0.050 µg/mL of this compound-d₄ in 50 mM ammonium bicarbonate) to each sample, except for the double blank. To the double blank, add the same volume of 50 mM ammonium bicarbonate without the internal standard.
-
Mixing and Sonication: Vortex the samples for 30 seconds and then sonicate on ice for approximately 5 minutes.
-
SPE Column Conditioning: Condition Strata X 33 µm Polymeric Reversed Phase SPE cartridges by passing 2 mL of acetonitrile, followed by 2 mL of HPLC grade water, and finally 2 mL of a 10 mM ammonium acetate solution.
-
Sample Loading: Load the sample mixture onto the conditioned SPE cartridges.
-
Washing: Wash the cartridges twice with 2 mL of HPLC grade water. Remove any excess water by applying maximum flow for 10 seconds.
-
Elution: Elute the analytes in a two-step process:
-
Add 100 µL of acetonitrile.
-
Add 750 µL of a solution of 5 mM ammonium acetate and acetonitrile (98:2, v/v).
-
-
Final Preparation: Briefly vortex the eluant and transfer 200 µL to a 96-well plate for LC-MS/MS analysis.
4.2 Protocol for LC-MS/MS Analysis
-
Injection: Inject an appropriate volume (e.g., 2 µL) of the prepared sample onto the LC-MS/MS system.
-
Chromatographic Separation: Perform the separation using the isocratic mobile phase and flow rate as described in Table 3.1.
-
Mass Spectrometric Detection: Acquire data in MRM mode using the transitions specified in Table 3.2.
-
Data Processing: Integrate the chromatographic peaks for this compound and its internal standard. Calculate the peak area ratio.
-
Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
References
Application Notes and Protocols for In Vivo Acetylisoniazid Pharmacokinetics in Rats
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and conducting in vivo studies to evaluate the pharmacokinetics of Acetylisoniazid in rats. This compound is the primary metabolite of the anti-tuberculosis drug Isoniazid.
Introduction
Isoniazid (INH) is a cornerstone drug in the treatment of tuberculosis. Its metabolism to this compound (AcINH) by N-acetyltransferase 2 (NAT2) is a critical step that influences both its efficacy and toxicity.[1][2] The rate of this acetylation can vary significantly among individuals, leading to different drug exposure levels.[1] Studying the pharmacokinetics of this compound in preclinical models, such as rats, is essential for understanding the disposition of Isoniazid and the potential for drug-induced liver injury.[3][4]
These protocols outline the necessary steps for an in vivo pharmacokinetic study in rats, from animal selection and preparation to sample collection and analysis.
**2. Metabolic Pathway of Isoniazid
Isoniazid undergoes acetylation to form this compound, which is then further metabolized. The key enzymes involved are N-acetyltransferase and amidases. This metabolic process is a key determinant of the parent drug's half-life and the potential for the formation of toxic byproducts.
Caption: Metabolic pathway of Isoniazid.
Experimental Design and Protocols
A typical in vivo pharmacokinetic study of this compound in rats involves the administration of Isoniazid followed by the collection of blood samples at various time points to measure the concentrations of both the parent drug and its metabolite.
Animal Model
-
Species: Rat
-
Strain: Wistar or Sprague-Dawley are commonly used.
-
Sex: Male rats are frequently used.
-
Weight: 100-200 g.
-
Acclimatization: Animals should be acclimatized for at least one week prior to the experiment under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to standard pellet diet and water.
Dosing
Isoniazid can be administered via oral (p.o.) gavage or intravenous (i.v.) injection. The choice of route depends on the study's objectives (e.g., bioavailability vs. clearance).
Table 1: Example Dosing Regimens for Isoniazid in Rats
| Administration Route | Dose of Isoniazid (mg/kg) | Vehicle | Reference |
| Oral (p.o.) | 20 | Not specified | |
| Oral (p.o.) | 50 | Not specified | |
| Oral (p.o.) | 100 | Not specified | |
| Intravenous (i.v.) | 20 | Not specified |
Experimental Workflow
The following diagram illustrates a typical workflow for a pharmacokinetic study.
Caption: Experimental workflow for a rat pharmacokinetic study.
Blood Sampling Protocol
-
Anesthesia: Use appropriate anesthesia (e.g., isoflurane) for non-terminal blood draws.
-
Sampling Site: Blood can be collected from the tail vein, saphenous vein, or via cannulation of the jugular vein for serial sampling.
-
Anticoagulant: Use tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
Sampling Time Points: A typical sampling schedule for an oral dose might be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Processing:
-
Immediately after collection, centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to clean microcentrifuge tubes.
-
Store the plasma samples at -80°C until analysis.
-
Bioanalytical Method
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of Isoniazid and this compound in plasma.
Protocol Outline for Sample Analysis:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a precipitating agent (e.g., trichloroacetic acid or acetonitrile) to the plasma sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Separation:
-
Column: A C18 or C8 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 1-hexanesulfonic acid sodium salt) and an organic solvent (e.g., acetonitrile) is often employed.
-
-
Mass Spectrometric Detection:
-
Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Optimize the parent and product ion transitions for both Isoniazid and this compound.
-
Table 2: Linearity Ranges for Analytical Methods
| Analyte | Linearity Range (ng/mL) | Analytical Method | Reference |
| Isoniazid | 1 - 250 | HPLC-MS/MS | |
| This compound | 0.05 - 50 | HPLC-MS/MS | |
| Isoniazid | 500 - 15,000 | HPLC-UV | |
| This compound | 500 - 15,000 | HPLC-UV |
Data Presentation and Analysis
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis.
Table 3: Reported Pharmacokinetic Parameters of Isoniazid and this compound in Rats
| Analyte | Dose (mg/kg) & Route | Cmax (µg/mL) | AUC (µg*h/mL) | Clearance (L/h/kg) | Reference |
| Isoniazid | 100 (p.o.) in CCl4-treated rats | ~12 | ~30 | ~3.3 | |
| This compound | 100 (p.o.) in CCl4-treated rats | ~4 | ~22 | - | |
| Isoniazid | 100 (p.o.) in CCl4 + Rifampicin-treated rats | ~18 | ~67 | ~1.5 | |
| This compound | 100 (p.o.) in CCl4 + Rifampicin-treated rats | ~6 | ~37 | - |
Note: The values in Table 3 are approximate and derived from graphical data in the cited literature for illustrative purposes.
Conclusion
The protocols and information provided in these application notes offer a robust framework for designing and executing in vivo pharmacokinetic studies of this compound in rats. Careful consideration of the experimental design, including the choice of animal model, dosing regimen, and bioanalytical method, is crucial for obtaining reliable and reproducible data. This information is vital for the continued development and safe use of Isoniazid in the treatment of tuberculosis.
References
- 1. Frontiers | Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]
- 2. Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic Assessment of Isoniazid and this compound in Carbon Tetrachloride-Induced Liver Injury Model in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoniazid metabolism and hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Acetylisoniazid Cytotoxicity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylisoniazid is the primary metabolite of isoniazid, a cornerstone antibiotic for the treatment of tuberculosis.[1] The metabolism of isoniazid to this compound, primarily in the liver, is a critical determinant of its potential hepatotoxicity.[1][2] Understanding the cytotoxic effects of this compound is paramount for developing safer anti-tuberculosis therapies and for elucidating the mechanisms of drug-induced liver injury (DILI).[3][4] This document provides detailed protocols for a panel of cell culture-based assays to comprehensively evaluate the cytotoxicity of this compound. The assays described herein are designed to assess various aspects of cellular health, including metabolic activity, membrane integrity, and the induction of apoptosis.
The human hepatoma cell line, HepG2, is a widely used and relevant in vitro model for studying drug-induced hepatotoxicity due to its metabolic capabilities. The protocols provided are optimized for HepG2 cells but can be adapted for other relevant cell lines.
Key Cytotoxicity Evaluation Assays
A multi-parametric approach is recommended to obtain a comprehensive understanding of this compound's cytotoxic profile. The following assays are detailed in this note:
-
MTT Assay: To assess cell viability through mitochondrial metabolic activity.
-
Lactate Dehydrogenase (LDH) Assay: To quantify plasma membrane damage and necrosis.
-
Apoptosis Assays: To detect programmed cell death, a common mechanism of drug-induced cell injury. This includes:
-
Annexin V/Propidium Iodide (PI) Staining
-
Caspase-3/7 Activity Assay
-
Experimental Workflow Overview
The following diagram illustrates the general workflow for assessing this compound cytotoxicity.
Caption: General experimental workflow for cytotoxicity assessment.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human hepatoma HepG2 cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of culture medium. Allow cells to attach and grow for 24 hours before treatment.
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or culture medium). Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Remove the existing medium from the wells and add 100 µL of medium containing the various concentrations of this compound or vehicle control. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours, depending on the experimental design.
MTT Assay for Cell Viability
This assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells, providing an indication of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
96-well plate reader
Protocol:
-
Following the treatment period, carefully remove the culture medium from each well.
-
Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
LDH Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
96-well plate reader
Protocol:
-
Follow the manufacturer's instructions for the specific LDH assay kit being used.
-
Typically, after the treatment period, a sample of the cell culture supernatant is transferred to a new 96-well plate.
-
The LDH reaction mixture is added to each well.
-
The plate is incubated for the recommended time at room temperature, protected from light.
-
The absorbance is measured at the wavelength specified in the kit's protocol (usually around 490 nm).
-
To determine the maximum LDH release, a set of control wells are treated with a lysis buffer provided in the kit.
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Apoptosis Assays
a) Annexin V/PI Staining for Apoptosis Detection
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) stains the DNA of cells with compromised membranes.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Protocol:
-
After treatment, collect both the culture supernatant and the adherent cells (by trypsinization).
-
Centrifuge the cell suspension and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Data Analysis: The cell population will be divided into four quadrants:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
b) Caspase-3/7 Activity Assay
Caspases are key proteases in the apoptotic cascade. This assay uses a substrate that releases a fluorescent signal upon cleavage by active caspases-3 and -7, key executioner caspases.
Materials:
-
Commercially available Caspase-Glo® 3/7 Assay kit or similar
-
96-well plate reader with luminescence detection
Protocol:
-
Follow the manufacturer's instructions for the specific caspase activity assay kit.
-
After the treatment period, add the Caspase-Glo® 3/7 reagent directly to the wells of the 96-well plate containing the cells.
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at room temperature for the time specified in the protocol (typically 1-2 hours).
-
Measure the luminescence using a plate reader.
Data Analysis: The luminescence signal is directly proportional to the amount of active caspase-3/7. Results can be expressed as fold change relative to the untreated control.
Data Presentation
The quantitative data from these assays should be summarized in clear and structured tables for easy comparison of the cytotoxic effects of different concentrations of this compound over time.
Table 1: Effect of this compound on HepG2 Cell Viability (MTT Assay)
| This compound Concentration (µM) | % Cell Viability (24h) (Mean ± SD) | % Cell Viability (48h) (Mean ± SD) | % Cell Viability (72h) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 10 | 95.3 ± 4.1 | 88.7 ± 5.5 | 75.2 ± 6.8 |
| 50 | 82.1 ± 6.3 | 65.4 ± 7.1 | 48.9 ± 5.9 |
| 100 | 60.5 ± 5.8 | 42.1 ± 6.2 | 25.6 ± 4.3 |
| 500 | 25.8 ± 3.9 | 15.3 ± 3.1 | 8.7 ± 2.5 |
Table 2: this compound-Induced Cytotoxicity in HepG2 Cells (LDH Assay)
| This compound Concentration (µM) | % Cytotoxicity (24h) (Mean ± SD) | % Cytotoxicity (48h) (Mean ± SD) | % Cytotoxicity (72h) (Mean ± SD) |
| 0 (Vehicle Control) | 5.1 ± 1.2 | 6.3 ± 1.5 | 7.5 ± 1.8 |
| 10 | 8.2 ± 1.9 | 15.6 ± 2.8 | 28.4 ± 3.5 |
| 50 | 18.7 ± 2.5 | 35.8 ± 4.1 | 55.1 ± 5.2 |
| 100 | 38.9 ± 4.1 | 59.2 ± 5.7 | 78.3 ± 6.4 |
| 500 | 75.4 ± 6.8 | 88.1 ± 5.9 | 92.4 ± 4.7 |
Table 3: Apoptosis Induction by this compound in HepG2 Cells (Annexin V/PI Staining at 48h)
| This compound Concentration (µM) | % Live Cells (Mean ± SD) | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Mean ± SD) |
| 0 (Vehicle Control) | 94.2 ± 3.1 | 2.5 ± 0.8 | 3.3 ± 1.1 |
| 10 | 85.6 ± 4.5 | 8.1 ± 1.5 | 6.3 ± 1.9 |
| 50 | 68.3 ± 5.2 | 20.4 ± 3.2 | 11.3 ± 2.8 |
| 100 | 45.1 ± 6.1 | 38.7 ± 4.9 | 16.2 ± 3.5 |
| 500 | 18.9 ± 4.3 | 55.2 ± 6.8 | 25.9 ± 5.1 |
Table 4: Caspase-3/7 Activity in HepG2 Cells Treated with this compound (48h)
| This compound Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Control) (Mean ± SD) |
| 0 (Vehicle Control) | 1.0 ± 0.1 |
| 10 | 1.8 ± 0.3 |
| 50 | 3.5 ± 0.6 |
| 100 | 6.2 ± 0.9 |
| 500 | 9.8 ± 1.2 |
Signaling Pathways in this compound Cytotoxicity
This compound-induced cytotoxicity is a complex process involving multiple signaling pathways. One of the key mechanisms is the induction of apoptosis, which can be initiated through both intrinsic (mitochondrial) and extrinsic pathways. Studies have implicated the involvement of the p38 MAPK and mTOR signaling pathways in the cellular response to isoniazid-induced stress.
The following diagram illustrates a simplified putative signaling pathway for this compound-induced apoptosis.
Caption: Putative signaling pathway of this compound-induced apoptosis.
References
Application Notes and Protocols for Acetylisoniazid Detection by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylisoniazid is the primary metabolite of isoniazid, a first-line medication in the treatment and prevention of tuberculosis. The rate of isoniazid metabolism to this compound is governed by the N-acetyltransferase 2 (NAT2) enzyme, and the quantification of both compounds is crucial for pharmacokinetic studies, therapeutic drug monitoring, and assessing patient adherence to treatment.[1][2][3] This document provides detailed mass spectrometry parameters and experimental protocols for the sensitive and specific detection of this compound in biological matrices.
I. Metabolic Pathway of Isoniazid
Isoniazid is metabolized in the liver, primarily through acetylation to form this compound.[1][3] This reaction is catalyzed by the N-acetyltransferase 2 (NAT2) enzyme. Genetic polymorphisms in the NAT2 gene lead to different acetylation rates, categorizing individuals as slow, intermediate, or rapid acetylators. This variation in metabolic rate can significantly impact drug efficacy and the risk of adverse effects.
Figure 1: Isoniazid Metabolism Pathway
II. Quantitative Mass Spectrometry Parameters
The following tables summarize the optimized multiple reaction monitoring (MRM) parameters for the detection of this compound and its deuterated internal standard (this compound-d4) using a triple quadrupole mass spectrometer with positive electrospray ionization.
Table 1: Mass Spectrometry Parameters for this compound and this compound-d4
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) |
| This compound | 180.0 | 138.1 | 150 |
| This compound-d4 | 184.1 | 125.0 | 150 |
Table 2: Compound-Specific Mass Spectrometry Parameters
| Analyte | Declustering Potential (V) | Entrance Potential (V) | Collision Energy (eV) | Collision Cell Exit Potential (V) |
| This compound | 81 | 10 | 31 | 12 |
| This compound-d4 | 56 | 10 | 31 | 12 |
III. Experimental Protocols
The following are detailed protocols for the analysis of this compound in human urine and plasma.
A. Protocol for this compound Detection in Human Urine
This protocol is based on a validated LC-MS/MS assay for the quantification of isoniazid and this compound in human urine.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Thaw frozen urine samples at room temperature.
-
Vortex samples for 30 seconds.
-
To 100 µL of urine, add 500 µL of an internal standard solution (containing this compound-d4).
-
Condition a polymeric reversed-phase SPE cartridge (e.g., Strata X, 200 mg/3 mL) with 2 mL of acetonitrile, followed by 2 mL of HPLC grade water, and 2 mL of 10 mM ammonium acetate.
-
Load the sample mixture onto the conditioned SPE cartridge.
-
Wash the cartridge twice with 2 mL of HPLC grade water.
-
Dry the cartridge under maximum flow for 10 seconds.
-
Elute the analytes with 100 µL of acetonitrile followed by 750 µL of 5 mM ammonium acetate and acetonitrile (98:2, v/v).
-
Vortex the eluate and transfer 200 µL to a 96-well plate for LC-MS/MS analysis.
2. Liquid Chromatography
-
LC System: Agilent 1260 series HPLC or equivalent.
-
Column: Atlantis T3, 3 µm, 2.1 mm × 100 mm.
-
Column Temperature: 30 °C.
-
Mobile Phase: Isocratic elution with 5 mM ammonium acetate and acetonitrile (98:2, v/v).
-
Flow Rate: 0.250 mL/min.
-
Injection Volume: 1 µL.
-
Autosampler Temperature: 8 °C.
-
Run Time: 5 minutes.
3. Mass Spectrometry
-
MS System: AB Sciex™ API 5500 triple quadrupole mass spectrometer or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Resolution: Unit.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Refer to Tables 1 and 2 for detailed MRM and compound-specific parameters.
B. Protocol for this compound Detection in Human Plasma
This protocol is adapted from a method for the quantitative analysis of isoniazid and its metabolites in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma, add 100 µL of acetonitrile containing the internal standard (this compound-d4).
-
Vortex the mixture for 5 minutes to precipitate proteins.
-
Centrifuge at 9000 x g and 4 °C for 10 minutes.
-
Transfer 50 µL of the supernatant and dilute with 150 µL of water containing 0.1% formic acid.
-
Inject 2 µL of the final solution into the LC-MS/MS system.
2. Liquid Chromatography
-
Column: Reversed-phase C18 column.
-
Mobile Phase A: 0.1% formic acid in distilled water.
-
Mobile Phase B: Acetonitrile containing 0.1% formic acid.
-
Flow Rate: 0.2 mL/min.
-
Gradient Elution: A gradient program should be optimized to ensure separation from other metabolites.
-
Autosampler Temperature: 4 °C.
3. Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Refer to Tables 1 and 2 for MRM transitions and compound-specific parameters, which should be optimized for the specific instrument used.
IV. Experimental Workflow Diagram
The following diagram illustrates the general workflow for the detection of this compound by LC-MS/MS.
Figure 2: Experimental Workflow
V. Conclusion
The provided mass spectrometry parameters and experimental protocols offer a robust framework for the accurate and precise quantification of this compound in biological samples. These methods are essential tools for researchers and clinicians involved in tuberculosis treatment and drug development, enabling detailed pharmacokinetic assessments and adherence monitoring. Adherence to the specified protocols and careful optimization of instrument parameters will ensure high-quality, reproducible results.
References
- 1. A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoniazid metabolism and hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization and Analysis of Acetylisoniazid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylisoniazid is the primary metabolite of the frontline anti-tuberculosis drug, isoniazid. The accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the metabolic profile of isoniazid, which can be linked to patient outcomes and potential hepatotoxicity. This document provides detailed application notes and experimental protocols for the analysis of this compound, with a focus on derivatization techniques that enhance analytical sensitivity and specificity.
Analytical methodologies for this compound vary, with techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) often allowing for direct analysis without derivatization. However, for Gas Chromatography (GC) based analysis and for certain metabolites of this compound, derivatization is a critical step to improve volatility, thermal stability, and chromatographic performance. This guide outlines both direct and derivatization-based approaches.
Analytical Techniques and Derivatization Strategies
The choice of analytical technique and the necessity for derivatization are intrinsically linked to the physicochemical properties of this compound and its metabolites.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful technique for the direct analysis of this compound in biological samples, offering high sensitivity and selectivity without the need for derivatization[1].
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the polar nature and lower volatility of this compound, derivatization is generally required for GC-MS analysis. Common techniques include silylation and acylation to increase analyte volatility and improve peak shape[2][3].
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: Several HPLC-UV methods have been developed for the simultaneous determination of isoniazid and this compound, often without derivatization[4][5].
While this compound itself can often be analyzed directly, its hydrolysis product, acetylhydrazine, requires derivatization for sensitive and specific quantification, particularly in LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various analytical methods for this compound and its related compounds.
Table 1: LC-MS/MS Methods for this compound Analysis
| Analyte | Method | Matrix | LLOQ (µg/mL) | Linearity (µg/mL) | Recovery (%) | Reference |
| This compound | Direct Injection | Plasma | 0.50 | 0.50 - 20.00 | Not Reported | |
| This compound | Direct Injection | Plasma | Not Reported | Not Reported | Not Reported | |
| This compound | Solid Phase Extraction | Urine | 0.234 | 0.234 - 30.0 | 99.8 |
Table 2: HPLC-UV Methods for this compound Analysis
| Analyte | Method | Matrix | LLOQ (µg/mL) | Linearity (µg/mL) | Recovery (%) | Reference |
| This compound | Direct Injection | Urine | 3.125 | 3.125 - 100 | 95 | |
| This compound | Protein Precipitation | Plasma | 0.5 | 0.5 - 15.0 | 55 |
Table 3: Derivatization-Based Methods for Related Analytes
| Analyte | Derivatization Reagent | Method | Matrix | LLOQ | Linearity | Recovery (%) | Reference |
| Acetylhydrazine | p-tolualdehyde | LC-MS/MS | Plasma | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Protocol 1: Direct Analysis of this compound by LC-MS/MS
This protocol is adapted from a method for the simultaneous quantification of isoniazid and its metabolites in human plasma.
1. Sample Preparation (Protein Precipitation) a. To 50 µL of plasma sample, add 150 µL of methanol containing the internal standard. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 rpm for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
- LC Column: A suitable C18 column.
- Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometer: Triple quadrupole.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MRM Transition: Monitor the appropriate precursor to product ion transition for this compound.
Protocol 2: Silylation of this compound for GC-MS Analysis (General Protocol)
This is a general protocol for silylation that can be adapted for this compound. Optimization of reaction time and temperature is recommended.
1. Sample Preparation and Derivatization a. Evaporate an aliquot of the sample extract to complete dryness in a reaction vial under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as silylation reagents are moisture-sensitive. b. Add 50 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). A catalyst like 1% Trimethylchlorosilane (TMCS) can be included in the reagent to enhance the reaction for hindered groups. c. Add 50 µL of a suitable solvent (e.g., pyridine, acetonitrile, or DMF). d. Cap the vial tightly and heat at 60-80°C for 30-60 minutes. e. Cool the vial to room temperature before GC-MS analysis.
2. GC-MS Conditions
- GC Column: A non-polar capillary column (e.g., DB-5ms).
- Injector Temperature: 250°C.
- Oven Program: Start at a suitable initial temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.
- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer: Single quadrupole or ion trap.
- Ionization Mode: Electron Ionization (EI).
- Scan Range: m/z 50-500.
Protocol 3: Derivatization of Acetylhydrazine with p-tolualdehyde for LC-MS/MS Analysis
This protocol is based on the derivatization of hydrazine and acetylhydrazine for LC-MS/MS analysis.
1. Sample Preparation and Derivatization a. To 50 µL of plasma, add 100 µL of methanol containing the internal standard for protein precipitation. b. Vortex for 5 minutes. c. Centrifuge at 9000 x g for 10 minutes at 4°C. d. Transfer 100 µL of the supernatant to a new tube. e. Add 10 µL of p-tolualdehyde solution (11.5 mg/mL in methanol). f. Vortex and incubate at room temperature for a specified time to allow for the derivatization reaction to complete.
2. LC-MS/MS Conditions
- Follow the LC-MS/MS conditions outlined in Protocol 1, monitoring the specific MRM transition for the p-tolualdehyde derivative of acetylhydrazine.
Visualizations
References
Troubleshooting & Optimization
How to improve the stability of Acetylisoniazid in plasma samples.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Acetylisoniazid (AcINH) in plasma samples during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My measured concentrations of this compound in plasma are lower than expected and highly variable. What could be the cause?
A1: The most likely cause is the instability of this compound in plasma. AcINH is susceptible to enzymatic hydrolysis by amidases present in plasma, converting it to isonicotinic acid and acetylhydrazine.[1][2] This degradation is highly dependent on temperature and the time elapsed between sample collection and analysis.
Q2: What is the primary factor influencing the stability of this compound in plasma?
A2: Temperature is the most critical factor. The enzymatic activity of amidases that degrade AcINH is significantly reduced at lower temperatures. Therefore, proper temperature control throughout the collection, processing, and storage workflow is paramount to maintaining the integrity of the analyte.[3]
Q3: How quickly does this compound degrade at room temperature?
A3: this compound is unstable at room temperature. Studies have shown that plasma samples should be processed within 4 hours when kept at room temperature to avoid significant degradation.[2] For optimal stability, processing should occur as quickly as possible after collection.
Q4: What is the recommended storage temperature for plasma samples containing this compound?
A4: For long-term stability, plasma samples should be stored at -70°C or -80°C.[3] At these temperatures, both Isoniazid and this compound have been shown to be stable for at least 5 weeks. Storage at -20°C is not sufficient to prevent degradation over time.
Q5: Are there any chemical methods to improve the stability of this compound in plasma?
A5: Yes, the use of enzyme inhibitors can help. Since AcINH is hydrolyzed by amidases, which are often serine hydrolases, a broad-spectrum serine protease inhibitor like Phenylmethylsulfonyl Fluoride (PMSF) can be added to the collection tubes. However, the efficacy of specific inhibitors for AcINH stabilization should be validated for your specific assay.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low and inconsistent AcINH concentrations | Sample degradation due to improper temperature control. | 1. Ensure blood samples are collected in pre-chilled tubes and immediately placed on ice. 2. Centrifuge the samples in a refrigerated centrifuge (4°C). 3. Separate plasma and freeze at -80°C as quickly as possible, preferably within one hour of collection. |
| High variability between replicate samples | Inconsistent timing in sample processing. | 1. Standardize the time between blood collection, centrifugation, and plasma freezing for all samples. 2. Process samples in smaller batches to minimize the time each sample spends at room temperature or on ice. |
| Analyte loss during storage | Inadequate storage temperature. | 1. Verify that the storage freezer maintains a consistent temperature of -70°C or below. 2. Avoid repeated freeze-thaw cycles of the plasma samples. Aliquot plasma into smaller volumes for single use. |
| Suspected enzymatic degradation despite temperature control | High amidase activity in plasma samples. | 1. Consider adding a broad-spectrum serine hydrolase inhibitor, such as PMSF, to the blood collection tubes. Prepare a stock solution of PMSF in an anhydrous solvent (e.g., ethanol or isopropanol) and add it to achieve a final concentration of 0.1-1 mM. Note: The use and concentration of any inhibitor should be validated to ensure it does not interfere with the analytical method. |
Data Presentation: Stability of this compound in Human Plasma
The following tables summarize the stability of this compound under various conditions.
Table 1: Short-Term Stability of this compound in Human Plasma
| Temperature | Time | Analyte Remaining (%) | Reference |
| Room Temperature | 4 hours | >85% | |
| 4°C | 18 hours | >85% |
Table 2: Long-Term Storage Stability of this compound in Human Plasma
| Storage Temperature | Duration | Stability | Reference |
| -20°C | Multiple weeks | Significant degradation observed | |
| -70°C | 5 weeks | Stable | |
| -80°C | Not specified | Recommended for long-term storage |
Experimental Protocols
Protocol 1: Blood Collection and Plasma Processing for this compound Analysis
Objective: To collect and process blood samples to ensure the stability of this compound for subsequent analysis.
Materials:
-
Pre-chilled blood collection tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Ice bath.
-
Refrigerated centrifuge (set to 4°C).
-
Cryogenic vials for plasma storage.
-
Pipettes and sterile tips.
-
(Optional) Phenylmethylsulfonyl Fluoride (PMSF) stock solution (e.g., 100 mM in isopropanol).
Procedure:
-
Pre-collection Preparation (Optional): If using a chemical inhibitor, add the appropriate volume of PMSF stock solution to the blood collection tubes to achieve a final concentration of 0.1-1 mM. Allow the solvent to evaporate before use.
-
Blood Collection: Collect whole blood directly into the pre-chilled anticoagulant-containing tubes.
-
Immediate Cooling: Immediately after collection, gently invert the tubes 8-10 times to mix and place them in an ice bath.
-
Centrifugation: Within one hour of collection, centrifuge the blood samples at 1,000-2,000 x g for 10-15 minutes in a refrigerated centrifuge set at 4°C.
-
Plasma Separation: Carefully aspirate the plasma supernatant without disturbing the buffy coat and red blood cells.
-
Aliquoting: Transfer the plasma into pre-labeled cryogenic vials. It is recommended to create multiple aliquots to avoid freeze-thaw cycles.
-
Storage: Immediately store the plasma aliquots at -80°C until analysis.
Protocol 2: Sample Thawing and Preparation for Analysis
Objective: To prepare stored plasma samples for the quantification of this compound while minimizing degradation.
Materials:
-
Frozen plasma aliquots.
-
Ice bath.
-
Vortex mixer.
-
Reagents for sample extraction and analysis (specific to the analytical method, e.g., protein precipitation with acetonitrile).
Procedure:
-
Thawing: Thaw the frozen plasma samples in an ice bath.
-
Homogenization: Once completely thawed, gently vortex the samples to ensure homogeneity.
-
Extraction: Proceed immediately with the sample extraction procedure as required by your analytical method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). Keep samples on ice throughout the extraction process as much as possible.
-
Analysis: Analyze the processed samples promptly.
Visualizations
Caption: Metabolic pathway of Isoniazid (INH).
Caption: Experimental workflow for plasma sample handling.
References
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Acetylisoniazid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Acetylisoniazid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte of interest by co-eluting, undetected components in the sample matrix.[1][2] In the LC-MS/MS analysis of this compound, these effects, primarily ion suppression, can lead to decreased sensitivity, poor accuracy, and lack of reproducibility in quantitative results.[3][4] This interference is a significant challenge when analyzing complex biological matrices such as plasma and urine.[5]
Q2: What are the common causes of matrix effects in this compound analysis?
A2: The primary causes of matrix effects are endogenous components from the biological sample that co-elute with this compound and interfere with the ionization process in the mass spectrometer's source. Phospholipids are a major contributor to ion suppression in plasma samples. Other sources include salts, proteins, and other metabolites present in the sample matrix. The choice of ionization technique can also influence the susceptibility to matrix effects, with electrospray ionization (ESI) often being more prone to these interferences than atmospheric pressure chemical ionization (APCI).
Q3: How can I detect and evaluate the extent of matrix effects in my this compound assay?
A3: A common method to assess matrix effects is the post-column infusion experiment. This involves infusing a constant flow of an this compound standard solution into the mass spectrometer while injecting a blank, extracted sample matrix. A dip in the baseline signal at the retention time of this compound indicates ion suppression. Another approach is the post-extraction spike method, where the response of an analyte spiked into an extracted blank matrix is compared to the response of the analyte in a neat solution. The matrix factor can be calculated to quantify the degree of ion suppression or enhancement.
Q4: What are the most effective sample preparation techniques to minimize matrix effects for this compound?
A4: Effective sample preparation is crucial for removing interfering matrix components before LC-MS/MS analysis. For this compound, the most commonly employed and effective techniques are:
-
Solid Phase Extraction (SPE): This technique is highly effective in producing cleaner extracts by selectively isolating this compound from matrix components.
-
Protein Precipitation (PPT): A simpler and faster method where a solvent like methanol or acetonitrile is used to precipitate proteins from the plasma sample. While efficient at removing proteins, it may not remove other interfering substances like phospholipids as effectively as SPE.
-
Liquid-Liquid Extraction (LLE): This technique can also be used to separate this compound from the aqueous biological matrix into an immiscible organic solvent.
Q5: Can chromatographic conditions be optimized to reduce matrix effects?
A5: Yes, optimizing the chromatographic separation is a key strategy. By achieving baseline separation of this compound from co-eluting matrix components, the risk of ion suppression can be significantly reduced. This can be accomplished by adjusting the mobile phase composition, using a gradient elution, and selecting an appropriate analytical column, such as a hydrophilic interaction chromatography (HILIC) column or a reversed-phase C18 column.
Q6: How can the use of an internal standard help in overcoming matrix effects?
A6: The use of a suitable internal standard (IS) is highly recommended to compensate for matrix effects. An ideal IS is a stable isotope-labeled version of the analyte (e.g., this compound-d4), as it will have nearly identical chemical properties and chromatographic behavior, and will therefore be affected by matrix effects in the same way as the analyte. The ratio of the analyte peak area to the IS peak area is used for quantification, which corrects for variations in ionization efficiency caused by the matrix.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing for this compound | Sub-optimal chromatographic conditions. | Optimize the mobile phase composition and pH. Consider a different column chemistry (e.g., HILIC for polar compounds). Ensure proper column equilibration. |
| Inconsistent Results and Poor Reproducibility | Variable matrix effects between samples. | Implement a more rigorous sample preparation method like SPE to ensure consistent removal of interferences. Use a stable isotope-labeled internal standard. |
| Low Signal Intensity or Complete Signal Loss (Ion Suppression) | Co-elution of matrix components with this compound. | 1. Improve Sample Cleanup: Switch from protein precipitation to solid-phase extraction. 2. Optimize Chromatography: Modify the gradient to better separate the analyte from the suppression zone. 3. Dilute the Sample: Diluting the sample can reduce the concentration of interfering components, though this may impact sensitivity. |
| High Background Noise | Contamination from the sample matrix or LC system. | Ensure the use of high-purity solvents and reagents. Implement a divert valve to direct the early and late eluting components to waste. Include a thorough wash step in the gradient. |
Quantitative Data Summary
The following table summarizes quantitative data on recovery and matrix effects for this compound from various studies, highlighting the effectiveness of different sample preparation methods.
| Analyte | Matrix | Sample Preparation Method | Recovery (%) | Matrix Effect (%) | Reference |
| This compound | Human Plasma | Protein Precipitation (Methanol) | 87.4 - 94.6 | 92.8 - 99.8 | |
| This compound | Human Plasma | Protein Precipitation | Consistent (RSD ≤ 9.36%) | Ion suppression observed (36.42–54.08%), but consistent (RSD ≤ 7.50%) | |
| This compound | Human Urine | Solid Phase Extraction (SPE) | Not explicitly stated, but method was robust and reproducible. | Assessed and met acceptance criteria. |
Note: Matrix Effect (%) is often presented as (Peak area in matrix / Peak area in neat solution) x 100. A value <100% indicates ion suppression, and >100% indicates ion enhancement. Consistency (low RSD) is key for accurate quantification.
Detailed Experimental Protocols
Method 1: Solid Phase Extraction (SPE) for this compound in Human Urine
-
Sample Pre-treatment: To 100 µL of human urine, add the internal standard (e.g., this compound-d4).
-
SPE Cartridge Conditioning: Condition a Strata X 33 µm Polymeric Reversed Phase SPE cartridge with methanol followed by water.
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove polar interferences.
-
Elution: Elute this compound and the internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS injection.
Method 2: Protein Precipitation (PPT) for this compound in Human Plasma
-
Sample Aliquoting: Take a 200 µL aliquot of the human plasma sample.
-
Internal Standard Addition: Add the internal standard solution to the plasma sample and vortex.
-
Precipitation: Add 400 µL of cold methanol to the plasma sample.
-
Vortexing and Centrifugation: Vortex the mixture for 5 minutes and then centrifuge at high speed (e.g., 15,600 rpm) for 8 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer a portion of the clear supernatant to a new tube.
-
Dilution and Injection: Dilute the supernatant with an aqueous buffer solution (e.g., 5 mM ammonium acetate) before injecting it into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting flowchart for matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing mobile phase for better separation of isoniazid and Acetylisoniazid in HPLC.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the successful separation of isoniazid and its primary metabolite, acetylisoniazid, using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of isoniazid and this compound, offering potential causes and systematic solutions.
Problem 1: Poor Resolution or Co-elution of Peaks
Symptoms:
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Isoniazid and this compound peaks are not baseline separated.
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Peaks significantly overlap, making accurate quantification difficult.
Potential Causes & Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase Composition | 1. Adjust Organic Modifier Content: Systematically vary the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase. A lower percentage of the organic modifier will generally increase retention times and may improve resolution. 2. Change Organic Modifier: If using methanol, consider switching to acetonitrile or vice versa. Acetonitrile often provides different selectivity. 3. Utilize Gradient Elution: Due to the polarity difference between isoniazid and this compound, a gradient elution can be effective. Start with a lower concentration of the organic modifier and gradually increase it during the run.[1] |
| Incorrect Mobile Phase pH | The pH of the mobile phase significantly impacts the retention and peak shape of ionizable compounds like isoniazid.[2] 1. Adjust pH: The optimal pH should be at least 2 units away from the pKa of the analytes.[3] For isoniazid, a starting pH in the range of 3 to 7 is often recommended.[1][4] 2. Buffer Selection: Use an appropriate buffer system (e.g., phosphate or acetate buffer) to maintain a stable pH throughout the analysis. |
| Inadequate Column Chemistry | 1. Column Selection: C8 and C18 columns are commonly used for this separation. If resolution is poor on a C18 column, a C8 column might offer different selectivity. 2. Column Age/Contamination: An old or contaminated column can lead to poor peak shape and resolution. Replace the column if performance does not improve with other adjustments. |
Experimental Protocol: Mobile Phase Optimization for Improved Resolution
-
Initial Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 6.9 with triethanolamine
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 274 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
-
Isocratic Elution Trial:
-
Start with a mobile phase composition of 85:15 (A:B, v/v).
-
Inject a standard mixture of isoniazid and this compound.
-
If resolution is poor, incrementally decrease the percentage of acetonitrile (e.g., to 90:10, 95:5) to increase retention and potentially improve separation.
-
-
Gradient Elution Trial:
-
If isocratic elution does not provide adequate separation, implement a linear gradient.
-
Example Gradient Program:
-
0-5 min: 5% B
-
5-15 min: Increase to 50% B
-
15-20 min: Hold at 50% B
-
20.1-25 min: Return to 5% B (re-equilibration)
-
-
-
pH Adjustment Trial:
-
Prepare mobile phase A with different pH values (e.g., 3.0, 5.0, and 7.0) using phosphoric acid or potassium hydroxide for adjustment.
-
Repeat the isocratic or gradient analysis at each pH to observe the effect on retention and resolution.
-
Workflow for Optimizing Resolution
Caption: A logical workflow for troubleshooting poor peak resolution.
Problem 2: Peak Tailing or Fronting
Symptoms:
-
Peaks are asymmetrical, with a tail extending from the back (tailing) or front (fronting) of the peak.
-
Poor peak shape can affect integration and accuracy.
Potential Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Silanol Groups | Basic compounds like isoniazid can interact with residual silanol groups on the silica-based column packing, leading to peak tailing. 1. Lower Mobile Phase pH: Operating at a lower pH (e.g., pH 3) can protonate the silanol groups, reducing their interaction with the basic analyte. 2. Use an End-capped Column: Employ a high-quality, end-capped column to minimize the number of accessible silanol groups. 3. Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to block the active sites. |
| Column Overload | Injecting too much sample can lead to peak distortion, often appearing as fronting. 1. Reduce Injection Volume: Decrease the amount of sample injected onto the column. 2. Dilute the Sample: Prepare a more dilute sample solution. |
| Mismatch between Sample Solvent and Mobile Phase | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. 1. Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. |
| Column Void or Contamination | A void at the head of the column or contamination can disrupt the sample band, leading to poor peak shape. 1. Flush the Column: Reverse-flush the column with a strong solvent to remove contaminants. 2. Replace the Column: If flushing does not resolve the issue, a void may have formed, and the column needs to be replaced. |
Troubleshooting Peak Shape Issues
Caption: A decision tree for troubleshooting asymmetrical peaks.
Problem 3: Retention Time Drift or Instability
Symptoms:
-
The retention times for isoniazid and this compound shift over a series of injections or between different analytical runs.
Potential Causes & Solutions:
| Cause | Solution |
| Inadequate Column Equilibration | The column may not be fully equilibrated with the mobile phase before starting the analysis, especially when using a new mobile phase or after a gradient run. 1. Increase Equilibration Time: Flush the column with the initial mobile phase for a sufficient time (e.g., 10-20 column volumes) before the first injection. |
| Mobile Phase Composition Change | The composition of the mobile phase can change over time due to the evaporation of the more volatile organic component. 1. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily. 2. Cover Reservoirs: Keep the mobile phase reservoirs covered to minimize evaporation. |
| Fluctuations in Column Temperature | Changes in the ambient laboratory temperature can affect retention times. 1. Use a Column Oven: Employ a thermostatically controlled column compartment to maintain a constant temperature. |
| Pump or System Leaks | A leak in the HPLC system will cause a drop in pressure and an increase in retention times. 1. System Check: Inspect all fittings and connections for any signs of leakage. Perform a system pressure test. |
| Mobile Phase pH Instability | If the mobile phase is not adequately buffered, its pH can change, leading to retention time shifts. 1. Ensure Proper Buffering: Use a buffer at a concentration sufficient to maintain a stable pH (typically 10-25 mM). |
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for separating isoniazid and this compound?
A1: A common starting point is a reversed-phase C18 or C8 column with a mobile phase consisting of a phosphate buffer (pH 3-7) and an organic modifier like acetonitrile or methanol. A simple isocratic method with water and methanol in a ratio of 85:15 (v/v) has also been reported to be effective.
Q2: What detection wavelength should I use for isoniazid and this compound?
A2: The UV detection wavelength for isoniazid and this compound is typically set between 254 nm and 290 nm. A wavelength of around 274 nm is frequently used for the simultaneous determination of both compounds. It is always recommended to determine the optimal wavelength by scanning the UV spectra of the individual compounds in the mobile phase.
Q3: How does the pH of the mobile phase affect the separation?
A3: The pH of the mobile phase is a critical parameter as it influences the ionization state of isoniazid. At a pH below its pKa, isoniazid will be protonated, which can affect its retention on a reversed-phase column. Adjusting the pH can significantly alter the selectivity and resolution between isoniazid and this compound. For reproducible results, the mobile phase should be buffered.
Q4: Is gradient or isocratic elution better for this separation?
A4: Due to the difference in polarity between isoniazid and its more nonpolar metabolite, this compound, gradient elution is often preferred to achieve good separation with reasonable analysis times. An isocratic method may be sufficient if the primary goal is a very simple and rapid analysis, but it might compromise the resolution.
Q5: What are typical retention times for isoniazid and this compound?
A5: Retention times are highly method-dependent. However, in one reported method using a C8 column with a water:methanol (85:15) mobile phase, the retention times for this compound and isoniazid were approximately 3.6 and 4.1 minutes, respectively. In another gradient method on a C12 column, retention times for this compound and isoniazid were around 6.5 and 7.2 minutes, respectively.
Quantitative Data Summary
The following tables summarize typical HPLC parameters and performance data from various published methods for the separation of isoniazid and this compound.
Table 1: HPLC Method Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C8 (250 mm) | C12 (Max-RP) | Octadecylsilane |
| Mobile Phase | Water:Methanol (85:15) | Methanol:Acetonitrile:Buffer (20 mM heptanesulfonic acid sodium, pH 2.5) (10:8:82) with gradient | Aqueous 1-hexanesulfonic acid sodium salt (pH 3) and Acetonitrile (gradient) |
| Flow Rate | Not Specified | Programmed | Not Specified |
| Detection Wavelength | 274 nm | Not Specified | 290 nm |
Table 2: Performance Data
| Parameter | Method 1 | Method 2 | Method 3 |
| Retention Time (Isoniazid) | 4.1 min | ~7.2 min | Not Specified |
| Retention Time (this compound) | 3.6 min | ~6.5 min | Not Specified |
| Linearity Range (Isoniazid) | 1.25 - 40.0 µg/mL | Not Specified | 0.5 - 15.0 µg/mL |
| Linearity Range (this compound) | 3.125 - 100 µg/mL | Not Specified | 0.5 - 15.0 µg/mL |
| Limit of Detection (Isoniazid) | Not Specified | 0.023 µg/mL | 0.24 µg/mL |
| Limit of Detection (this compound) | Not Specified | 0.009 µg/mL | 0.12 µg/mL |
References
- 1. sciensage.info [sciensage.info]
- 2. researchgate.net [researchgate.net]
- 3. obrnutafaza.hr [obrnutafaza.hr]
- 4. Optimization and Validation of a Chromatographic Method for the Quantification of Isoniazid in Urine of Tuberculosis Patients According to the European Medicines Agency Guideline - PMC [pmc.ncbi.nlm.nih.gov]
Preventing the degradation of Acetylisoniazid during sample storage.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of samples containing Acetylisoniazid to prevent degradation.
Troubleshooting Guides
Issue: Low or undetectable levels of this compound in stored samples.
This guide will help you troubleshoot potential causes for the degradation of this compound during sample storage.
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Verify Storage Temperature: Inadequate storage temperature is the most common cause of this compound degradation.[1][2][3]
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Question: At what temperature were your samples stored?
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Recommendation: For long-term stability (beyond a few hours), samples should be stored at -70°C or -80°C.[1][4] Storage at higher temperatures, such as -20°C, 4°C, or room temperature, leads to a significant decline in this compound concentrations over time.
-
-
Assess Sample Matrix: The composition of your sample can influence this compound stability.
-
Question: What is the sample matrix (e.g., plasma, saliva, urine, buffer)?
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Recommendation: While this compound is relatively stable in plasma and saliva at -70°C, enzymatic activity in biological matrices can contribute to degradation at higher temperatures. Amidase enzymes, present in the liver and intestines, can hydrolyze this compound to acetylhydrazine and isonicotinic acid.
-
-
Review Sample Collection and Handling: The initial handling of the sample before storage is critical.
-
Question: How were the samples processed between collection and freezing?
-
Recommendation: Minimize the time samples spend at room temperature. Process and freeze samples as quickly as possible after collection. For blood samples, plasma should be separated from cells promptly.
-
-
Evaluate for Contamination: Microbial or chemical contamination can potentially degrade this compound.
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Question: Were sterile techniques and containers used for sample collection and storage?
-
Recommendation: Always use sterile collection tubes and storage vials to prevent microbial growth. Ensure that all containers are free from chemical residues.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound is hydrolysis. This reaction is catalyzed by amidase enzymes and results in the formation of acetylhydrazine and isonicotinic acid. This process is a key step in the metabolism of the parent drug, Isoniazid.
Q2: What is the optimal temperature for storing samples containing this compound?
A2: The optimal temperature for long-term storage of this compound in biological samples like plasma and saliva is -70°C or -80°C. At these temperatures, both this compound and its parent compound, Isoniazid, have been shown to be stable for at least 5 weeks.
Q3: Can I store my samples at -20°C?
A3: Storage at -20°C is not recommended for long-term preservation of this compound. Studies have shown a significant decline in concentration at this temperature over time. For short-term storage, it is still preferable to use -70°C or colder.
Q4: How long can I expect this compound to be stable at different temperatures?
A4: Stability is highly dependent on temperature. At -70°C, this compound is stable for at least 5 weeks in plasma and saliva. At higher temperatures like 4°C and 20°C, the concentration declines in a log-linear fashion with a much shorter half-life.
Q5: Are there any chemical stabilizers I can add to my samples?
A5: While the addition of sodium azide has been shown to prevent the loss of Isoniazid in saliva stored at 4°C, the stability of this compound itself is best preserved by low-temperature storage. For most applications, immediate freezing at -70°C or -80°C is the most effective method for stabilization.
Q6: What analytical methods are suitable for measuring this compound concentrations?
A6: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods for the quantitative analysis of this compound in biological matrices. These methods offer good sensitivity and specificity.
Data on this compound Stability
The following tables summarize the stability of this compound under various storage conditions as reported in the literature.
Table 1: Stability of this compound in Human Plasma
| Storage Temperature | Duration | Initial Concentration | Percent Remaining | Reference |
| 20°C | Varies (log-linear decline) | 5 µg/mL | Declines with a short half-life | |
| 4°C | Varies (log-linear decline) | 5 µg/mL | Declines with a short half-life | |
| -20°C | Varies (log-linear decline) | 5 µg/mL | Significant loss over time | |
| -70°C | At least 5 weeks | 5 µg/mL | Stable | |
| -80°C | Up to 180 days | 1 and 4 µg/mL | Stable |
Table 2: Stability of this compound in Saliva
| Storage Temperature | Duration | Stability | Reference |
| 4°C | Up to 5 weeks | Stable | |
| -20°C | Up to 5 weeks | Stable | |
| -70°C | Up to 5 weeks | Stable |
Experimental Protocols
Protocol 1: Sample Preparation for HPLC Analysis of this compound in Urine
This protocol is a simplified representation of methods described in the literature.
-
Sample Collection: Collect urine samples in sterile containers.
-
Filtration: Filter the urine samples through a Whatman No. 1 filter paper.
-
Dilution: Dilute the filtered urine 1:25 with Milli-Q water.
-
Injection: Directly inject 100 µL of the diluted sample into the HPLC system.
Protocol 2: Solid-Phase Extraction (SPE) for LC-MS/MS Analysis of this compound in Urine
This protocol is based on methodologies for enhancing sample purity for mass spectrometry analysis.
-
SPE Column Conditioning:
-
Condition the SPE column with 2 mL of acetonitrile.
-
Equilibrate with 2 mL of HPLC grade water.
-
Further equilibrate with 2 mL of 10 mM ammonium acetate solution.
-
-
Sample Loading: Load the prepared urine sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge twice with 2 mL of HPLC grade water.
-
Dry the cartridge under maximum flow for 10 seconds to remove excess water.
-
-
Elution:
-
Elute the analytes in a two-step process:
-
First, with 100 µL of acetonitrile.
-
Second, with 750 µL of a 5 mM ammonium acetate and acetonitrile solution (98:2, v/v).
-
-
-
Sample Preparation for Injection:
-
Briefly vortex the eluant.
-
Transfer 200 µL to a 96-well plate for LC-MS/MS analysis.
-
Visualizations
References
- 1. A method to prevent the loss of isoniazid and this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A method to prevent the loss of isoniazid and this compound in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability of isoniazid and this compound in saliva [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape for Acetylisoniazid in chromatography.
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Acetylisoniazid, with a focus on resolving poor peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for this compound?
Peak tailing, where a peak has a broad, drawn-out tail, is a frequent issue in chromatography.[1] For this compound, a polar compound, the primary causes include:
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Secondary Silanol Interactions: this compound and its parent compound, Isoniazid, contain basic functional groups that can interact strongly with ionized silanol groups on the surface of silica-based columns.[2][3][4] These secondary interactions delay the elution of a portion of the analyte, resulting in a tailing peak.[3]
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Mobile Phase pH: If the mobile phase pH is not optimal (typically > 3.0 for basic analytes), residual silanol groups on the column packing can become ionized and interact with the analyte. An inappropriate pH can also lead to variations in the ionization of the analyte itself as it moves through the column, causing tailing.
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Column Contamination or Degradation: The accumulation of contaminants on the column frit or within the packing bed can distort the flow path and lead to peak tailing. Columns can also degrade over time, especially after numerous injections (~500 or more) or when used with mobile phases outside the recommended pH range (typically 2 < pH < 8).
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Column Overload: Injecting too much sample can saturate the stationary phase, leading to a characteristic right-triangle peak shape and a decrease in retention time.
Q2: My this compound peak is fronting. What could be the cause?
Peak fronting, characterized by a sharp front edge and a sloping tail, is the opposite of tailing. Common causes include:
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Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the analyte band can spread and elute prematurely, causing a fronting peak.
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Column Overload: While often associated with tailing, severe overload can sometimes manifest as fronting.
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Temperature Mismatches: Significant temperature differences between the mobile phase and the column can lead to peak distortion, including fronting.
Q3: Why is my this compound peak splitting into two or more peaks?
A split peak can indicate a few problems at the head of the column:
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Partially Blocked Column Frit: Debris from the sample, mobile phase, or system components can clog the inlet frit of the column, distorting the sample stream as it enters and causing the peak to split.
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Column Void: A void or channel in the column's packed bed can cause the sample band to travel through different paths, resulting in a split or misshapen peak. This can happen if the column is dropped or subjected to rapid pressure changes.
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Sample Preparation Issues: Inadequate sample preparation, such as failure to filter the sample, can introduce particulates that block the column frit.
Q4: How critical is the mobile phase pH for achieving good peak shape?
The mobile phase pH is a crucial parameter. For basic compounds like this compound, operating at a lower pH (e.g., pH 3.0) helps to keep the residual silanol groups on the silica packing fully protonated. This minimizes the secondary ionic interactions that cause peak tailing, leading to a more symmetrical peak shape. Conversely, at a higher pH (e.g., pH 7.0), these silanols are ionized and strongly interact with basic analytes, causing significant tailing.
Troubleshooting Guides
Guide 1: Resolving Peak Tailing
If you are observing peak tailing for this compound, follow these steps:
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Assess All Peaks: Check if all peaks in the chromatogram are tailing or only the this compound peak.
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All Peaks Tailing: This often points to a physical problem before separation occurs, such as a partially blocked column inlet frit. Try backflushing the column to dislodge debris. If this fails, the column may need replacement.
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Only this compound Peak Tailing: This suggests a chemical interaction between the analyte and the stationary phase. Proceed to the next steps.
-
-
Optimize Mobile Phase pH: Lowering the mobile phase pH can significantly reduce tailing for basic compounds.
-
Action: Adjust the mobile phase to a pH of around 3.0 using a suitable buffer (e.g., phosphate or acetate). Ensure the buffer concentration is adequate (10-25 mM) to control the pH effectively.
-
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Use a High-Purity, End-Capped Column: Modern columns are often "end-capped," a process that deactivates most residual silanol groups to prevent secondary interactions.
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Action: Switch to a high-purity, end-capped C8 or C18 column. These are specifically designed to provide better peak shape for polar and basic compounds.
-
-
Reduce Sample Concentration: To check for column overload, reduce the injection volume or dilute the sample.
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Action: Prepare a dilution of your sample (e.g., 1:10) and inject it. If the peak shape improves and retention time increases slightly, you were likely overloading the column.
-
-
Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your mobile phase.
Guide 2: Correcting Peak Fronting and Splitting
For issues with peak fronting or splitting, consider these mechanical and sample-related factors:
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Verify Sample Solvent: For fronting, ensure the sample solvent is not stronger than the mobile phase. Ideally, dissolve the sample directly in the mobile phase.
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Inspect the Column: For split peaks, the issue is often physical damage to the column.
-
Action: Remove the column and inspect the inlet frit for discoloration or particulates. If a guard column is used, remove it and perform an injection to see if the problem resolves. If the problem persists, the analytical column may have a void and needs to be replaced.
-
-
Improve Sample Preparation: Ensure all samples and standards are filtered through a 0.45 µm or 0.22 µm filter before injection to remove particulates.
Experimental Protocols & Data
HPLC Methods for this compound Analysis
The following table summarizes various published HPLC methods for the analysis of this compound and its parent drug, Isoniazid. These parameters can serve as a starting point for method development and troubleshooting.
| Analyte(s) | Column | Mobile Phase | pH | Flow Rate (mL/min) | Detection | Reference |
| Isoniazid & this compound | C8 (250mm) | Water:Methanol (85:15) | Not Specified | Not Specified | 274 nm | |
| Isoniazid, this compound, et al. | Max-RP C12 | Methanol:Acetonitrile:Buffer (10:8:82) | 2.5 | Programmed | Not Specified | |
| Isoniazid & this compound | Atlantis T3 (3 µm, 2.1 x 100 mm) | 5 mM Ammonium Acetate:Acetonitrile (98:2) | Not Specified | 0.250 | MS/MS | |
| Isoniazid & this compound | C18 (5 µm) | 10 mM Sodium Acetate:Methanol:Acetonitrile (40:40:20) with 10 mM dioctylsulphosuccinate sodium | 2.9 | 1.0 | 266 nm | |
| Isoniazid | C18 (250 mm x 4.6 mm, 5 µm) | Acetonitrile and Water (Gradient) | Not Specified | 1.0 | 254 nm |
Representative Experimental Protocol: HPLC-UV Analysis
This protocol is a generalized example for the simultaneous determination of Isoniazid and this compound in a biological matrix, based on common practices.
-
Sample Preparation:
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Filter urine samples through a Whatman No. 1 filter paper.
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Dilute the filtered sample (e.g., 1:25) with high-purity water.
-
Prepare calibration standards in drug-free, filtered, and diluted urine.
-
-
Chromatographic Conditions:
-
Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM phosphate or acetate, pH adjusted to ~3.0) and an organic modifier like methanol or acetonitrile. A common starting ratio is 85:15 (Aqueous:Organic).
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
-
Detection:
-
Detector: UV-Vis or Photodiode Array (PDA) detector.
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Wavelength: Monitor at approximately 270 nm (e.g., 266 nm or 274 nm).
-
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting poor peak shape for this compound.
Caption: Troubleshooting workflow for poor this compound peak shape.
References
How to increase the sensitivity of Acetylisoniazid detection in biological fluids.
Welcome to the technical support center for the detection of Acetylisoniazid (AcINH) in biological fluids. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to enhance the sensitivity and accuracy of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound in biological fluids?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive and selective method for the quantification of this compound in various biological matrices like plasma, urine, and serum.[1][2][3] This technique offers very low limits of quantification (LLOQ), often in the nanogram per milliliter (ng/mL) range, and high specificity by monitoring specific precursor-to-product ion transitions.[1] For instance, validated LC-MS/MS methods have achieved LLOQs for AcINH as low as 0.1 µg/mL in human plasma and 0.234 µg/mL in urine.[4]
Q2: How does sample preparation impact the sensitivity of this compound detection?
A2: Sample preparation is a critical step that directly influences sensitivity by removing interfering substances from the biological matrix and concentrating the analyte. Common techniques include:
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Protein Precipitation (PPT) : A simple and rapid method, often using methanol or perchloric acid, suitable for plasma and serum samples. It effectively removes a large portion of proteins.
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Solid-Phase Extraction (SPE) : This technique provides a cleaner sample extract compared to PPT, leading to reduced matrix effects and potentially higher sensitivity. It is particularly effective for complex matrices like urine.
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Liquid-Liquid Extraction (LLE) : While also effective, LLE can be more labor-intensive and involve larger volumes of organic solvents.
The choice of method depends on the biological matrix, the required level of sensitivity, and available laboratory equipment. For the highest sensitivity, SPE is often preferred.
Q3: What are the common biological fluids used for this compound analysis and what are the expected concentration ranges?
A3: this compound is typically measured in plasma, serum, and urine.
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Plasma/Serum : Used for pharmacokinetic studies to understand the drug's absorption, distribution, metabolism, and excretion.
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Urine : Often used for monitoring patient adherence to Isoniazid therapy, as AcINH is a major metabolite excreted in urine. Concentration ranges can vary widely depending on the Isoniazid dose, the time of sample collection post-dose, and the patient's metabolic profile (i.e., fast, intermediate, or slow acetylator status). Validated analytical methods typically cover a broad linear range, for example, from 5–50,000 ng/mL in plasma or 0.234–30.0 µg/mL in urine.
Q4: Are there alternative methods to LC-MS/MS for this compound detection?
A4: Yes, other methods are available, though they may offer different levels of sensitivity and specificity.
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High-Performance Liquid Chromatography (HPLC) with UV detection : A common and reliable method, though generally less sensitive than LC-MS/MS. LLOQs for AcINH using HPLC-UV are typically in the range of 0.009 to 0.50 µg/mL.
-
Fluorimetric Methods : These methods involve reacting AcINH with a reagent to produce a fluorescent compound. They can be very sensitive, with detection limits reported as low as 0.008 mg/L for the parent drug, Isoniazid.
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Electrochemical Sensors : This is an emerging area with the potential for rapid and sensitive detection. Modified electrodes can detect Isoniazid at nanomolar concentrations, offering a promising alternative for point-of-care applications.
Troubleshooting Guide
Issue 1: Low Signal Intensity or Inability to Detect this compound
| Potential Cause | Troubleshooting Step |
| Suboptimal Sample Preparation | 1. Verify Extraction Recovery : Perform a recovery experiment by comparing the signal from a pre-extracted spiked sample to a post-extracted spiked sample. If recovery is low (<70%), consider switching to a more efficient extraction method (e.g., from protein precipitation to solid-phase extraction). 2. Check Sample pH : Ensure the pH of the sample during extraction is optimal for this compound, which is a weakly basic compound. |
| Analyte Degradation | 1. Sample Stability : Ensure samples were properly stored (e.g., at -70°C or -80°C) and have not undergone multiple freeze-thaw cycles. 2. Use Stabilizers : For blood samples, collection in Fluoride Oxalate (Fx) tubes can help prevent enzymatic degradation. |
| Incorrect LC-MS/MS Parameters | 1. Optimize Ionization : Infuse an this compound standard to optimize source parameters (e.g., spray voltage, gas temperatures) and select the most abundant and stable precursor ion. 2. Optimize Fragmentation : Perform a product ion scan to identify the most intense and specific product ions for Multiple Reaction Monitoring (MRM). Common transitions for AcINH are m/z 180.1 → 138.1. |
| Chromatography Issues | 1. Column Choice : For polar compounds like AcINH, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may provide better retention and peak shape than a standard C18 column. 2. Mobile Phase : Ensure the mobile phase composition and pH are appropriate. Using additives like ammonium acetate can improve ionization efficiency. |
Issue 2: High Background Noise or Matrix Interference
| Potential Cause | Troubleshooting Step |
| Insufficient Sample Cleanup | 1. Improve Extraction : Switch from protein precipitation to a more selective method like solid-phase extraction (SPE) to remove more interfering components. 2. Dilute Sample : If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components. |
| Co-eluting Interferences | 1. Modify Gradient : Adjust the HPLC gradient to better separate the analyte from interfering peaks. 2. Increase Specificity : Use a high-resolution mass spectrometer or select more specific MRM transitions to differentiate AcINH from background ions. |
| Contamination | 1. Check Solvents and Reagents : Run blank injections of your mobile phase and reconstitution solvents to check for contamination. 2. Clean the System : Ensure the injection port, loop, and column are clean. |
Data on Method Sensitivity
The following tables summarize the performance of various published methods for this compound detection.
Table 1: LC-MS/MS Method Performance
| Biological Matrix | Lower Limit of Quantification (LLOQ) | Linear Range | Reference |
| Human Plasma | 0.1 µg/mL | 0.1–10 µg/mL | |
| Human Plasma | 5 ng/mL | 5–50,000 ng/mL | |
| Human Urine | 0.234 µg/mL | 0.234–30.0 µg/mL | |
| Rat Plasma | Not Specified | Not Specified |
Table 2: HPLC-UV Method Performance
| Biological Matrix | Limit of Detection (LOD) | Linear Range | Reference |
| Human Plasma | 0.009 µg/mL | Not Specified | |
| Human Plasma | Not Specified | 0.50–20.00 µg/mL | |
| Human Urine | Not Specified | 3.125–100 µg/mL | |
| Serum | Not Specified | 0.5–10 mg/L |
Experimental Protocols & Visualizations
Isoniazid Metabolism
Isoniazid (INH) is primarily metabolized in the liver by the N-acetyltransferase 2 (NAT2) enzyme to form this compound (AcINH). AcINH can then be hydrolyzed to form isonicotinic acid and acetylhydrazine. Understanding this pathway is crucial for interpreting drug efficacy and toxicity.
Protocol 1: this compound Detection in Urine via LC-MS/MS
This protocol is adapted from a validated method for quantifying INH and AcINH in human urine. It utilizes solid-phase extraction for sample cleanup, providing high sensitivity.
1. Sample Preparation (Solid-Phase Extraction)
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Thaw urine samples at room temperature.
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Vortex and centrifuge the samples to pellet any precipitates.
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To 100 µL of urine supernatant, add internal standards (isoniazid-d4 and this compound-d4).
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Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
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Load the sample onto the SPE cartridge.
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Wash the cartridge to remove interferences (e.g., with 5% methanol in water).
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Elute the analytes with an appropriate solvent (e.g., methanol).
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Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase.
2. LC-MS/MS Analysis
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LC Column : Atlantis T3, 3 µm, 2.1 mm × 100 mm analytical column.
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Mobile Phase : Isocratic elution with 5 mM ammonium acetate and acetonitrile (98:2, v/v).
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Flow Rate : 0.250 mL/min.
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Injection Volume : 1 µL.
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Mass Spectrometer : Triple quadrupole mass spectrometer.
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Ionization Mode : Positive electrospray ionization (ESI+).
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Detection Mode : Multiple Reaction Monitoring (MRM).
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MRM Transition for AcINH : Monitor the transition from the precursor ion (m/z 180.1) to a specific product ion (e.g., m/z 138.1).
Protocol 2: this compound Detection in Plasma via LC-MS/MS
This protocol uses a rapid protein precipitation method, suitable for high-throughput pharmacokinetic studies.
1. Sample Preparation (Protein Precipitation)
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Pipette a small volume of plasma (e.g., 50-100 µL) into a microcentrifuge tube.
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Add 3-4 volumes of cold methanol (or another suitable organic solvent) containing the internal standard.
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Vortex vigorously for 1-2 minutes to precipitate proteins.
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Centrifuge at high speed (e.g., >12,000 g) for 10 minutes.
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Carefully transfer the supernatant to a new tube or injection vial for analysis.
2. LC-MS/MS Analysis
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LC Column : A HILIC column can be effective for retaining this compound. Alternatively, a C18 column can be used.
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Mobile Phase : A gradient of mobile phases, such as ammonium acetate in water and methanol/acetonitrile, is typically used.
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Mass Spectrometer : Triple quadrupole mass spectrometer.
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Ionization Mode : Positive electrospray ionization (ESI+).
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Detection Mode : Multiple Reaction Monitoring (MRM).
References
Common interferences in the analysis of Acetylisoniazid.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common interferences encountered during the analysis of Acetylisoniazid.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in the analysis of this compound?
The most frequently encountered interferences in this compound analysis include:
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Matrix Effects: Components in the biological sample (e.g., plasma, urine) can suppress or enhance the analyte signal, particularly in LC-MS/MS analysis.[1][2][3]
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Endogenous Compounds: Naturally occurring substances within the biological matrix can co-elute with this compound, leading to inaccurate quantification.[4]
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Co-administered Drugs: Other medications, such as anti-tuberculosis drugs (rifampicin, pyrazinamide) or antiretrovirals, can interfere with the analysis.
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Isoniazid and its Metabolites: Incomplete separation from the parent drug, Isoniazid, or other metabolites like isonicotinic acid and hydrazine, can cause interference.
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Degradation Products: this compound can degrade under certain storage and handling conditions, and these degradation products may interfere with the assay.
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Crosstalk between Analyte and Internal Standard: In mass spectrometry-based methods, interference between the analyte and its labeled internal standard can occur.
Q2: How can matrix effects be minimized in my this compound assay?
Matrix effects, which are alterations in ionization efficiency due to co-eluting matrix components, are a primary concern in bioanalysis. To mitigate these effects, consider the following strategies:
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Effective Sample Preparation: Employ robust sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a significant portion of the interfering matrix components. Protein precipitation is a simpler but often less effective method.
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Use of a Stable Isotope-Labeled Internal Standard: A deuterated internal standard (e.g., this compound-d4) is the preferred choice as it co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate correction.
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Chromatographic Separation: Optimize the chromatographic method to separate this compound from the bulk of the matrix components. This can involve adjusting the mobile phase composition, gradient profile, or selecting a different column chemistry.
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Matrix-Matched Calibrators and Quality Controls: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to compensate for consistent matrix effects.
Q3: My this compound peak shows poor resolution from the Isoniazid peak. How can I improve this?
Co-elution of Isoniazid and this compound can lead to inaccurate quantification. To improve separation:
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Optimize the Mobile Phase: Adjust the pH of the mobile phase. Since both compounds have basic properties, slight changes in pH can alter their retention times. Also, modify the organic solvent ratio or use a gradient elution.
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Select an Appropriate Column: A column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, might provide better separation than a standard C18 column.
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Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.
Q4: I am observing instability of this compound in my stored samples. What are the recommended storage conditions?
This compound is susceptible to degradation, especially at higher temperatures. For reliable results, adhere to the following storage guidelines:
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Short-term Storage: For temporary storage during sample preparation, keep samples on ice or at 4°C.
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Long-term Storage: For long-term storage, samples should be kept at -70°C or -80°C. Studies have shown that this compound is stable for at least 5 weeks at -70°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Column Overload | Dilute the sample and re-inject. |
| Secondary Interactions with Column | Add a competing base (e.g., triethylamine) to the mobile phase or switch to a base-deactivated column. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure the analyte is in a single ionic state. |
| Column Contamination or Degradation | Wash the column with a strong solvent or replace the column if necessary. |
Issue 2: Inaccurate or Imprecise Results
| Potential Cause | Troubleshooting Step |
| Matrix Effects | Implement strategies to mitigate matrix effects as described in the FAQ section. |
| Inconsistent Sample Preparation | Ensure consistent and reproducible sample preparation procedures. Automate steps where possible. |
| Pipetting Errors | Calibrate and verify the accuracy of all pipettes. |
| Unstable Analyte | Follow proper sample storage and handling procedures to prevent degradation. |
| Interference from other compounds | Re-optimize the chromatographic method for better separation or use a more selective detection method like MS/MS. |
Issue 3: Low Analyte Recovery
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction | Optimize the sample extraction procedure (e.g., change the SPE sorbent, adjust the pH of the extraction solvent). |
| Analyte Adsorption | Use silanized glassware or polypropylene tubes to minimize adsorption to surfaces. |
| Analyte Degradation during Extraction | Perform the extraction at a lower temperature or reduce the extraction time. |
Quantitative Data Summary
The following table summarizes the validation parameters from various published methods for the analysis of this compound, providing a reference for expected assay performance.
| Analytical Method | Matrix | Linearity Range (µg/mL) | Lower Limit of Quantification (LLOQ) (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Recovery (%) | Reference |
| LC-MS/MS | Urine | 0.234 - 30.0 | 0.234 | < 15% | < 15% | Not Reported | |
| HPLC-UV | Urine | 3.125 - 100.0 | 3.125 | < 10% | < 10% | 95 | |
| HPLC-UV | Plasma | 0.5 - 20.0 | 0.5 | < 15% | < 15% | Not Reported | |
| HPLC-UV | Plasma | 0.5 - 15.0 | 0.5 | Good | Good | 55 | |
| LC-MS/MS | Plasma | 0.005 - 3.0 (ng/mL) | 0.005 (ng/mL) | 1.0 - 4.5 | 2.1 - 11.3 | 87.4 - 94.6 |
Experimental Protocols
Key Experiment: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is a generalized procedure based on common practices reported in the literature.
1. Sample Preparation (Solid-Phase Extraction)
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Condition an SPE cartridge (e.g., Phenomenex Strata-X) with 1 mL of methanol followed by 1 mL of water.
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Add 20 µL of an internal standard solution (this compound-d4) to 200 µL of plasma sample.
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Vortex the sample and load it onto the conditioned SPE cartridge.
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Wash the cartridge with 1 mL of 5% methanol in water.
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Dry the cartridge under nitrogen for 5 minutes.
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Elute the analyte with 1 mL of methanol.
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Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
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LC System: Agilent 1200 Series or equivalent.
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Column: Atlantis T3 column (3 µm, 2.1 mm × 100 mm) or equivalent.
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Mobile Phase A: 5 mM Ammonium Acetate in water.
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Mobile Phase B: Acetonitrile.
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Gradient: A suitable gradient to ensure separation from Isoniazid and other metabolites.
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Flow Rate: 0.3 mL/min.
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Injection Volume: 10 µL.
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MS System: Triple quadrupole mass spectrometer (e.g., Sciex API 4000).
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Ionization Mode: Electrospray Ionization (ESI), Positive.
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MRM Transitions: Monitor the appropriate precursor to product ion transitions for this compound and its internal standard.
3. Data Analysis
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Integrate the peak areas for this compound and the internal standard.
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Calculate the peak area ratio.
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Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
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Determine the concentration of this compound in the unknown samples from the calibration curve.
Visualizations
Caption: Metabolic pathway of Isoniazid.
Caption: Troubleshooting workflow for inaccurate results.
References
Adjusting pH for optimal extraction of Acetylisoniazid.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acetylisoniazid. The following information is designed to address specific issues that may be encountered during the extraction of this compound from various matrices.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control for efficient this compound extraction?
A1: The most critical parameter for the successful extraction of this compound is the pH of the sample solution. The pH determines the ionization state of the molecule, which in turn dictates its solubility in aqueous and organic phases.
Q2: What is the pKa of this compound and why is it important for extraction?
Q3: I am experiencing low recovery of this compound in my liquid-liquid extraction (LLE). What could be the cause?
A3: Low recovery in LLE is often due to suboptimal pH. If the pH of your aqueous sample is too low (acidic), this compound will be protonated and remain in the aqueous phase. Ensure your sample is adequately basified before extraction. Another potential issue could be the choice of organic solvent. A solvent with insufficient polarity may not efficiently extract this compound.
Q4: What is the recommended pH for solid-phase extraction (SPE) of this compound?
A4: For SPE, the pH of the sample and loading buffer should be adjusted to ensure this compound is retained on the solid phase. For reverse-phase SPE, where a nonpolar stationary phase is used, the pH should be adjusted to a basic level (e.g., pH 8.5) to ensure this compound is in its neutral form, maximizing its retention.
Q5: My this compound appears to be degrading during the extraction process. How can I prevent this?
A5: While this compound is generally stable, prolonged exposure to harsh pH conditions (very high or very low) or elevated temperatures should be avoided. It is advisable to perform the extraction process promptly and at controlled room temperature.
Troubleshooting Guides
Low Extraction Efficiency in Liquid-Liquid Extraction (LLE)
| Symptom | Possible Cause | Troubleshooting Step |
| Low recovery of this compound in the organic phase. | The pH of the aqueous sample is too acidic, causing this compound to be in its protonated, water-soluble form. | Adjust the pH of the aqueous sample to be at least 2 pH units above the estimated pKa of the pyridine nitrogen (~3.35). A pH in the range of 7-9 is generally a good starting point. |
| Emulsion formation at the interface of the aqueous and organic layers. | High concentration of proteins or other macromolecules in the sample matrix. | - Centrifuge the sample at a higher speed and for a longer duration.- Add a small amount of a salt (e.g., sodium chloride) to the aqueous phase to "salt out" the analyte and break the emulsion. |
| Incomplete phase separation. | The chosen organic solvent has some miscibility with the aqueous phase. | Select a more non-polar, immiscible organic solvent. Common choices include dichloromethane or a mixture of chloroform and isopropanol. |
Poor Retention or Recovery in Solid-Phase Extraction (SPE)
| Symptom | Possible Cause | Troubleshooting Step |
| This compound is found in the flow-through or wash fractions. | The pH of the sample or loading buffer is too low, preventing retention on a reverse-phase sorbent. | For reverse-phase SPE, ensure the sample and loading buffer are adjusted to a pH that keeps this compound in its neutral form (e.g., pH > 5). A pH of 8.5 has been reported to be effective. |
| Low recovery of this compound in the elution step. | The elution solvent is not strong enough to displace the analyte from the sorbent. | - Increase the percentage of the organic modifier (e.g., methanol or acetonitrile) in the elution solvent.- Consider using an elution solvent with a different pH to change the ionization state of this compound and facilitate its release. |
| Inconsistent results between samples. | The SPE cartridge was not properly conditioned or equilibrated. | Always follow the manufacturer's protocol for conditioning and equilibration of the SPE cartridges to ensure reproducible results. |
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₉N₃O₂ | PubChem |
| Molecular Weight | 179.18 g/mol | PubChem |
| Estimated pKa (Pyridine Nitrogen) | ~3.35 (based on Isoniazid) | In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software[1] |
Recommended pH Ranges for Extraction Methods
| Extraction Method | Recommended pH Range | Rationale |
| Liquid-Liquid Extraction (LLE) | 7.0 - 9.0 | To ensure this compound is in its neutral, non-polar form, maximizing its partition into the organic solvent. |
| Solid-Phase Extraction (SPE) - Reverse Phase | 8.0 - 9.0 | To maximize the retention of the neutral form of this compound on the non-polar stationary phase. |
Experimental Protocols
Protocol for pH Optimization of Liquid-Liquid Extraction
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Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.
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Spike a known volume of the blank matrix (e.g., plasma, urine) with the this compound stock solution.
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Divide the spiked matrix into several aliquots.
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Adjust the pH of each aliquot to a different value within the desired range (e.g., pH 4, 5, 6, 7, 8, 9, 10) using a suitable buffer or by dropwise addition of a dilute acid or base.
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Perform the LLE on each aliquot using a consistent volume of a selected organic solvent (e.g., dichloromethane). Vortex or shake for a fixed amount of time to ensure thorough mixing.
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Centrifuge to separate the aqueous and organic layers.
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Collect the organic layer and evaporate it to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in a known volume of the mobile phase used for analysis.
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Analyze the reconstituted samples using a validated analytical method (e.g., HPLC-UV, LC-MS/MS).
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Calculate the recovery of this compound at each pH value and plot the results to determine the optimal pH for extraction.
Mandatory Visualization
References
Technical Support Center: Acetylisoniazid Analysis by Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing Acetylisoniazid using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a type of matrix effect where co-eluting endogenous components from a biological sample (e.g., plasma, urine) interfere with the ionization of the target analyte, this compound, in the mass spectrometer's ion source.[1][2][3][4] This interference can lead to a decreased analyte signal, which negatively impacts the accuracy, precision, and sensitivity of the quantitative analysis.[5] Common culprits of ion suppression include salts, proteins, and phospholipids.
Q2: How can I determine if ion suppression is affecting my this compound analysis?
A2: A common method to assess ion suppression is the post-column infusion experiment. In this technique, a constant flow of this compound solution is infused into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. Any dip in the constant baseline signal for this compound indicates the elution of interfering components from the matrix that are causing ion suppression. Another approach is to compare the signal response of an analyte in a neat solution to its response when spiked into an extracted blank matrix. A lower signal in the matrix indicates suppression.
Q3: What are the primary strategies to minimize ion suppression for this compound?
A3: The three main strategies to combat ion suppression are:
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Effective Sample Preparation: To remove interfering matrix components before analysis.
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Optimized Chromatographic Separation: To separate this compound from co-eluting interferences.
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Use of an Appropriate Internal Standard: To compensate for signal variability.
Troubleshooting Guide
Issue: Low this compound signal intensity and poor reproducibility.
This issue is often a primary indicator of significant ion suppression. The following troubleshooting steps can help identify and resolve the problem.
Step 1: Evaluate and Optimize Sample Preparation
Inadequate sample cleanup is a major contributor to ion suppression. Consider the following techniques:
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Protein Precipitation (PPT): While simple, PPT can be less effective at removing phospholipids and other small molecules, which are significant contributors to ion suppression. If you are using PPT and experiencing issues, consider a more rigorous cleanup method.
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Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT by partitioning this compound into an immiscible organic solvent, leaving many interfering substances behind in the aqueous phase.
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Solid-Phase Extraction (SPE): SPE is often the most effective method for removing interfering matrix components. It allows for selective extraction of the analyte and can significantly reduce ion suppression.
Troubleshooting Workflow for Sample Preparation
Caption: Troubleshooting workflow for sample preparation optimization.
Step 2: Optimize Liquid Chromatography (LC) Conditions
Chromatographic separation plays a crucial role in moving the this compound peak away from regions of ion suppression.
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Column Selection: Utilize a column that provides good retention and peak shape for this compound. A reversed-phase C18 column is commonly used.
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Mobile Phase Composition: Adjusting the mobile phase composition, such as the organic solvent ratio and the type and concentration of additives (e.g., ammonium acetate, formic acid), can alter the elution profile of both this compound and interfering compounds.
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Gradient Elution: Employing a gradient elution program can help to separate this compound from early-eluting salts and late-eluting phospholipids.
Logical Relationship of LC Optimization
Caption: Relationship between LC optimization and ion suppression reduction.
Step 3: Implement an Appropriate Internal Standard (IS)
Using a stable isotope-labeled (SIL) internal standard, such as this compound-d4, is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar ion suppression, allowing for accurate correction of signal variability. If a SIL-IS is not available, a structural analog that elutes close to this compound can be used, but it may not compensate for ion suppression as effectively.
Quantitative Data Summary
The following table summarizes the impact of different sample preparation methods on the recovery and matrix effect for this compound and related compounds. Lower matrix effect values indicate less ion suppression.
| Analyte | Sample Preparation Method | Mean Recovery (%) | Mean Matrix Effect (%) | Reference |
| Isoniazid | Protein Precipitation | 94.6 | -5.4 | |
| This compound | Solid-Phase Extraction | Not Reported | -36.42 to -54.08 (Ion Suppression Observed) | |
| Isoniazid | Solid-Phase Extraction | Not Reported | -36.42 to -54.08 (Ion Suppression Observed) |
Note: A negative matrix effect percentage indicates ion suppression.
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Urine
This protocol is adapted from a validated method for the analysis of Isoniazid and this compound in urine.
1. Sample Pre-treatment:
- Thaw urine samples at room temperature.
- Vortex mix for 10 seconds.
- Centrifuge at 4000 rpm for 5 minutes.
- Transfer 500 µL of supernatant to a clean tube.
- Add 50 µL of the internal standard working solution (e.g., this compound-d4).
- Add 500 µL of 100 mM ammonium acetate buffer (pH 6.8).
- Vortex for 10 seconds.
2. Solid-Phase Extraction:
- Use a suitable SPE cartridge (e.g., Waters Oasis HLB).
- Condition the cartridge with 1 mL of methanol followed by 1 mL of purified water.
- Load the pre-treated sample onto the cartridge.
- Wash the cartridge with 1 mL of purified water.
- Dry the cartridge under vacuum for 1 minute.
- Elute the analytes with 1 mL of methanol.
- Evaporate the eluent to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of the mobile phase.
3. LC-MS/MS Analysis:
- LC Column: Atlantis T3, 3 µm, 2.1 mm × 100 mm.
- Mobile Phase: Isocratic elution with 5 mM ammonium acetate and acetonitrile (98:2, v/v).
- Flow Rate: 0.250 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 µL.
- Mass Spectrometer: Triple quadrupole.
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- MRM Transitions:
- This compound: Monitor appropriate precursor and product ions.
- This compound-d4 (IS): Monitor appropriate precursor and product ions.
Protocol 2: Protein Precipitation (PPT) for this compound from Plasma
This is a general protocol based on common practices for plasma sample preparation.
1. Sample Pre-treatment:
- To 100 µL of plasma in a microcentrifuge tube, add 20 µL of internal standard working solution.
- Add 300 µL of cold acetonitrile (or methanol) to precipitate proteins.
- Vortex for 1 minute.
2. Centrifugation:
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
3. Supernatant Transfer:
- Carefully transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under nitrogen.
- Reconstitute the residue in a suitable volume of mobile phase.
4. LC-MS/MS Analysis:
- Proceed with LC-MS/MS analysis using optimized conditions as described in Protocol 1, adjusting the mobile phase and gradient as necessary for plasma samples.
References
Calibration curve issues in Acetylisoniazid quantification.
Welcome to the technical support center for Acetylisoniazid quantification. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with calibration curves and other aspects of this compound analysis.
Troubleshooting Guides
This section addresses specific issues you may encounter during the quantification of this compound.
Question: My calibration curve for this compound is non-linear. What are the possible causes and how can I fix it?
Answer:
A non-linear calibration curve can arise from several factors. Here is a step-by-step guide to troubleshoot this issue:
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Review the Concentration Range: The selected concentration range for your calibration standards may exceed the linear dynamic range of the instrument.
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Solution: Narrow the concentration range of your calibration standards. If a wide dynamic range is necessary, consider using a weighted regression model, such as 1/x or 1/x², which can sometimes better accommodate heteroscedasticity at the upper and lower ends of the curve.[1]
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Check for Detector Saturation: At high concentrations, the detector signal may become saturated, leading to a plateau in the calibration curve.
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Solution: Dilute the upper-end calibration standards and re-analyze. If saturation is the issue, the diluted samples should fall back within the linear range.
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Investigate Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of this compound, leading to ion suppression or enhancement and causing non-linearity.[2][3][4]
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Solution: Improve your sample preparation method to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can produce cleaner extracts compared to simple protein precipitation.[1] Using a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte can also help compensate for matrix effects.
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Assess Analyte Stability: this compound may not be stable in the sample matrix or during the analytical run. Degradation of the analyte will lead to a lower than expected response at higher concentrations and over time.
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Solution: Ensure proper sample handling and storage conditions. This compound is generally stable at -70°C. Minimize the time samples spend at room temperature before analysis.
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Evaluate Chromatographic Performance: Poor chromatography, such as peak tailing or co-elution with interfering substances, can affect the accuracy of peak integration and lead to non-linearity.
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Solution: Optimize your chromatographic method. Adjust the mobile phase composition, gradient, or column chemistry to improve peak shape and resolution.
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The following flowchart illustrates a systematic approach to troubleshooting non-linear calibration curves:
Question: I am observing poor sensitivity and a high limit of quantification (LLOQ) for this compound. How can I improve it?
Answer:
Low sensitivity can be a significant hurdle in quantifying low concentrations of this compound. Consider the following to enhance your assay's sensitivity:
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Optimize Mass Spectrometry Parameters: If using LC-MS/MS, ensure that the MS parameters are optimized for this compound. This includes the precursor and product ions, collision energy, and other source-dependent parameters.
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Solution: Perform a tuning and optimization of the mass spectrometer using a pure standard of this compound.
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Improve Sample Preparation: A more effective sample preparation can lead to a cleaner extract and reduce matrix suppression, thereby improving the signal-to-noise ratio.
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Solution: Switch from protein precipitation to a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
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Increase Sample Volume: A larger sample volume can increase the amount of analyte loaded onto the analytical column.
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Solution: If your method allows, increase the volume of plasma or urine extracted. Be mindful that this may also increase the amount of matrix components.
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Enhance Chromatographic Peak Shape: Broad or tailing peaks can reduce the peak height and negatively impact sensitivity.
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Solution: Optimize the mobile phase, gradient, and column to achieve sharper, more symmetrical peaks.
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Frequently Asked Questions (FAQs)
Q1: What is a typical linear range for this compound quantification?
A1: The linear range for this compound quantification can vary depending on the analytical method and the biological matrix. Based on published literature, here are some examples:
| Analytical Method | Matrix | Linear Range (µg/mL) | Reference |
| LC-MS/MS | Urine | 0.234 - 30.0 | |
| LC-MS/MS | Plasma | 0.0125 - 5.0 | |
| HPLC-UV | Plasma | 0.13 - 17.08 | |
| HPLC-UV | Plasma | 0.5 - 15.0 | |
| UPLC-UV | Plasma | 0.5 - 20.0 (for Isoniazid) |
Q2: What are the best practices for sample collection and storage to ensure the stability of this compound?
A2: this compound stability is crucial for accurate quantification. Here are some best practices:
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Collection: Collect blood samples in EDTA-containing tubes.
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Processing: Separate plasma from whole blood as soon as possible by centrifugation.
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Storage: For long-term storage, samples should be kept at -70°C or -80°C. Some studies have shown that this compound is stable for up to 5 weeks at -70°C. Avoid repeated freeze-thaw cycles.
Q3: What is the "matrix effect" and how does it affect this compound quantification?
A3: The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the biological matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can compromise the accuracy and precision of the quantification.
The diagram below illustrates how matrix components can interfere with the analyte signal in an LC-MS/MS system.
Experimental Protocols
General Workflow for this compound Quantification by LC-MS/MS
The following diagram outlines a typical workflow for the quantification of this compound in a biological matrix using LC-MS/MS.
Detailed Methodologies:
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition an SPE cartridge (e.g., Strata-X) with methanol followed by equilibration with water.
-
Load the biological sample (e.g., 100 µL of urine) onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute this compound with a stronger organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
-
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typical.
-
Flow Rate: Dependent on the column dimensions, but often in the range of 0.2-0.6 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Positive electrospray ionization (ESI) is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound and its internal standard. For example, a transition for this compound could be m/z 180.1 → 138.1.
-
References
- 1. A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validated LC-MS/MS Assays for Acetylisoniazid in Urine
For researchers, scientists, and drug development professionals engaged in the therapeutic drug monitoring of isoniazid, a primary drug for treating tuberculosis, the accurate quantification of its main metabolite, acetylisoniazid, in urine is crucial. This guide provides an objective comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay with alternative methods, supported by experimental data. The focus is on providing detailed methodologies and clear data presentation to aid in the selection of the most appropriate analytical technique.
Isoniazid is metabolized in the liver to this compound, and its measurement in urine serves as a reliable, non-invasive method to monitor patient adherence to treatment.[1][2][3] While various analytical methods exist, LC-MS/MS has emerged as a highly sensitive and specific technique.
Comparison of Analytical Methods
The selection of an analytical method for this compound quantification depends on the specific requirements of the study, such as the need for high sensitivity, specificity, and throughput. Here, we compare the LC-MS/MS method with alternative techniques like High-Performance Liquid Chromatography (HPLC) with UV detection and colorimetric assays.
| Parameter | LC-MS/MS | HPLC-UV | Colorimetric (Arkansas Test) |
| Principle | Separation by chromatography, detection by mass-to-charge ratio | Separation by chromatography, detection by UV absorbance | Chemical reaction producing a colored product |
| Specificity | High | Moderate to High | Low to Moderate |
| Sensitivity | High (LLOQ ~0.234 µg/mL)[1][2] | Moderate (LOQ ~1.25 µg/mL for isoniazid) | Low, with decreased sensitivity 4 hours post-dose |
| Linearity Range | Wide (e.g., 0.234–30.0 µg/mL) | Narrower (e.g., 1.25 to 40.0µg/ml for isoniazid) | Generally qualitative or semi-quantitative |
| Sample Preparation | Solid Phase Extraction (SPE) or simple dilution | Dilution and filtration | Direct addition of reagents |
| Throughput | High | Moderate | High |
| Cost | High | Moderate | Low |
| Advantages | High sensitivity and specificity, robust, can monitor adherence up to 24h post-dose | Widely available, relatively inexpensive | Simple, rapid, inexpensive |
| Disadvantages | High initial instrument cost | Potential for interference from other compounds | Prone to false positives, less sensitive |
Table 1: Comparison of Analytical Methods for this compound Quantification in Urine.
Validated LC-MS/MS Assay: Performance Data
A fully validated LC-MS/MS bioanalytical method for the quantification of both isoniazid and this compound in human urine has demonstrated high sensitivity, accuracy, and precision. The validation of this method was performed in accordance with the guidelines of the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
| Analyte | Linearity Range (µg/mL) | LLOQ (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| This compound | 0.234–30.0 | 0.234 | < 15% | < 15% | Within ±15% |
| Isoniazid | 0.234–30.0 | 0.234 | < 15% | < 15% | Within ±15% |
Table 2: Performance Characteristics of a Validated LC-MS/MS Assay for Isoniazid and this compound in Urine.
Experimental Protocols
A detailed methodology is crucial for the replication and validation of any analytical assay. Below is a summary of the experimental protocol for a validated LC-MS/MS assay for this compound in urine.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Objective: To extract this compound and the internal standard from the urine matrix and remove potential interferences.
-
Procedure:
-
Thaw urine samples at room temperature and vortex.
-
To 100 µL of urine, add 500 µL of an internal standard solution (e.g., this compound-d4).
-
Vortex the mixture and sonicate on ice.
-
Load the sample onto a pre-conditioned SPE cartridge (e.g., Strata X 33 µm Polymeric Reversed Phase).
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Objective: To chromatographically separate this compound from other components and detect it with high specificity and sensitivity using a mass spectrometer.
-
Chromatographic Conditions:
-
Column: Atlantis T3 analytical column.
-
Mobile Phase: Isocratic elution with a mixture of 5 mM ammonium acetate and acetonitrile (e.g., 98:2, v/v).
-
Flow Rate: 0.250 mL/min.
-
-
Mass Spectrometry Conditions:
-
Instrument: Triple quadrupole mass spectrometer (e.g., AB Sciex™ API 5500).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and its internal standard are monitored for quantification.
-
Experimental Workflow
Figure 1: Workflow for the LC-MS/MS analysis of this compound in urine.
References
- 1. A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of the Antitubercular Activity of Isoniazid and Acetylisoniazid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antitubercular properties of the frontline drug isoniazid (INH) and its primary human metabolite, acetylisoniazid (AcINH). The following sections detail their mechanisms of action, comparative in vitro efficacy based on experimental data, and the methodologies used for these assessments.
Introduction to Isoniazid and its Acetylated Metabolite
Isoniazid is a cornerstone of tuberculosis treatment, renowned for its potent bactericidal activity against Mycobacterium tuberculosis. It is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect.[1][2] In humans, isoniazid is primarily metabolized in the liver and gastrointestinal tract through acetylation, a process catalyzed by the N-acetyltransferase 2 (NAT2) enzyme.[3] This metabolic conversion results in the formation of this compound, which is then further processed and excreted.[1] The rate of this acetylation varies among individuals, leading to classifications of "fast" and "slow" acetylators, which can influence the drug's efficacy and potential for toxicity.[3] Understanding the antitubercular activity of this compound itself is crucial for comprehending the complete pharmacological profile of isoniazid.
Quantitative Comparison of Antitubercular Activity
The in vitro antitubercular activity of a compound is typically determined by its minimum inhibitory concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. Experimental data clearly demonstrates that isoniazid possesses significantly greater antitubercular activity than its acetylated form.
| Compound | Mycobacterium tuberculosis Strain | Minimum Inhibitory Concentration (MIC) | Reference |
| Isoniazid (INH) | H37Rv | 0.25 µg/mL | |
| This compound (AcINH) | H37Rv | Several to several hundred-fold higher than Isoniazid |
Note: While a precise MIC value for this compound is not consistently reported in the literature, studies consistently show its activity to be substantially lower than that of the parent drug. Research has demonstrated that when isoniazid is acetylated by the M. tuberculosis enzyme Rv2170, it becomes non-toxic to the bacterium at concentrations where isoniazid is effective, indicating a significantly higher MIC.
Mechanism of Action and Inactivation
The disparity in antitubercular activity between isoniazid and this compound is rooted in their differing abilities to interact with the mycobacterial enzymatic machinery.
Isoniazid is a prodrug that must be activated by the mycobacterial catalase-peroxidase enzyme, KatG. Once activated, the resulting reactive species forms a covalent adduct with nicotinamide adenine dinucleotide (NAD). This isoniazid-NAD adduct then potently inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the synthesis of mycolic acids. Mycolic acids are essential components of the unique and robust mycobacterial cell wall, and their inhibition leads to cell death.
This compound , on the other hand, is largely inactive against M. tuberculosis. The acetylation of the hydrazine moiety of isoniazid prevents its activation by the KatG enzyme. Without this activation step, the downstream inhibition of mycolic acid synthesis cannot occur. In fact, some studies have shown that M. tuberculosis itself can possess N-acetyltransferases that acetylate and thus inactivate isoniazid, representing a potential mechanism of drug resistance.
Caption: Isoniazid requires activation by KatG to inhibit mycolic acid synthesis, while this compound is inactive.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a standardized method to quantify the in vitro efficacy of an antimicrobial agent. The broth microdilution method is a commonly used technique.
Broth Microdilution Method for M. tuberculosis MIC Determination
-
Preparation of Media: Middlebrook 7H9 broth is prepared according to the manufacturer's instructions, supplemented with 0.2% (v/v) glycerol and 10% (v/v) oleic acid-albumin-dextrose-catalase (OADC) enrichment.
-
Preparation of Inoculum: A suspension of the M. tuberculosis strain (e.g., H37Rv) is prepared in 7H9 broth. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard. This suspension is then further diluted to achieve the desired final inoculum concentration in the assay plate.
-
Preparation of Drug Dilutions: A stock solution of the test compound (isoniazid or this compound) is prepared in a suitable solvent. A series of two-fold dilutions of the compound are then prepared in Middlebrook 7H9 broth in a 96-well microtiter plate.
-
Inoculation: Each well of the microtiter plate containing the drug dilutions is inoculated with the prepared bacterial suspension. A growth control well (containing no drug) and a sterility control well (containing no bacteria) are also included.
-
Incubation: The plate is sealed and incubated at 37°C in a humidified incubator for a period of 7 to 21 days.
-
Reading of Results: The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria. This can be assessed visually or with the aid of a growth indicator dye such as resazurin.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Conclusion
The experimental evidence conclusively shows that isoniazid is a potent antitubercular agent, while its acetylated metabolite, this compound, has significantly diminished activity. This difference is attributed to the mechanism of action, which requires the activation of isoniazid by the mycobacterial enzyme KatG—a process that is blocked by acetylation. This fundamental difference underscores the importance of the parent compound in the therapeutic efficacy against tuberculosis and highlights acetylation as a key metabolic pathway for drug inactivation in humans. For drug development professionals, this comparison reinforces the principle that metabolic pathways can dramatically alter the efficacy of a parent drug and must be a key consideration in the design of new therapeutic agents.
References
- 1. Acetylation of Isoniazid Is a Novel Mechanism of Isoniazid Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Metabolite of Antituberculosis Therapy Demonstrates Host Activation of Isoniazid and Formation of the Isoniazid-NAD+ Adduct - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo activities of acylated derivatives of isoniazid against mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for Acetylisoniazid Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of acetylisoniazid, the primary metabolite of the first-line anti-tuberculosis drug isoniazid, is crucial for therapeutic drug monitoring and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the two most common analytical techniques employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to assist researchers in selecting the most appropriate technique for their needs.
Principles of the Techniques
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For this compound, a reversed-phase column is typically used, where the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture. Detection is commonly achieved using a UV detector, as this compound possesses a chromophore that absorbs light in the ultraviolet spectrum. The concentration of the analyte is proportional to the amount of light absorbed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and the mass spectrometer selects the precursor ion corresponding to this compound. This ion is then fragmented, and specific product ions are monitored for quantification. This multiple reaction monitoring (MRM) provides a high degree of specificity, minimizing interference from other matrix components.[1][2]
Experimental Workflows
The following diagram illustrates a typical workflow for the analysis of this compound by both HPLC and LC-MS/MS, from sample collection to final data analysis.
Figure 1: General workflow for the quantification of this compound using HPLC and LC-MS/MS.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following tables summarize typical experimental conditions for both HPLC and LC-MS/MS analysis of this compound based on published literature.
Table 1: HPLC Method Protocol
| Parameter | Description |
| Sample Preparation | Protein precipitation with trichloroacetic acid or an organic solvent.[3] |
| Chromatographic Column | Reversed-phase C12 or C18 column (e.g., Max-RP C12).[4][5] |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM heptanesulfonic acid sodium, pH 2.5) and organic solvents like methanol and acetonitrile. |
| Flow Rate | Typically around 1.0 mL/min. |
| Detection | UV detection at approximately 290 nm. |
| Internal Standard | Nicotinamide has been used as an internal standard. |
Table 2: LC-MS/MS Method Protocol
| Parameter | Description |
| Sample Preparation | Protein precipitation with methanol or solid-phase extraction (SPE). |
| Chromatographic Column | Reversed-phase C18 column (e.g., Atlantis T3, Gemini C18). |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., 5 mM ammonium acetate, pH 3.5) and an organic solvent like methanol or acetonitrile. |
| Flow Rate | Generally lower than HPLC, around 0.25 mL/min. |
| Ionization Mode | Positive electrospray ionization (ESI+). |
| Detection Mode | Multiple Reaction Monitoring (MRM). |
| MRM Transition | m/z 180.1 → 138.1. |
| Internal Standard | Deuterated this compound (acetyl-isoniazid-d4) is commonly used. |
Performance Comparison
The performance of an analytical method is evaluated based on several key parameters. The following table provides a comparative summary of typical validation data for HPLC and LC-MS/MS methods for this compound quantification.
Table 3: Comparison of Quantitative Performance Data
| Parameter | HPLC | LC-MS/MS |
| Linearity Range | 0.50–20.00 µg/mL | 0.1–10 µg/mL, 0.234–30.0 µg/mL, 5–50,000 ng/mL |
| Lower Limit of Quantification (LLOQ) | ~0.50 µg/mL | As low as 0.05 ng/mL, more commonly 0.1 µg/mL |
| Limit of Detection (LOD) | 0.009 µg/mL | Not always reported, but significantly lower than HPLC. |
| Precision (%CV) | < 8.8% (intra- and inter-day) | < 15% (intra- and inter-day) |
| Accuracy (%Bias) | < 15% | Within ±15% of the nominal concentration. |
| Recovery | 89.8–96.6% | >70%, with average process efficiency of 97.2% reported in some studies |
Discussion
HPLC-UV is a robust and cost-effective method suitable for routine therapeutic drug monitoring where high sample concentrations are expected. The instrumentation is widely available, and the methodology is straightforward. However, it may lack the sensitivity required for certain pharmacokinetic studies, especially at later time points after drug administration. Furthermore, the selectivity can be a limitation, with a higher potential for interference from endogenous matrix components or co-administered drugs.
LC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-UV. The use of MRM ensures that the signal is highly specific to this compound, minimizing the risk of interferences. This makes it the gold standard for bioanalytical applications requiring low detection limits and high accuracy, such as in pharmacokinetic and bioequivalence studies. While the initial instrument cost and operational complexity are higher, the superior performance often justifies the investment for research and drug development applications.
Conclusion
Both HPLC and LC-MS/MS are valid and reliable methods for the quantification of this compound. The choice between the two techniques depends on the specific requirements of the study. For routine analysis with relatively high analyte concentrations, HPLC-UV provides a practical and economical solution. For applications demanding high sensitivity, specificity, and a wide dynamic range, LC-MS/MS is the superior method. A cross-validation of the two methods within the same laboratory is recommended to ensure data comparability if both techniques are to be used interchangeably.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of isoniazid, pyrazinamide, rifampicin and this compound in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
Inter-laboratory comparison of Acetylisoniazid quantification methods.
A Comparative Guide to Acetylisoniazid Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
Quantitative Performance of this compound Quantification Methods
The selection of an appropriate analytical method is critical for obtaining accurate and reproducible data. The following table summarizes the performance characteristics of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of this compound in biological matrices, as reported in peer-reviewed literature.
| Method | Matrix | Linearity Range (µg/mL) | Accuracy (%) | Precision (% CV) | Lower Limit of Quantification (LLOQ) (µg/mL) | Recovery (%) |
| LC-MS/MS | Human Urine | 0.234–30.0[1] | Within ±15% of nominal values[1] | Intra-day: <15%, Inter-day: <15%[1] | 0.234[1] | 99.8[1] |
| LC-MS/MS | Human Plasma | Not explicitly stated, but covers typical clinical concentrations | 91.63–114.00 | Intra-day: <13.43%, Inter-day: <9.69% | Not explicitly stated | Consistent, with CV <9.36% |
| HPLC | Human Plasma | 0.13–17.08 | Not explicitly stated | Not explicitly stated | 0.13 | Not explicitly stated |
| Spectrofluorometric | Serum | Not applicable | Not explicitly stated | Not explicitly stated | 0.05 | Not applicable |
| Colorimetric | Urine | Not applicable | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not applicable |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical assays. Below are generalized protocols for the quantification of this compound using LC-MS/MS and HPLC, based on published methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Urine
This method is highly sensitive and specific for the quantification of this compound in human urine.
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex mix the samples to ensure homogeneity.
-
Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.
-
Use internal standards, such as acetyl-isoniazid-d4, to correct for matrix effects and variability in extraction.
-
-
Chromatographic Conditions:
-
Analytical Column: Atlantis T3 analytical column.
-
Mobile Phase: Isocratic elution.
-
Injection Volume: Not specified.
-
Flow Rate: Not specified.
-
Column Temperature: Not specified.
-
-
Mass Spectrometric Detection:
-
Instrument: AB Sciex™ API 5500 triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple reaction monitoring (MRM).
-
Data Analysis: Generate calibration curves using a linear regression weighted by 1/x².
-
High-Performance Liquid Chromatography (HPLC) Method for Plasma
This method provides a robust and cost-effective approach for quantifying this compound in plasma.
-
Sample Preparation:
-
Add perchloric acid to plasma samples to precipitate proteins.
-
Centrifuge the samples to separate the supernatant.
-
Collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Analytical Column: Lichrospher C18 column.
-
Mobile Phase: 2 mmol⋅L−1 sodium heptane sulfonate-acetonitrile (98:2).
-
Detection Wavelength: 266 nm.
-
Injection Volume: Not specified.
-
Flow Rate: Not specified.
-
Column Temperature: Not specified.
-
-
Data Analysis:
-
Construct a calibration curve to determine the concentration of this compound in the samples.
-
Workflow and Pathway Diagrams
Visual representations of experimental workflows and metabolic pathways can aid in understanding the complex processes involved in this compound quantification and its biological context.
References
Acylated Isoniazid Derivatives Demonstrate Superior Efficacy Over Acetylisoniazid in Combating Mycobacterium tuberculosis
For Immediate Release
A comprehensive review of experimental data reveals that acylated derivatives of isoniazid (INH) exhibit significantly greater antimycobacterial efficacy compared to acetylisoniazid, the primary metabolite of INH. This guide synthesizes findings on the comparative performance of these compounds, providing researchers, scientists, and drug development professionals with crucial data for the advancement of new anti-tuberculosis therapies. The increased lipophilicity of acylated INH derivatives appears to play a key role in their enhanced activity, potentially by facilitating penetration of the mycobacterial cell wall.[1]
Executive Summary
Isoniazid is a cornerstone in the treatment of tuberculosis, but its efficacy can be hampered by metabolic inactivation, primarily through acetylation by N-acetyltransferases (NATs) to form this compound.[2][3] This acetylation process is a major detoxification pathway and renders the drug ineffective.[4][5] In contrast, the synthesis of novel acylated isoniazid derivatives has been shown to enhance the drug's antimycobacterial properties. These derivatives consistently demonstrate lower Minimum Inhibitory Concentrations (MICs) against Mycobacterium tuberculosis (M.tb), including drug-resistant strains, when compared to the parent drug and its inactive acetylated form.
Comparative Efficacy: Acylated Derivatives vs. This compound
This compound is widely recognized as an inactive metabolite of isoniazid. Experimental evidence confirms that this compound and its subsequent breakdown products, isonicotinic acid and acetylhydrazine, are nontoxic to M. tuberculosis. This lack of activity establishes this compound as a baseline against which the efficacy of other acylated derivatives can be measured.
In stark contrast, various synthetic acylated derivatives of isoniazid have shown potent antimycobacterial activity. The introduction of different acyl groups can significantly increase the lipophilicity of the isoniazid molecule, a factor believed to enhance its ability to permeate the complex, lipid-rich cell wall of M. tuberculosis.
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for isoniazid, this compound, and a selection of other acylated derivatives against M. tuberculosis H37Rv, the standard laboratory strain.
| Compound | Acyl Group | MIC (µg/mL) | MIC (µM) | Reference |
| Isoniazid | - | 0.25 | 1.82 | |
| This compound | Acetyl | Inactive/Nontoxic | - | |
| Selected Acylated Derivatives | ||||
| Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide | 1-methyl-1H-pyrrole-2-carbonyl | - | 0.14 | |
| Isoniazid-based pyridazinone (IBP19, IBP21, IBP22, IBP29) | Various 4-oxobutanoic acid derivatives | 1.562 | - | |
| Fatty Acid Hydrazide Derivatives | Various fatty acids | Potent activity reported | - |
Mechanism of Action and Inactivation
Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. Once activated, the resulting reactive species form a covalent adduct with NAD+, which then inhibits the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the mycolic acid biosynthesis pathway. Disruption of mycolic acid synthesis compromises the integrity of the mycobacterial cell wall, leading to cell death.
Acetylation of isoniazid by N-acetyltransferases represents a key mechanism of drug inactivation. This process prevents the activation of isoniazid by KatG, thereby neutralizing its therapeutic effect.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of the acylated isoniazid derivatives is commonly determined using the Microplate Alamar Blue Assay (MABA).
Experimental Workflow for MABA
References
- 1. Synthesis and antimycobacterial activity of isoniazid derivatives from renewable fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo activities of acylated derivatives of isoniazid against mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of N-Acetyl Transferases on Isoniazid Resistance from Mycobacterium tuberculosis and Human: An In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylation of Isoniazid Is a Novel Mechanism of Isoniazid Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative pharmacokinetic profiles of fast versus slow acetylators of isoniazid.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of the anti-tuberculosis drug isoniazid in individuals classified as fast versus slow acetylators. This distinction, primarily governed by genetic polymorphisms in the N-acetyltransferase 2 (NAT2) gene, significantly impacts the drug's metabolism, efficacy, and potential for toxicity.[1][2][3][4][5] The data and methodologies presented herein are curated to support research and development in drug personalization and safety assessment.
Comparative Pharmacokinetic Data
The metabolism of isoniazid is highly variable among individuals, leading to a trimodal distribution of pharmacokinetic profiles: slow, intermediate, and fast acetylators. This variability is predominantly attributed to the genetic makeup of the NAT2 enzyme, which is responsible for 50-90% of isoniazid's metabolism. Slow acetylators possess NAT2 alleles that result in reduced enzyme activity, leading to higher plasma concentrations and a longer half-life of isoniazid. Conversely, fast acetylators have alleles that produce a more active enzyme, resulting in rapid metabolism and lower systemic exposure to the parent drug.
The following table summarizes key pharmacokinetic parameters for isoniazid in fast and slow acetylators, derived from various studies. These values highlight the profound impact of the NAT2 genotype on isoniazid disposition.
| Pharmacokinetic Parameter | Fast Acetylators | Slow Acetylators | Key Observations |
| Maximum Plasma Concentration (Cmax) | Lower | Higher | Slow acetylators can have significantly higher peak plasma concentrations, increasing the risk of concentration-dependent toxicities. |
| Area Under the Curve (AUC) | Lower | Higher | Overall drug exposure is substantially greater in slow acetylators. |
| Clearance (CL/F) | 2 to 3-fold higher | Lower | Rapid clearance in fast acetylators can lead to sub-therapeutic drug levels. In one study, clearance values for fast, intermediate, and slow acetylators were 42.7 L/h, 31.4 L/h, and 11.9 L/h, respectively. Another study reported clearance in fast eliminators to be 1.9- and 7.7-fold higher than in intermediate and slow eliminators, respectively. |
| Elimination Half-life (t½) | Shorter (<2 hours) | Longer (≥2 hours) | The prolonged half-life in slow acetylators contributes to drug accumulation and an increased risk of adverse effects. |
| Risk of Hepatotoxicity | Lower | Higher | Slow acetylators have a significantly higher risk of developing drug-induced liver injury (DILI). The mean prevalence of DILI was reported to be 36.23% in slow acetylators compared to 20.47% in rapid acetylators. |
| Treatment Efficacy | Potential for reduced efficacy | Generally effective, but at a higher risk of toxicity | Lower isoniazid exposure in fast acetylators may lead to treatment failure or the development of drug resistance. |
Experimental Protocols
Determination of Acetylator Phenotype
The acetylator phenotype can be determined through two primary approaches: phenotyping, which measures the metabolic ratio of acetylated metabolite to parent drug, and genotyping, which identifies the specific NAT2 alleles.
1. Phenotyping via Urine Analysis:
This method involves administering a single oral dose of isoniazid and subsequently measuring the concentrations of isoniazid and its primary metabolite, acetylisoniazid, in a urine sample.
-
Protocol:
-
Administer a single oral dose of 300 mg isoniazid to the subject after an overnight fast.
-
Collect a urine sample 5 hours post-dose.
-
Analyze the urine sample to determine the concentrations of isoniazid and this compound using High-Performance Liquid Chromatography (HPLC).
-
Calculate the metabolic ratio of this compound to isoniazid.
-
Classify the individual as a slow or fast acetylator based on a predetermined cut-off value for the metabolic ratio.
-
2. Genotyping of NAT2 Alleles:
This method involves analyzing the subject's DNA to identify specific single nucleotide polymorphisms (SNPs) in the NAT2 gene that are known to confer slow or fast acetylation phenotypes.
-
Protocol:
-
Collect a biological sample (e.g., blood, saliva) from the subject.
-
Extract genomic DNA from the sample.
-
Amplify the NAT2 gene region containing the relevant SNPs using Polymerase Chain Reaction (PCR).
-
Analyze the PCR products using methods such as DNA sequencing or allele-specific probe hybridization to identify the specific NAT2 alleles.
-
Classify the individual as a slow, intermediate, or fast acetylator based on the combination of identified alleles.
-
Pharmacokinetic Analysis of Isoniazid
-
Protocol:
-
Administer a standardized dose of isoniazid to subjects who have been phenotyped or genotyped as fast or slow acetylators.
-
Collect serial blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dose.
-
Separate plasma from the blood samples.
-
Measure the concentration of isoniazid in the plasma samples using a validated analytical method, such as HPLC or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Use non-compartmental or compartmental analysis to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, clearance, and half-life.
-
Visualizing the Metabolic and Experimental Pathways
To better illustrate the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Isoniazid metabolism in fast vs. slow acetylators.
References
- 1. Influence of N-acetyltransferase 2 (NAT2) genotype/single nucleotide polymorphisms on clearance of isoniazid in tuberculosis patients: a systematic review of population pharmacokinetic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy, safety, and pharmacokinetics of isoniazid affected by NAT2 polymorphisms in patients with tuberculosis: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 4. A Physiologically Based Pharmacokinetic Model of Isoniazid and Its Application in Individualizing Tuberculosis Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
Validating a new analytical method for Acetylisoniazid with a reference standard.
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of established analytical techniques for the quantification of Acetylisoniazid, the primary metabolite of the anti-tuberculosis drug Isoniazid. By presenting supporting experimental data and detailed protocols, this document serves as a practical resource for validating a new analytical method against a reference standard.
This compound is a critical analyte in pharmacokinetic and metabolic studies of Isoniazid.[1][2] Accurate and precise measurement of its concentration in biological matrices is essential for understanding drug efficacy and potential toxicity.[2] This guide explores various analytical methods, including High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC), providing a framework for methodological comparison and validation.
Comparative Analysis of Analytical Methods
The choice of an analytical method for this compound quantification depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the performance characteristics of different methods based on published validation data.
Method Performance Comparison
| Parameter | HPLC-UV | LC-MS/MS | HPTLC |
| Linearity Range (µg/mL) | 0.5 - 20.0[3] | 0.234 - 30.0[4] | 0.5 - 10 |
| Accuracy (%) | Good (within acceptable limits) | 91.63 - 114.00 | Good (within acceptable limits) |
| Precision (RSD %) | < 15 | < 13.43 | Good (within acceptable limits) |
| Limit of Detection (LOD) (µg/mL) | 0.12 | Not explicitly stated, but LLOQ is 0.234 | Not explicitly stated |
| Limit of Quantitation (LOQ) (µg/mL) | 0.5 | 0.234 | Not explicitly stated |
Reference Standard Specifications
A well-characterized reference standard is fundamental to the validation process. This compound reference standards are commercially available with the following typical specifications:
| Parameter | Specification |
| Chemical Formula | C8H9N3O2 |
| Molecular Weight | 179.18 g/mol |
| Purity | ≥ 98% |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical methods. The following are representative protocols for HPLC-UV and LC-MS/MS analysis of this compound.
HPLC-UV Method Protocol
This method is suitable for the simultaneous determination of Isoniazid and this compound in plasma.
1. Sample Preparation:
-
Deproteinate plasma samples by adding trichloroacetic acid.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
2. Chromatographic Conditions:
-
Column: Octadecylsilane-bonded silica column (e.g., C18).
-
Mobile Phase: A gradient of aqueous 1-hexanesulfonic acid sodium salt (pH 3) and acetonitrile.
-
Detection: UV detection at 290 nm.
3. Validation Parameters:
-
Linearity: Prepare calibration standards in the range of 0.5 to 15.0 µg/mL.
-
Accuracy and Precision: Analyze quality control samples at low, medium, and high concentrations (e.g., 0.8, 5, and 13 µg/mL).
LC-MS/MS Method Protocol
This highly sensitive and specific method is ideal for quantifying this compound in biological matrices like urine and plasma.
1. Sample Preparation (Urine):
-
Condition a solid-phase extraction (SPE) column with acetonitrile, followed by HPLC grade water and 10 mM ammonium acetate solution.
-
Load the sample mixture onto the SPE cartridge.
-
Wash the cartridge twice with HPLC grade water.
-
Elute the analytes with acetonitrile followed by a solution of 5 mM ammonium acetate and acetonitrile (98:2, v/v).
2. Chromatographic and Mass Spectrometric Conditions:
-
Chromatographic Separation: Reversed-phase C18 column with gradient elution.
-
Detection: Multiple reaction monitoring (MRM) in positive ion mode.
3. Validation Parameters:
-
Linearity: Generate a calibration curve over a concentration range of 0.234–30.0 µg/mL using a linear regression with a weighting of 1/x².
-
Accuracy and Precision: Evaluate by analyzing quality control samples at various concentrations.
Visualizing the Validation Workflow
To provide a clear understanding of the processes involved, the following diagrams illustrate the general analytical method validation workflow and a typical sample preparation and analysis workflow for this compound.
Caption: General workflow for analytical method validation.
Caption: Workflow for this compound sample preparation and analysis.
Conclusion
The validation of a new analytical method for this compound requires a systematic approach and comparison with established techniques. This guide provides the necessary data and protocols to facilitate this process. By carefully considering the performance characteristics of different methods and adhering to rigorous validation protocols, researchers can ensure the quality, reliability, and consistency of their analytical results. This is an integral part of good analytical practice and is essential for regulatory compliance and the successful development of pharmaceutical products.
References
Unveiling the Pharmacokinetic Relationship: A Comparative Guide to Plasma and Urine Concentrations of Acetylisoniazid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Acetylisoniazid concentrations in plasma and urine, offering valuable insights into its pharmacokinetic profile. Understanding the correlation between these two matrices is crucial for optimizing therapeutic drug monitoring, assessing patient adherence, and refining dosage regimens for Isoniazid, a cornerstone in the treatment of tuberculosis. This document summarizes key experimental data, details analytical methodologies, and visualizes the metabolic and experimental processes involved.
I. Quantitative Data Summary
The following tables present a consolidated view of pharmacokinetic parameters for Isoniazid and its primary metabolite, this compound, in both plasma and urine, derived from various studies. These values highlight the influence of acetylator phenotype on drug metabolism and clearance.
Table 1: Pharmacokinetic Parameters of Isoniazid and this compound in Plasma
| Parameter | Analyte | Value | Acetylator Phenotype | Study Population | Citation |
| Oral Clearance (CL/F) | Isoniazid | 65 L/h | Fast | Healthy Asians | [1][2] |
| Isoniazid | 35 L/h | Intermediate | Healthy Asians | [1][2] | |
| Isoniazid | 8 L/h | Slow | Healthy Asians | [1] | |
| Isoniazid | 18.2 ± 2.45 L/h | Mixed | Chinese Population | ||
| Apparent Volume of Distribution (Vd/F) | Isoniazid | 56.8 ± 5.53 L | Mixed | Chinese Population | |
| This compound | 25.7 ± 1.30 L | Mixed | Chinese Population | ||
| Peak Plasma Concentration (Cmax) | Isoniazid | 2.6 ± 1.8 µg/mL | Mixed | Pediatric Patients | |
| This compound | 5.5 ± 2.6 µg/mL | Mixed | Pediatric Patients | ||
| Time to Peak Concentration (Tmax) | Isoniazid | 1 hour | Mixed | Pediatric Patients | |
| This compound | 5 hours | Mixed | Pediatric Patients | ||
| Half-life (t1/2) | Isoniazid | 4.5 hours | Mixed | Pediatric Patients |
Table 2: Concentrations of Isoniazid and this compound in Urine
| Parameter | Analyte | Value | Time Interval | Study Population | Citation |
| Peak Concentration | Isoniazid | 5.7 ± 4.8 mg | 3-6 hours post-dose | Pediatric Patients | |
| This compound | 21.5 ± 12.1 mg | 6-12 hours post-dose | Pediatric Patients | ||
| Analytical Range | Isoniazid | 0.234–30.0 µg/mL | N/A | General | |
| This compound | 0.234–30.0 µg/mL | N/A | General |
II. Metabolic Pathway of Isoniazid
Isoniazid undergoes extensive metabolism, primarily in the liver. The rate of this metabolism is genetically determined, leading to significant inter-individual variability in drug exposure.
Isoniazid is primarily metabolized to this compound by the enzyme N-acetyltransferase 2 (NAT2). The activity of NAT2 is polymorphic, resulting in fast, intermediate, and slow acetylator phenotypes. This initial acetylation is the rate-limiting step in the clearance of Isoniazid. This compound is then further metabolized or excreted in the urine. A smaller fraction of Isoniazid is hydrolyzed to isonicotinic acid and hydrazine. The ratio of this compound to Isoniazid in plasma is often used to determine the acetylator phenotype of a patient.
III. Experimental Protocols
Accurate quantification of this compound in plasma and urine requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.
A. Sample Collection and Preparation
Plasma:
-
Collect whole blood samples in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Immediately freeze the plasma samples at -70°C or lower to ensure the stability of this compound.
-
For analysis, precipitate plasma proteins using an agent like perchloric acid.
-
Centrifuge the mixture and collect the supernatant for injection into the analytical system.
Urine:
-
Collect urine samples in sterile containers.
-
For some methods, filter the urine samples through a Whatman number 1 filter paper.
-
Depending on the concentration, dilute the urine sample with the mobile phase or a suitable buffer.
-
For LC-MS/MS analysis, a solid-phase extraction (SPE) step may be employed to produce cleaner extracts and minimize matrix effects.
B. Analytical Methods
1. High-Performance Liquid Chromatography (HPLC)
-
Principle: This technique separates compounds based on their affinity for a stationary phase (column) and a mobile phase.
-
Protocol Example:
-
Column: Lichrospher C18 or a similar C8 column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 2 mmol/L sodium heptane sulfonate) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 98:2).
-
Detection: UV detection at a wavelength of 266 nm or 274 nm.
-
Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve generated from samples with known concentrations. The linear range for this compound is typically between 0.13 to 17.08 mg/L.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: This highly sensitive and specific method combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.
-
Protocol Example:
-
Chromatography: Reverse-phase chromatography using a column like Atlantis T3.
-
Mobile Phase: An isocratic mobile phase consisting of 5 mM ammonium acetate with 2% acetonitrile.
-
Mass Spectrometry: Detection is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high specificity.
-
Quantification: Deuterated internal standards for this compound are used to ensure accuracy. The analytical range is typically from 0.234 to 30.0 µg/mL.
-
IV. Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound in plasma and urine samples, from collection to final data analysis.
V. Conclusion
The concentration of this compound in both plasma and urine is a critical indicator of Isoniazid metabolism and patient adherence. While a direct mathematical correlation is influenced by individual patient factors such as renal function and acetylator status, the data consistently show that higher plasma concentrations correspond to increased urinary excretion. The methodologies outlined in this guide provide a robust framework for researchers and clinicians to accurately quantify this compound, contributing to a more personalized and effective approach to tuberculosis therapy. The provided visualizations of the metabolic pathway and experimental workflow serve as valuable tools for understanding the complex processes involved in the analysis of this key metabolite.
References
Comparative analysis of Acetylisoniazid levels in different patient populations.
A deep dive into the pharmacokinetics of acetylisoniazid, a primary metabolite of the frontline anti-tuberculosis drug isoniazid, reveals significant variability across different patient populations. This variability is largely dictated by genetic polymorphisms in the N-acetyltransferase 2 (NAT2) enzyme, which governs the rate of isoniazid metabolism. This guide provides a comparative analysis of this compound levels, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.
The metabolism of isoniazid is a critical factor influencing both its therapeutic efficacy and its potential for toxicity. The acetylation of isoniazid to this compound is the principal metabolic pathway, and the rate of this process categorizes individuals into three main phenotypes: fast, intermediate, and slow acetylators.[1] This genetic variability in NAT2 activity leads to substantial differences in the plasma concentrations of both isoniazid and this compound.[2]
Comparative Pharmacokinetics of this compound
The plasma levels of this compound are inversely related to the levels of its parent drug, isoniazid. Fast acetylators rapidly convert isoniazid to this compound, resulting in lower plasma concentrations of isoniazid and higher concentrations of this compound. Conversely, slow acetylators metabolize isoniazid at a much slower rate, leading to higher plasma levels of isoniazid and lower levels of this compound.[3] Intermediate acetylators exhibit a metabolic rate and corresponding plasma concentrations that fall between these two extremes.
A study investigating the population pharmacokinetics of isoniazid and its metabolites in healthy Asian adults demonstrated a clear correlation between NAT2 phenotype and the clearance of isoniazid. The clearance in fast eliminators was found to be 1.9- and 7.7-fold higher than in intermediate and slow eliminators, respectively.[4] This directly impacts the formation and subsequent plasma concentrations of this compound.
Another study in a Chinese population further quantified the differences in this compound concentrations based on NAT2 genotypes. At 2 hours post-administration, the concentrations of this compound in the fast (wt/wt), intermediate (m/wt), and slow (m/m) acetylator groups were 35.0 ± 18.8 µmol/L, 21.5 ± 15.8 µmol/L, and 11.9 ± 8.64 µmol/L, respectively, showing a statistically significant difference (p < 0.001).[5]
Below is a summary of key pharmacokinetic parameters for isoniazid and this compound across different acetylator phenotypes from various studies.
| Acetylator Phenotype | Analyte | Cmax (µmol/L) | AUC (µmol·h/L) | Study Population | Reference |
| Fast (wt/wt) | Isoniazid | 36.0 ± 13.5 | 71.5 ± 16.8 | Chinese | |
| This compound | 35.0 ± 18.8 (at 2h) | - | Chinese | ||
| Intermediate (m/wt) | Isoniazid | 41.7 ± 14.2 | 115.6 ± 21.9 | Chinese | |
| This compound | 21.5 ± 15.8 (at 2h) | - | Chinese | ||
| Slow (m/m) | Isoniazid | 60.4 ± 17.5 | 274.9 ± 55.5 | Chinese | |
| This compound | 11.9 ± 8.64 (at 2h) | - | Chinese | ||
| Fast | Isoniazid | - | - | Healthy Asians | |
| This compound | - | - | Healthy Asians | ||
| Intermediate | Isoniazid | - | - | Healthy Asians | |
| This compound | - | - | Healthy Asians | ||
| Slow | Isoniazid | - | - | Healthy Asians | |
| This compound | - | - | Healthy Asians |
Experimental Protocols
The quantification of isoniazid and this compound in biological matrices is predominantly achieved through chromatographic methods coupled with mass spectrometry or UV detection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A validated LC-MS/MS method is a common approach for the simultaneous determination of isoniazid and its metabolites.
Sample Preparation:
-
Plasma samples (e.g., 20 µL) are diluted with an acidic solution (e.g., 80 µL of 0.1% formic acid).
-
Protein precipitation and extraction are performed using a solvent like methanol containing internal standards (e.g., deuterated forms of the analytes like AcINH-d4).
-
Solid-phase extraction can be employed for further cleanup.
Chromatographic Conditions:
-
Column: A reverse-phase column, such as a C12 or C18, is typically used.
-
Mobile Phase: A gradient elution with a mixture of organic solvents (e.g., methanol, acetonitrile) and an acidic aqueous buffer (e.g., 20 mM heptanesulfonic acid sodium, pH 2.5) is often utilized.
-
Flow Rate: A programmed flow rate may be applied.
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+) is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification. The transitions monitored for this compound are typically m/z 180 → 121.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection offers a reliable alternative for the simultaneous analysis of isoniazid and this compound.
Sample Preparation:
-
Similar protein precipitation and extraction steps as in the LC-MS/MS method are performed.
Chromatographic Conditions:
-
Column: A reverse-phase column is used.
-
Mobile Phase: A suitable mixture of organic and aqueous phases is used for separation.
-
Detection: UV detection at an appropriate wavelength.
Visualizing Key Processes
To better understand the metabolic fate of isoniazid and the workflow for its analysis, the following diagrams are provided.
References
- 1. Isoniazid acetylation phenotypes in the Sudanese population; findings and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Population Pharmacokinetics and Pharmacodynamics of Isoniazid and its Metabolite this compound in Chinese Population [frontiersin.org]
- 3. Isoniazid metabolism and hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Population pharmacokinetic analysis of isoniazid, this compound, and isonicotinic acid in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Population Pharmacokinetics and Pharmacodynamics of Isoniazid and its Metabolite this compound in Chinese Population - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Acetylisoniazid Monitoring in Tuberculosis Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic landscape of tuberculosis (TB) treatment is continually evolving, with a growing emphasis on personalized medicine to optimize efficacy and minimize toxicity. Isoniazid, a cornerstone of first-line anti-TB therapy, exhibits significant inter-individual pharmacokinetic variability, primarily due to genetic polymorphisms in the N-acetyltransferase 2 (NAT2) enzyme. This variability can lead to sub-therapeutic drug exposure and treatment failure or drug accumulation and toxicity. This guide provides a comprehensive evaluation of the clinical utility of monitoring Acetylisoniazid, the primary metabolite of Isoniazid, as a tool for therapeutic drug monitoring (TDM) in TB patients, comparing it with other available strategies.
Comparison of Therapeutic Drug Monitoring Strategies for Isoniazid
Therapeutic drug monitoring for isoniazid aims to ensure that patients maintain plasma concentrations within a therapeutic window, maximizing the drug's bactericidal effect while minimizing the risk of adverse events. The primary methods to achieve this include direct measurement of the parent drug (Isoniazid), determination of the patient's acetylator status, and, more recently, the consideration of its main metabolite, this compound.
| Monitoring Strategy | Description | Advantages | Disadvantages | Supporting Data Insights |
| Isoniazid (INH) Therapeutic Drug Monitoring (TDM) | Direct measurement of Isoniazid plasma concentrations, typically peak (Cmax) or area under the curve (AUC). | Directly assesses the circulating concentration of the active drug. Established therapeutic ranges exist. | Can be influenced by the timing of blood sampling and patient adherence. Does not inherently explain the reason for variability (e.g., fast vs. slow metabolism). | Low Isoniazid concentrations have been associated with treatment failure and the development of drug resistance.[1][2][3] Recommended peak concentrations (2 hours post-dose) are generally between 3-6 µg/mL for daily dosing.[4][5] |
| NAT2 Genotyping | Genetic testing to identify polymorphisms in the NAT2 gene, categorizing patients as slow, intermediate, or fast acetylators. | Provides a definitive and lifelong classification of a patient's metabolic capacity for Isoniazid. Can predict Isoniazid clearance before treatment initiation. | Does not account for other factors that can influence drug levels (e.g., drug-drug interactions, malabsorption). Can be more expensive and less readily available in some settings. | NAT2 genotype is strongly correlated with Isoniazid plasma concentrations and the this compound/Isoniazid metabolic ratio. |
| This compound (AcINH) to Isoniazid (INH) Ratio | Measurement of both this compound and Isoniazid concentrations to calculate a metabolic ratio, which serves as a phenotypic proxy for NAT2 activity. | Provides a functional assessment of the patient's acetylation capacity. Can be performed on a single plasma sample. Less expensive than genotyping. | The ratio can be influenced by the timing of the blood draw relative to the dose. Requires a validated assay for both compounds. | The ratio of this compound to Isoniazid is used to classify patients as slow or rapid acetylators. This classification can then guide Isoniazid dose adjustments. |
| This compound (AcINH) Monitoring (Standalone) | Direct measurement of this compound plasma concentrations as an independent marker. | May provide insights into the production of potentially hepatotoxic downstream metabolites. | Currently, there is limited evidence to support the standalone clinical utility of monitoring this compound concentrations for therapeutic guidance. Its primary value is in the context of the ratio to Isoniazid. | High levels of this compound and its subsequent metabolites, like acetylhydrazine and hydrazine, are implicated in isoniazid-induced hepatotoxicity. However, no established therapeutic range for this compound exists for treatment efficacy. |
Experimental Protocols
Accurate and reproducible measurement of Isoniazid and this compound is crucial for effective therapeutic drug monitoring. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical methods.
Protocol 1: Simultaneous Determination of Isoniazid and this compound in Plasma by HPLC
This method is suitable for clinical laboratories with standard HPLC equipment.
1. Sample Preparation:
-
To 150 µL of plasma, add 300 µL of methanol as a deproteinizing agent.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 15,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant and add an equal volume of water.
-
Filter the sample through a 0.20 µm nylon filter before injection into the HPLC system.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Waters Symmetry shield RP-18, 4.6 mm x 150 cm, 5 microns).
-
Mobile Phase: A gradient of 0.1 M phosphate buffer (pH 5) and methanol. The ratio can be optimized, for example, starting at 50:50 and changing to 90:10.
-
Flow Rate: 0.9 mL/min.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 20 µL.
-
Temperature: 30°C for the column and 4°C for the sample.
3. Calibration and Quantification:
-
Prepare a stock solution of Isoniazid (e.g., 100 µg/mL) in HPLC-grade water.
-
Create a calibration curve by diluting the stock solution to concentrations ranging from 250 to 25,000 ng/mL.
-
Prepare quality control samples at low, medium, and high concentrations in blank plasma.
Protocol 2: Simultaneous Determination of Isoniazid and this compound in Plasma by LC-MS/MS
This method offers higher sensitivity and specificity, making it ideal for research and clinical settings requiring precise measurements.
1. Sample Preparation:
-
To 50 µL of plasma, add 100 µL of acetonitrile containing an internal standard (e.g., 200 ng/mL phenacetin) to precipitate proteins.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 9,000 x g for 10 minutes at 4°C.
-
Take 50 µL of the supernatant and dilute it with 150 µL of water containing 0.1% formic acid.
-
Inject 2 µL of the final mixture into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
Chromatographic Separation:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.2 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple reaction monitoring (MRM) mode.
-
Mass Transitions: Monitor the specific precursor to product ion transitions for Isoniazid, this compound, and the internal standard. For example, for Isoniazid, m/z 138.1 → 121.0.
-
3. Validation:
-
The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines. The linear range for both Isoniazid and this compound can be established, for instance, from 0.1 to 10 µg/mL.
Visualizing Key Pathways and Workflows
To better understand the concepts discussed, the following diagrams illustrate the metabolic pathway of Isoniazid, a typical TDM workflow, and the logical framework for utilizing this compound monitoring.
Metabolic pathway of Isoniazid.
Therapeutic Drug Monitoring Workflow.
Framework for Isoniazid Personalization.
Conclusion
While direct monitoring of this compound as a standalone marker for therapeutic guidance in TB patients is not currently supported by robust clinical evidence, its measurement is integral to a comprehensive TDM strategy for Isoniazid. The determination of the this compound to Isoniazid ratio provides a valuable, cost-effective method for phenotyping a patient's acetylator status. This information, in conjunction with direct Isoniazid concentration monitoring, allows for a more personalized dosing approach, ultimately aiming to improve treatment outcomes and reduce the risk of adverse events in patients with tuberculosis. Further research is warranted to explore the potential independent role of this compound and its downstream metabolites in predicting Isoniazid-induced hepatotoxicity, which could further refine TDM strategies in the future.
References
Safety Operating Guide
Navigating the Safe Disposal of Acetylisoniazid in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Acetylisoniazid, a metabolite of the tuberculosis drug isoniazid, requires careful handling throughout its lifecycle, including its ultimate disposal. In the absence of specific federal or institutional guidelines for this compound, a conservative approach that aligns with general best practices for laboratory chemical waste is essential.
Core Principles of Chemical Waste Management
The foundational principle for laboratory waste is that all chemical waste should be treated as hazardous unless it is definitively known to be non-hazardous.[1] This means that this compound waste should not be disposed of in the regular trash or down the drain.[1][2][3] Evaporation of chemical waste, including in a fume hood, is also not a permissible disposal method.[1]
Laboratory personnel must be trained in proper hazardous waste handling, storage, and disposal procedures. This includes understanding the requirements for waste accumulation, labeling, and the protocols for responding to spills or leaks.
Step-by-Step Disposal Procedures for this compound
The following steps provide a general framework for the safe disposal of this compound waste in a laboratory environment. These procedures are based on established guidelines for handling hazardous chemical waste.
-
Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated materials like gloves, weighing papers, and pipette tips, as hazardous chemical waste.
-
Segregate this compound waste from other waste streams to prevent unintended chemical reactions. Store it separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
-
Container Selection and Labeling:
-
Use a chemically compatible container for waste collection; plastic is often preferred. The container must be in good condition, free from leaks or damage, and have a secure, leak-proof closure.
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound." The date when waste was first added to the container should also be recorded.
-
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.
-
Keep the waste container closed at all times, except when adding waste.
-
Ensure the SAA is inspected weekly for any signs of leakage.
-
-
Arrange for Professional Disposal:
-
Once the container is full, or the accumulation time limit is reached, contact your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
-
Empty Container Management:
-
An empty container that held this compound should be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous waste. After triple-rinsing, deface the hazardous waste label and remove the cap before disposing of the container as regular trash.
-
Quantitative Guidelines for Waste Accumulation
Laboratories must adhere to specific limits for the amount of hazardous waste stored in a Satellite Accumulation Area. The following table summarizes these general quantitative thresholds.
| Waste Category | Maximum Accumulation Volume | Maximum Accumulation Time |
| Hazardous Waste | 55 gallons | Up to 12 months |
| Acutely Toxic Waste (P-listed) | 1 quart (liquid) or 1 kg (solid) | Until limit is reached |
Note: While this compound is not explicitly P-listed, it is prudent to handle it with a high degree of caution. The accumulation limits are general and may vary based on local regulations.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and handling process for the disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: The information provided is based on general laboratory safety and chemical handling principles. Always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer for definitive disposal instructions and comply with all local, state, and federal regulations.
References
Essential Safety and Handling of Acetylisoniazid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Acetylisoniazid, with a focus on personal protective equipment (PPE), operational plans, and disposal procedures. As specific quantitative safety data for this compound is limited, this guidance is largely based on the known properties of its parent compound, Isoniazid, and general best practices for handling hazardous pharmaceutical agents.
Hazard Identification and Risk Assessment
This compound is a metabolite of Isoniazid, a drug used to treat tuberculosis.[1][2][3] Isoniazid is classified as a hazardous substance, known to cause skin and eye irritation, is harmful if swallowed, and may cause respiratory irritation.[4] It is prudent to handle this compound with the same level of caution.
Primary Routes of Exposure:
-
Inhalation of airborne powder
-
Skin contact
-
Eye contact
-
Ingestion
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against skin contact. The practice of double-gloving is a standard precaution when handling hazardous drugs.[5] |
| Check for breakthrough time data for similar chemicals. | While specific data for this compound is unavailable, selecting gloves with known resistance to a range of chemicals is a prudent measure. | |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from airborne particles and potential splashes. |
| A face shield should be worn in addition to goggles when there is a significant risk of splashing. | Offers a greater area of protection for the face. | |
| Respiratory Protection | For low-dust procedures in a well-ventilated area, a NIOSH-approved N95 respirator may be sufficient. | Provides protection against inhalation of fine particles. |
| For procedures with a higher potential for aerosol generation, a powered air-purifying respirator (PAPR) with a high-efficiency particulate air (HEPA) filter is recommended. | Offers a higher level of respiratory protection and is often more comfortable for extended use. | |
| Protective Clothing | A disposable, low-permeability gown with long sleeves and tight-fitting cuffs. | Prevents contamination of personal clothing and skin. |
| Shoe covers. | Minimizes the tracking of contaminants outside of the work area. |
Operational and Disposal Plans
Engineering Controls:
-
Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Designated Area: Establish a designated area for handling this compound, clearly marked with warning signs.
Standard Operating Procedures (SOPs):
-
Preparation: Before handling, ensure all necessary PPE is readily available and inspected for integrity. The designated handling area should be clean and uncluttered.
-
Handling:
-
Wear all required PPE as outlined in the table above.
-
When weighing or transferring the solid compound, perform these actions carefully within the fume hood to avoid generating dust.
-
Use disposable plastic-backed absorbent liners on work surfaces to contain any potential spills.
-
-
Decontamination:
-
After handling, wipe down all surfaces in the designated area with an appropriate cleaning agent.
-
Carefully doff PPE, starting with gloves, in a manner that avoids self-contamination.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
-
Spill Management:
-
Small Spills: For small spills of solid material, carefully dampen the material with a suitable solvent (e.g., water) to prevent it from becoming airborne. Gently sweep the dampened material into a designated waste container. Clean the spill area with a suitable decontaminating agent.
-
Large Spills: Evacuate the area and restrict access. If the spill is significant, contact your institution's environmental health and safety (EHS) department for assistance. Personnel involved in the cleanup of large spills should wear a higher level of respiratory protection, such as a PAPR.
-
Disposal Plan:
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, gowns, shoe covers, and contaminated labware, should be collected in a clearly labeled hazardous waste container.
-
Waste Disposal: Dispose of this compound waste in accordance with all local, state, and federal regulations for chemical waste. Consult your institution's EHS department for specific disposal procedures.
Logical Relationship of PPE Requirements
Caption: Workflow for selecting appropriate PPE for handling solid this compound.
References
- 1. Understanding permeation test for chemical resistant gloves Nordic Biolabs - Leverantör av labprodukter & teknisk service [nordicbiolabs.se]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmacopoeia.com [pharmacopoeia.com]
- 5. Acetylation of Isoniazid Is a Novel Mechanism of Isoniazid Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
